1,2-Dithiane
Description
Structure
3D Structure
Properties
IUPAC Name |
dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S2/c1-2-4-6-5-3-1/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWGKAYMVASWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026590 | |
| Record name | 1,2-Dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505-20-4, 51330-42-8 | |
| Record name | 1,2-Dithiane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dithiane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithiane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051330428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dithiane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DITHIANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4KJF9QFR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1,2-Dithiane from 1,4-Butanedithiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-dithiane, a six-membered cyclic disulfide, from its linear precursor, 1,4-butanedithiol (B72698). This transformation is a key step in various research and development areas, including polymer chemistry and the design of redox-responsive molecules. This document details the underlying chemical principles, experimental methodologies, and characterization of the final product.
Introduction
This compound is a heterocyclic compound with the formula (CH₂)₄S₂. It is the cyclic disulfide that results from the intramolecular oxidation of 1,4-butanedithiol. The disulfide bond in this compound is a key functional group that can undergo reversible cleavage under reducing conditions, making it a valuable moiety in the development of dynamic materials and drug delivery systems. The synthesis of this compound is a fundamental process that requires careful control to favor intramolecular cyclization over intermolecular polymerization.
Reaction Principle: Oxidative Cyclization
The synthesis of this compound from 1,4-butanedithiol is an intramolecular oxidative cyclization reaction. This process involves the formation of a disulfide bond between the two thiol groups of the starting material, leading to a six-membered ring.
The general chemical equation for this reaction is:
HS-(CH₂)₄-SH + [O] → (CH₂)₄S₂ + H₂O
Where [O] represents an oxidizing agent.
A critical aspect of this synthesis is to employ reaction conditions that promote the intramolecular reaction, thus maximizing the yield of the desired cyclic monomer, this compound, while minimizing the formation of linear polymers. The "high-dilution principle" is often a key strategy to achieve this.[1][2] By maintaining a very low concentration of the starting dithiol, the probability of one end of a molecule reacting with another molecule is significantly reduced, thereby favoring the reaction of the two thiol groups within the same molecule.
Experimental Protocols
Several oxidizing agents can be employed for the conversion of thiols to disulfides. While a specific, detailed protocol for the direct synthesis of this compound from 1,4-butanedithiol with high yield is not extensively documented in readily available literature, the following sections outline established methods for thiol oxidation that can be adapted for this specific transformation.
Iodine-Mediated Oxidation
Iodine is a mild and effective oxidizing agent for the conversion of thiols to disulfides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen iodide (HI) formed during the reaction.
Experimental Protocol:
-
Dissolution of Dithiol: Dissolve 1,4-butanedithiol in a suitable solvent such as methanol (B129727), ethanol, or dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer. To adhere to the high-dilution principle, a large volume of solvent should be used to achieve a low concentration of the dithiol (e.g., 0.01 M).
-
Preparation of Oxidant Solution: In a separate flask, prepare a solution of iodine (I₂) in the same solvent.
-
Slow Addition: Slowly add the iodine solution to the stirred solution of 1,4-butanedithiol at room temperature. The addition should be performed dropwise over a period of several hours to maintain high-dilution conditions. The disappearance of the characteristic brown color of iodine indicates its consumption.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the persistence of a faint iodine color), the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any excess iodine. The organic solvent is then removed under reduced pressure.
-
Purification: The crude product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting this compound can be further purified by recrystallization from a solvent such as methanol to yield the pure product.[3]
Dimethyl Sulfoxide (B87167) (DMSO) Based Oxidation
Dimethyl sulfoxide (DMSO) can act as an oxidant for the conversion of thiols to disulfides, often in the presence of an activator such as an acid or iodine.[4][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-butanedithiol in a minimal amount of a co-solvent if necessary, although DMSO can often serve as both the solvent and the oxidant.
-
Addition of Activator: Add a catalytic amount of an acid (e.g., HBr) or iodine to the solution.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from room temperature to 100°C, depending on the substrate and the activator used. The reaction time can vary from a few hours to overnight.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
Purification: The product is extracted with an organic solvent, and the organic layer is washed with water and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.
Metal-Catalyzed Air Oxidation
Transition metal salts, such as ferric chloride (FeCl₃), can catalyze the oxidation of thiols to disulfides using air as the oxidant.[6][7][8]
Experimental Protocol:
-
Solution Preparation: Dissolve 1,4-butanedithiol in a solvent like dichloromethane or methanol under an air atmosphere.
-
Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (FeCl₃) to the solution while stirring vigorously to ensure efficient mixing with air.
-
Reaction Progress: The reaction is typically carried out at room temperature and can be monitored by the disappearance of the starting material using TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then washed with water and brine, dried, and the solvent is evaporated. The product, this compound, is purified by recrystallization or chromatography.
Data Presentation
The following table summarizes the key parameters for the synthesis of this compound from 1,4-butanedithiol using different oxidative methods. It is important to note that specific yields for the direct cyclization of 1,4-butanedithiol are not widely reported and may require optimization for each method.
| Oxidizing System | Typical Solvent | Typical Temperature | Key Reaction Conditions | Reported Yields (General for Thiols) |
| Iodine (I₂) | Methanol, Ethanol, Dichloromethane | Room Temperature | High dilution, slow addition of I₂ | Good to excellent |
| DMSO / Activator | DMSO | Room Temperature to 100°C | Presence of an acid or iodine catalyst | Moderate to good |
| FeCl₃ / Air | Dichloromethane, Methanol | Room Temperature | Vigorous stirring in the presence of air | Good |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis of this compound from 1,4-butanedithiol.
Logical Relationship of Synthesis Methods
The following diagram illustrates the logical relationship between the starting material, the key transformation, and the different classes of oxidizing agents that can be employed.
Characterization of this compound
The successful synthesis of this compound can be confirmed through various analytical techniques.
-
Melting Point: Pure this compound is a solid at room temperature with a reported melting point of 31.0-31.5 °C.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show two multiplets corresponding to the two sets of methylene (B1212753) protons in the ring. A publication by Endo et al. reports peaks at 2.85 ppm and 1.97 ppm.[3][9]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum should exhibit two signals for the two non-equivalent methylene carbons. The same publication reports chemical shifts at 27.7 ppm and 33.2 ppm.[9]
-
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (120.24 g/mol ).
Conclusion
The synthesis of this compound from 1,4-butanedithiol is a straightforward oxidative cyclization. The primary challenge lies in controlling the reaction conditions, particularly the concentration of the starting material, to favor the formation of the cyclic monomer over undesired polymeric byproducts. The choice of the oxidizing agent can be tailored based on the desired reaction conditions, scale, and cost-effectiveness. Proper purification and characterization are essential to ensure the quality of the final product for its intended applications in research and development.
References
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimethyl sulfoxide [organic-chemistry.org]
- 5. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FeCl3-Catalyzed Decyanative [4 + 2] Annulation of α-Aminonitriles with Alkynes: Access to 2,4-Diaryl Quinolines in Batch and Continuous-Flow Processes [organic-chemistry.org]
- 7. FeCl3-catalyzed Synthesis of Dehydrodiisoeugenol | Mardhatillah | International Journal of Chemistry | CCSE [ccsenet.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Conformational Landscape of the 1,2-Dithiane Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2-dithiane ring, a six-membered heterocycle containing a disulfide bond, is a structural motif of interest in medicinal chemistry and materials science. Its conformational preferences and dynamic behavior are crucial for understanding its biological activity and material properties. This technical guide provides a comprehensive overview of the conformational analysis of the this compound ring, detailing its stable conformers, the energetic barriers to interconversion, and the primary experimental and computational methodologies employed for its study. Quantitative data are summarized in structured tables, and detailed protocols for key experimental techniques are provided. Furthermore, logical workflows for conformational analysis are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.
Introduction
The this compound moiety is a key structural feature in a number of biologically active molecules and functional materials. The disulfide linkage imposes unique stereoelectronic constraints on the six-membered ring, leading to a distinct conformational landscape compared to its carbocyclic analogue, cyclohexane. A thorough understanding of the conformational isomers, their relative stabilities, and the kinetics of their interconversion is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics and materials. This guide delves into the core principles of the conformational analysis of the this compound ring system.
Conformational Isomers of the this compound Ring
The this compound ring predominantly exists in two key conformations: the chair and the twist-boat (often referred to as twist) forms.
-
Chair Conformation: Similar to cyclohexane, the chair conformation of this compound is generally the most stable. It adopts a C2 symmetry.
-
Twist-Boat Conformation: The twist-boat is a higher-energy, flexible form that serves as an intermediate in the chair-to-chair interconversion process.
The interconversion between the two enantiomeric chair forms proceeds through a pathway involving twist-boat intermediates.
Quantitative Conformational and Energetic Data
The relative energies of the conformers and the energy barriers for their interconversion have been investigated through both computational and experimental methods. The following tables summarize the key quantitative data available in the literature.
| Conformer Property | Value | Method | Reference |
| Energy Difference (Chair vs. Twist) | |||
| ΔE (Chair - Twist) | 21.9 kJ/mol | Ab initio (HF/6-31+G) | [1] |
| Energy Barriers for Ring Inversion | |||
| ΔG‡ (Chair-to-Chair) | 11.6 kcal/mol | Experimental (NMR) | [2][3] |
| ΔG‡ (Chair-to-Twist) | 56.3 kJ/mol | Ab initio (HF/6-31+G) | [1] |
| ΔG‡ (Chair-to-Chair) for 3,3,6,6-tetramethyl-1,2-dithiane | 13.6 kcal/mol | Experimental (NMR) | [3] |
Table 1: Conformational Energy Differences and Inversion Barriers for this compound.
| Torsional/Dihedral Angle | Chair Conformer | Twist Conformer | Method |
| C-S-S-C | ~60° | ~30° | General |
| S-C-C-S | - | - | - |
| C-C-S-S | - | - | - |
Experimental Protocols for Conformational Analysis
The primary experimental techniques for elucidating the conformational properties of the this compound ring are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution.[4] Variable temperature (VT) NMR is particularly crucial for determining the energy barriers of ring inversion.
Detailed Methodology for VT-NMR Analysis:
-
Sample Preparation:
-
Dissolve a pure sample of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈, or CS₂) that remains liquid over a wide temperature range. The concentration should be optimized to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).
-
The choice of solvent can influence the conformational equilibrium.
-
Filter the solution into a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra over a broad temperature range, starting from room temperature and gradually decreasing the temperature.[5][6]
-
At high temperatures, where the ring inversion is fast on the NMR timescale, time-averaged signals are observed.
-
As the temperature is lowered, the rate of inversion slows down. This leads to broadening of the signals corresponding to the exchanging protons.
-
The temperature at which the separate signals for the individual conformers begin to merge into a single broad peak is known as the coalescence temperature (Tc) .
-
Below the coalescence temperature, in the slow-exchange regime, distinct signals for the axial and equatorial protons of the different conformers may be resolved.
-
-
Data Analysis:
-
Determination of the Free Energy of Activation (ΔG‡): The energy barrier for the conformational change can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals (Δν) in the slow-exchange limit using the following equation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k_c/Tc)] where R is the gas constant and k_c is the rate constant at coalescence, which can be approximated by k_c = (π * Δν) / √2.
-
Analysis of Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[7] By analyzing the ³JHH values, particularly at low temperatures where individual conformers are "frozen out," information about the ring's geometry and the axial/equatorial positions of substituents can be deduced. For a chair conformation, typical values are:
-
³J(axial-axial) ≈ 10-13 Hz
-
³J(axial-equatorial) ≈ 2-5 Hz
-
³J(equatorial-equatorial) ≈ 2-5 Hz
-
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles.
Detailed Methodology for X-ray Crystallographic Analysis:
-
Synthesis and Crystallization:
-
Synthesize the this compound derivative of interest. A common route involves the oxidation of the corresponding 1,4-dithiol.
-
Purify the compound to a high degree (e.g., by recrystallization or chromatography).
-
Grow single crystals suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). Common crystallization techniques include:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly.
-
Vapor Diffusion: A drop of the concentrated protein solution is equilibrated against a larger reservoir of a precipitant solution. While more common for macromolecules, this can be adapted for small molecules.
-
Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble.
-
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The atomic model is refined against the experimental diffraction data to obtain the final, high-resolution crystal structure. This provides precise information on bond lengths, bond angles, and torsional angles, confirming the solid-state conformation.
-
Computational Chemistry in Conformational Analysis
Computational methods, particularly density functional theory (DFT) and ab initio calculations, are invaluable for exploring the potential energy surface of the this compound ring.
Typical Computational Workflow:
-
Conformational Search:
-
Generate initial 3D structures of the possible conformers (chair, twist-boat, etc.).
-
Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface.
-
-
Geometry Optimization:
-
Optimize the geometry of each identified conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This determines the equilibrium structure and energy of each conformer.
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
-
Transition State Search:
-
Locate the transition state structures connecting the minima (e.g., for the chair-to-chair inversion). This can be done using methods like synchronous transit-guided quasi-newton (STQN).
-
-
Transition State Verification:
-
Perform frequency calculations on the transition state structures to verify that they are first-order saddle points (one imaginary frequency).
-
An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state connects the desired minima.
-
-
Energy Profile Construction:
-
Construct a potential energy profile for the conformational interconversion pathway, showing the relative energies of the minima and transition states.
-
Visualized Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key workflows in the conformational analysis of the this compound ring.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 6. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Isolation of 1,2-Dithiane Analogs
For Immediate Release
[City, State] – [Date] – In the intricate world of natural product chemistry, the discovery of novel bioactive compounds continues to drive innovation in medicine and agriculture. Among these, 1,2-dithiane analogs, a class of sulfur-containing heterocyclic compounds, have emerged as molecules of significant interest due to their diverse biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of three key natural this compound analogs: asparagusic acid from Asparagus officinalis, lenthionine (B1200207) from Lentinula edodes (shiitake mushroom), and brugierol and isobrugierol from the mangrove plant Bruguiera cylindrica.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with detailed experimental protocols, quantitative data, and visual representations of key biological pathways.
Key Natural this compound Analogs and Their Biological Significance
Naturally occurring 1,2-dithianes and their five-membered ring counterparts, 1,2-dithiolanes, exhibit a range of biological effects, from potent antimicrobial and cytotoxic properties to plant growth inhibition. The strained disulfide bond in these cyclic compounds is a key feature contributing to their reactivity and biological activity.
Asparagusic acid , a 1,2-dithiolane-4-carboxylic acid, is perhaps the most well-known of these compounds, primarily recognized as the precursor to the characteristic odor in the urine of some individuals after consuming asparagus.[1] Beyond this curiosity, asparagusic acid has demonstrated potential as an anti-parasitic agent and a plant growth inhibitor.[1] Recent studies have delved into its mechanism of action, revealing its ability to induce apoptosis in cancer cells through the modulation of the PI3K/AKT signaling pathway.
Lenthionine , a cyclic polysulfide (1,2,3,5,6-pentathiepane) found in shiitake mushrooms, is a major contributor to their characteristic flavor. Its biological activities are also noteworthy, particularly its ability to inhibit platelet aggregation.[2] This effect is believed to be mediated through the inhibition of protein disulfide isomerase (PDI), a critical enzyme in the activation of the αIIbβ3 integrin, a key receptor in platelet aggregation.
Brugierol and Isobrugierol are stereoisomers of a 1,2-dithiolane-1-oxide isolated from the mangrove species Bruguiera cylindrica. While research on these specific compounds is less extensive, their discovery highlights the diverse natural sources of this compound analogs and the potential for uncovering novel biological activities within this chemical class.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of these natural this compound analogs.
| Compound/Extract | Biological Activity | Assay | Target | IC50/MIC/Other Value | Reference |
| Asparagusic Acid Analog | TrxR1 Inhibition | Enzymatic Assay | Thioredoxin Reductase 1 | 5.3 - 186.0 µM | |
| Lenthionine | Antiplatelet Aggregation | Platelet Aggregometry | Platelets | Concentration-dependent inhibition | [2] |
| Brugierol & Isobrugierol Mix | Antibacterial | Biofilm Formation Assay | Pseudomonas aeruginosa | Inhibited virulence biofilm formation | [3] |
Note: Further quantitative data for the specific biological activities of the parent compounds are still under investigation.
Experimental Protocols
Isolation of Asparagusic Acid from Asparagus officinalis
Objective: To isolate asparagusic acid from fresh asparagus spears.
Methodology:
-
Extraction:
-
Fresh asparagus spears are homogenized and subjected to aqueous or ethanolic extraction.[1][4] A 50% ethanol (B145695) solution with a liquid-to-solid ratio of 30:1, an extraction temperature of 80°C, and a duration of 2 hours has been shown to be effective for extracting antioxidant compounds from asparagus residues.[4]
-
The crude extract is then filtered and concentrated under reduced pressure.
-
-
Purification:
-
The concentrated extract is subjected to a series of chromatographic separations. This would typically involve:
-
Liquid-Liquid Partitioning: To separate compounds based on their polarity.
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases to further separate fractions.
-
High-Performance Liquid Chromatography (HPLC): For final purification of asparagusic acid. An Agilent Zorbax SB C-18 column with a gradient elution system of formic acid in water and methanol (B129727) can be used for the separation of related phenolic compounds.[4]
-
-
Isolation of Lenthionine from Lentinula edodes (Shiitake Mushroom)
Objective: To isolate lenthionine from dried shiitake mushrooms.
Methodology:
-
Extraction:
-
Purification and Quantification:
-
The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC).[5]
-
A C18 column is typically used with a mobile phase of 50% methanol in water.[5]
-
Detection is performed using a diode array detector at a wavelength of 210 nm.[5]
-
Quantification is achieved by comparing the peak area to a standard curve of pure lenthionine.[5]
-
Isolation of Brugierol and Isobrugierol from Bruguiera cylindrica
Objective: To isolate brugierol and isobrugierol from the leaves of Bruguiera cylindrica.
Methodology:
-
Extraction:
-
Powdered, shade-dried leaves (2.5 kg) are macerated with methanol (15 L) for 48 hours.[6]
-
The methanol extract is concentrated, and then partitioned with ethyl acetate (B1210297).[6]
-
The ethyl acetate fraction is further partitioned between n-hexane and methanol.[6]
-
-
Purification:
-
The methanol-soluble fraction is subjected to column chromatography on silica gel.[6]
-
Elution with a chloroform-methanol gradient (e.g., 90:10 to 70:30 v/v) is used to separate the compounds.[6]
-
Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing brugierol and isobrugierol.[6]
-
Further purification may be achieved using Sephadex LH-20 column chromatography.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and biological signaling pathways associated with these natural this compound analogs.
Caption: General workflow for the isolation of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Lenthionine, a key flavour compound of shiitake mushrooms, prevents platelet aggregation by inhibiting αIIBβ3 activation | Journal of Food Bioactives [isnff-jfb.com]
- 3. Chemical Constituents and Biological Activities of Bruguiera Genus and Its Endophytes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and analysis of antioxidant compounds from the residues of Asparagus officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. idjpcr.usu.ac.id [idjpcr.usu.ac.id]
Theoretical and Computational Insights into 1,2-Dithiane: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dithiane, a six-membered heterocyclic compound containing a disulfide linkage, represents a core structural motif in various biologically active molecules and functional materials. Its conformational flexibility and the unique electronic properties of the disulfide bond make it a subject of significant interest in theoretical and computational chemistry. Understanding the conformational landscape, electronic structure, and reactivity of this compound is crucial for the rational design of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, presenting key data in a structured format, outlining relevant experimental protocols, and visualizing fundamental molecular processes.
Conformational Analysis
The conformational preference of the this compound ring is a critical determinant of its physical and chemical properties. Like cyclohexane, this compound can adopt several conformations, with the chair and twist forms being the most significant. Computational studies have been instrumental in elucidating the energetic relationship between these conformers.
Ab initio and Density Functional Theory (DFT) calculations have consistently shown that the chair conformation is the global minimum on the potential energy surface. The twist conformation is a local minimum, lying at a higher energy. The energy difference between the chair and twist forms, as well as the activation barrier for the chair-to-twist interconversion, have been quantified using various levels of theory.
Computational Energetics
A summary of the calculated relative energies and the energy barrier for the conformational interconversion of this compound is presented in Table 1. These values highlight the greater stability of the chair conformation.
| Level of Theory | ΔE (Chair-Twist) (kJ/mol) | Energy Barrier (Chair-to-Twist) (kJ/mol) |
| HF/6-31+G | 21.9 | 56.3 |
| MP2/6-31+G//HF/6-31+G | - | - |
| B3LYP/6-31+G//HF/6-31+G* | - | - |
| Table 1: Calculated relative energies and interconversion barrier for this compound conformers. Data sourced from ab initio calculations.[1] |
The conformational interconversion between the chair and twist forms is a key dynamic process. A simplified logical workflow for this process is depicted below.
References
Spectroscopic Profile of 1,2-Dithiane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-dithiane, a sulfur-containing heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The key spectroscopic data for this compound are summarized in the tables below, providing a quick reference for its characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| 25.4 | C4, C5 |
| 31.9 | C3, C6 |
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Protons |
| ~2.2 | Multiplet | 4H (C4-H, C5-H) |
| ~3.0 | Multiplet | 4H (C3-H, C6-H) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2920 | C-H stretch (aliphatic) |
| ~1420 | CH₂ scissoring |
| ~1270 | CH₂ wagging |
| ~600-700 | C-S stretch |
Note: A detailed list of IR absorption bands for this compound is not explicitly available in the searched literature. The provided values are typical for cyclic disulfides.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity | Proposed Fragment |
| 120 | High | [C₄H₈S₂]⁺• (Molecular Ion) |
| 88 | Moderate | [C₄H₈S]⁺• |
| 64 | Moderate | [S₂]⁺• |
| 56 | High | [C₄H₈]⁺• |
| 45 | Moderate | [CHS]⁺ |
Note: Relative intensities are estimated from the mass spectrum provided by the NIST WebBook.[1]
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for the analysis of this compound.
Sample Preparation:
-
A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a chemical shift reference (δ = 0.00 ppm).
-
The solution is then transferred to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to obtain the infrared spectrum of this compound.
Sample Preparation (for liquid samples):
-
A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
-
The plates are carefully pressed together to form a thin liquid film.
-
Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly onto the ATR crystal.
Data Acquisition:
-
A background spectrum of the empty salt plates or the clean ATR crystal is recorded.
-
The sample is then placed in the beam path, and the sample spectrum is acquired.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Instrumentation: An electron ionization mass spectrometer (EI-MS), often coupled with a gas chromatograph (GC-MS), is used for the analysis.
Sample Introduction:
-
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane) is prepared.
-
The solution is injected into the gas chromatograph, where the this compound is separated from the solvent and any impurities.
-
The separated compound then enters the ion source of the mass spectrometer.
Ionization and Analysis:
-
In the ion source, the this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[2]
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.
Caption: Logical relationship of spectroscopic techniques to molecular structure.
References
An In-depth Technical Guide to the Ring Strain Analysis of 1,2-Dithiane vs. 1,2-Dithiolane
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ring strain is a critical determinant of molecular stability and reactivity, profoundly influencing the behavior of cyclic compounds used in drug development and materials science. This technical guide provides a comprehensive comparative analysis of the ring strain in 1,2-dithiane (a six-membered ring) and 1,2-dithiolane (B1197483) (a five-membered ring). We delve into the structural and energetic differences, focusing on the contributions of angle and torsional strain. Detailed experimental and computational protocols for quantifying these properties are presented, and key data are summarized for direct comparison. The significantly higher ring strain in the 1,2-dithiolane ring, primarily due to torsional strain on the disulfide bond, leads to distinct chemical properties, including enhanced reactivity towards reduction and ring-opening polymerization, which are contrasted with the relative stability of the this compound scaffold.
Introduction to Ring Strain in Cyclic Disulfides
Ring strain is a form of instability that arises when the bond angles and conformations in a cyclic molecule deviate from their optimal, strain-free values, which are typically observed in analogous acyclic molecules[1]. This excess energy, known as strain energy, is a combination of three main factors:
-
Angle Strain (Baeyer Strain): The energy required to distort bond angles from their ideal values (e.g., ~109.5° for sp³-hybridized atoms)[1].
-
Torsional Strain (Pitzer Strain): The energy increase from eclipsing interactions between adjacent atoms or groups, forcing non-ideal dihedral angles[1].
-
Transannular Strain (van der Waals Strain): The steric repulsion between atoms across a ring that are not directly bonded.
In cyclic disulfides like this compound and 1,2-dithiolane, the geometric constraints imposed by the ring structure have a profound impact on the disulfide (S-S) bond. The stability and reactivity of these heterocycles are largely dictated by the strain centered around this functional group.
Structural and Conformational Differences
The fundamental difference between this compound and 1,2-dithiolane lies in their ring size, which dictates their preferred conformations and the geometry of the disulfide bond.
-
This compound: As a six-membered ring, this compound can adopt a stable, low-energy chair conformation, similar to cyclohexane. This conformation allows its bond angles to be close to the ideal tetrahedral values and, crucially, permits the disulfide C-S-S-C dihedral angle to adopt a value of approximately 60°. This is relatively close to the optimal ~90° angle observed in unstrained, linear disulfides, making this compound a "relatively unstrained" ring system[2][3].
-
1,2-Dithiolane: The five-membered ring of 1,2-dithiolane is inherently more constrained. It cannot achieve a perfect chair conformation and instead adopts envelope or twist conformations. This forces the C-S-S-C dihedral angle into a much more acute conformation, typically less than 35°[2][3]. This severe deviation from the ideal 90° dihedral angle introduces significant torsional strain. At such low angles, the non-bonding lone pair orbitals on the adjacent sulfur atoms overlap, causing a destabilizing four-electron repulsion that weakens the S-S bond[3]. This inherent strain makes 1,2-dithiolane and its derivatives, like lipoic acid, significantly more reactive and prone to ring-opening reactions[2][4].
References
Initial Investigations into 1,2-Dithiane Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2-dithiane ring system, a six-membered heterocycle containing a disulfide bond, is a recurring motif in various natural products and a structure of growing interest in medicinal chemistry and materials science. Unlike its extensively studied 1,3- and 1,4-isomers, the reactivity of this compound is uniquely governed by the properties of its disulfide linkage within a cyclic framework. This guide provides a foundational overview of the core reactivity of this compound, including its synthesis, oxidation, reduction, ring-opening polymerization, and thiol-disulfide exchange reactions. Detailed experimental protocols for key transformations and quantitative data are presented to serve as a practical resource for researchers. A comparative analysis with the more common 1,3-dithiane (B146892) highlights the distinct chemical behavior and synthetic limitations of the 1,2-isomer, particularly concerning its unsuitability for traditional umpolung strategies.
Introduction to this compound
This compound is an organosulfur compound featuring a six-membered ring with two adjacent sulfur atoms.[1] This disulfide bond is the primary determinant of its chemical personality. The inherent strain in the cyclic disulfide of this compound, while less pronounced than in its five-membered 1,2-dithiolane (B1197483) counterpart, renders it more reactive than linear disulfides.[2][3] This reactivity has been harnessed in the development of neuroprotective agents and probes for cellular redox processes.[4][5] Understanding the fundamental transformations of the this compound core is crucial for its application in drug design and the synthesis of complex molecules.
Synthesis of this compound
The most common and direct route to this compound is the oxidation of its corresponding open-chain dithiol, 1,4-butanedithiol (B72698).[1] Various synthetic strategies have been developed to access both the parent compound and its substituted derivatives.
Common Synthetic Routes:
-
Oxidation of 1,4-Dithiols: This is the most prevalent method, employing various oxidizing agents to facilitate the intramolecular S-S bond formation.
-
From 1,3-Diols: A general route involves the conversion of 1,3-diols into dithiols, which are then oxidized to form the this compound ring.[6]
-
From 1,3-bis-tert-butyl thioethers: A one-step method involves reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine, which proceeds under mild conditions.[2]
Below is a general workflow for the synthesis of this compound from 1,4-butanedithiol.
Caption: General workflow for the synthesis of this compound.
Core Reactivity and Transformations
The chemistry of this compound is dominated by reactions involving the disulfide bond.
Oxidation
The sulfur atoms in this compound can be oxidized to form sulfoxides and sulfones. The stereochemical outcome and product distribution are highly dependent on the oxidant used. Oxidation of this compound 1,1-dioxide with sodium sulfide (B99878) can yield a trisulfide-disulfinate.[7] Studies on the related 1,3-dithiane show that reagents like sodium periodate (B1199274) can selectively form bissulfoxides, while potassium permanganate (B83412) tends to yield sulfones.[8]
| Oxidizing Agent | Primary Product(s) | Notes |
| meta-Chloroperbenzoic acid (mCPBA) | Monosulfoxides, Disulfoxides | Less specific, can lead to a mixture of products.[8] |
| Hydrogen Peroxide (H₂O₂) | Monosulfoxides, Disulfoxides | Similar to mCPBA, often lacks high selectivity.[8] |
| Sodium Periodate (NaIO₄) | Bissulfoxides | Tends to favor the formation of bissulfoxides.[8] |
| Potassium Permanganate (KMnO₄) | Sulfones | Preferentially oxidizes to the sulfone state.[8] |
Reduction
The disulfide bond of this compound can be cleaved via reduction to yield the corresponding 1,4-butanedithiol. This transformation is fundamental in applications where the cyclic disulfide acts as a protecting group or a temporary linker. While sodium borohydride (B1222165) may lead to polymers, sodium in liquid ammonia (B1221849) has been used for the reduction of the oxidized this compound 1,1-dioxide to the corresponding mercaptosulfinate.[7]
Ring-Opening Polymerization
This compound can undergo ring-opening polymerization, particularly when heated above its melting point, even without an initiator.[9][10] This reactivity is driven by the torsional strain of the C-S-S-C bond within the six-membered ring.[9] The polymerization process is sensitive to the presence of thiols, which can be used to control the molecular weight of the resulting poly(this compound).[10]
Caption: Reversible ring-opening polymerization of this compound.
Thiol-Disulfide Exchange
Thiol-disulfide exchange is a critical reaction for 1,2-dithianes, particularly in biological systems. The reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond.[11] This proceeds through a transient mixed-disulfide intermediate, resulting in the cleavage of the original S-S bond and the formation of a new one.[11][12] The strained nature of the this compound ring makes it more susceptible to this reaction compared to unstrained, linear disulfides.[3] This enhanced reactivity is exploited for cytosolic delivery of various molecular cargos.[2]
Caption: Mechanism of thiol-disulfide exchange with this compound.
Umpolung Reactivity: A Comparative Failure
The Corey-Seebach reaction, which utilizes 1,3-dithianes as acyl anion equivalents, is a cornerstone of modern organic synthesis based on the concept of "umpolung" (polarity inversion).[13][14] In this reaction, the acidic proton at C2 of a 1,3-dithiane is removed by a strong base to form a stabilized carbanion, which can then act as a nucleophile.[14]
However, the isomeric this compound system does not exhibit this useful umpolung reactivity.[13] Deprotonation at the carbon adjacent to a sulfur atom (the C3 position) leads to a highly unstable 3-lithio-1,2-dithiane intermediate. This intermediate rapidly undergoes fragmentation, precluding its use as a synthetic equivalent for acyl anions.[13] The fragmentation is thermodynamically driven by the formation of stable neutral molecules like ethene and a dithiocarboxylate species.[13] This inherent instability is a critical distinction for synthetic chemists choosing between dithiane isomers.
Caption: Contrasting umpolung reactivity of dithiane isomers.
Experimental Protocols
Protocol: Synthesis of this compound via Oxidation of 1,4-Butanedithiol
This protocol is a generalized procedure based on common oxidative cyclization methods.
-
Materials: 1,4-butanedithiol, iodine (I₂), triethylamine (B128534), chloroform (CHCl₃), sodium thiosulfate (B1220275) solution, anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
Dissolve 1,4-butanedithiol (1.0 equiv) and triethylamine (2.2 equiv) in chloroform.
-
Cool the solution in an ice bath.
-
Add a solution of iodine (1.1 equiv) in chloroform dropwise with stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.
-
Wash the reaction mixture sequentially with water, dilute sodium thiosulfate solution (to quench excess iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield this compound as a pale yellow solid (mp 31-32 °C).[9]
-
Protocol: Oxidation of this compound to trans-1,2-Dithiane 1-oxide
This protocol is adapted from general procedures for the oxidation of cyclic disulfides.
-
Materials: this compound, meta-chloroperbenzoic acid (mCPBA, ~77%), dichloromethane (B109758) (DCM), saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane and cool to 0 °C.
-
Add a solution of mCPBA (1.0 equiv) in dichloromethane dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the sulfoxide (B87167) products.
-
Data Presentation
Table 1: Spectroscopic Data for this compound
| Technique | Solvent | Chemical Shift (δ, ppm) / Signal |
| ¹H NMR | CDCl₃ | 2.85 (t, 4H, -S-CH₂ -), 1.97 (quintet, 4H, -CH₂-CH₂ -CH₂-) |
| ¹³C NMR | CDCl₃ | 33.1 (-C H₂-S-), 27.6 (-CH₂-C H₂-CH₂-) |
| Data adapted from reference[9]. |
Conclusion
This compound possesses a distinct and synthetically important set of chemical reactivities centered on its cyclic disulfide bond. Its propensity for oxidation, reduction, and thiol-disulfide exchange makes it a valuable scaffold in medicinal chemistry and for creating dynamic polymers. However, researchers must be aware of its critical limitations, most notably its inability to function as an acyl anion equivalent via umpolung, a role masterfully played by its 1,3-isomer. This guide serves as a foundational resource, providing the essential data and protocols to enable further investigation and application of this compound's unique chemistry in drug discovery and materials science.
References
- 1. Dithiane - Wikipedia [en.wikipedia.org]
- 2. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Design and synthesis of 1,2-dithiolane derivatives and evaluation of their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidation of Dithia Compounds: Comparative Experimental and Th... [publikationen.bibliothek.kit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Corey-Seebach Reaction [organic-chemistry.org]
A Literature Review of Early 1,2-Dithiane Research: A Technical Guide
This technical guide provides a comprehensive review of the early research on 1,2-dithiane, a six-membered heterocyclic compound containing a disulfide bond. The focus of this review is on the foundational studies that elucidated the synthesis, chemical properties, and initial biological considerations of this class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the historical context and fundamental chemistry of cyclic disulfides.
Synthesis of 1,2-Dithianes: Early Methodologies
The primary and most enduring method for the synthesis of this compound in early research was the oxidation of 1,4-butanedithiol (B72698). This straightforward approach relies on the formation of an intramolecular disulfide bond to yield the six-membered ring.
Oxidation of 1,4-Butanedithiol
Experimental Protocol:
A general procedure for the synthesis of this compound via the oxidation of 1,4-butanedithiol, based on principles from early organic chemistry, is as follows:
-
Dissolution: 1,4-Butanedithiol is dissolved in a suitable solvent that can facilitate the reaction and is inert to the oxidizing agent. A common choice would be a non-polar organic solvent like diethyl ether or dichloromethane.
-
Addition of Oxidizing Agent: A solution of a mild oxidizing agent, such as iodine or hydrogen peroxide, is added dropwise to the solution of the dithiol at room temperature with constant stirring. The reaction is often carried out in dilute conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques available at the time, such as thin-layer chromatography, to observe the disappearance of the starting dithiol.
-
Workup: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate (B1220275) in the case of iodine oxidation) to remove any excess oxidizing agent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude this compound can be purified by distillation or recrystallization to yield the pure product.
Quantitative Data:
While specific yields from pre-1980 literature are scarce in readily accessible formats, later studies and general knowledge of this reaction suggest that yields can be moderate to high, depending on the specific conditions and the purity of the starting materials.
| Parameter | Value | Reference |
| Starting Material | 1,4-Butanedithiol | Foundational Organic Chemistry Principles |
| Oxidizing Agent | Iodine, Hydrogen Peroxide | Foundational Organic Chemistry Principles |
| Expected Yield | Moderate to High | General Chemical Knowledge |
Logical Workflow for this compound Synthesis:
Chemical Properties and Characterization
Early research into the chemical properties of this compound focused on its stability, reactivity of the disulfide bond, and its conformational behavior.
Spectroscopic Data
The characterization of this compound in early studies relied on fundamental spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton and carbon-13 NMR spectroscopy were crucial in confirming the cyclic structure of this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| 1H | ~2.9 | Multiplet | -S-CH 2- | General Spectroscopic Data |
| 1H | ~2.0 | Multiplet | -CH2-CH 2-CH2- | General Spectroscopic Data |
| 13C | ~37 | Singlet | -S-C H2- | General Spectroscopic Data |
| 13C | ~27 | Singlet | -CH2-C H2-CH2- | General Spectroscopic Data |
Infrared (IR) Spectroscopy:
IR spectroscopy would have been used to identify the presence of C-H and C-S bonds and the absence of S-H bonds, confirming the cyclization of the dithiol.
| Wavenumber (cm-1) | Assignment |
| ~2900 | C-H stretching |
| ~700 | C-S stretching |
Conformational Analysis
Early theoretical and experimental work indicated that the this compound ring is not planar and, like cyclohexane, adopts a chair conformation to minimize steric and torsional strain. The disulfide bond introduces unique conformational constraints compared to its all-carbon analogue.
Early Biological Studies
Information on the specific biological effects and toxicity of this compound from early research is limited. Much of the early work on cyclic disulfides focused on the five-membered 1,2-dithiolane (B1197483) ring, found in biologically important molecules like lipoic acid. However, it was generally understood that the disulfide bond is a redox-active functional group that can interact with biological thiols, such as cysteine residues in proteins. This interaction could potentially lead to the disruption of protein structure and function.
Signaling Pathway Postulate: Interaction with Biological Thiols
The reactivity of the disulfide bond in this compound with biological thiols can be depicted as a thiol-disulfide exchange reaction.
The 1,2-Dithiane Moiety: A Technical Guide to its Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-dithiane is a six-membered heterocyclic ring system containing a disulfide bond. This structural motif, while less studied than its five-membered analogue, the 1,2-dithiolane (B1197483), holds significant potential in the realm of medicinal chemistry and drug development. The presence of a disulfide bond within a cyclic structure imparts unique chemical and redox properties that can be harnessed for therapeutic benefit. This technical guide provides a comprehensive overview of the this compound moiety, including its synthesis, chemical properties, and known biological activities, with a comparative analysis to the well-documented 1,2-dithiolane ring system. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this intriguing class of compounds.
Chemical Properties and Synthesis
The this compound ring exists in a chair-like conformation, and the disulfide bond has a significant influence on its chemical reactivity. The ring strain in this compound is less than that of the 1,2-dithiolane, which can affect the redox potential of the disulfide bond and its reactivity with biological thiols. Computational studies suggest that the reaction of cyclic disulfides with nucleophiles, a key interaction in biological systems, proceeds via an addition-elimination pathway for the six-membered this compound ring.
The synthesis of 1,2-dithianes is most commonly achieved through the oxidation of the corresponding 1,4-dithiols.[1] This straightforward method allows for the generation of the cyclic disulfide from a linear precursor. Other synthetic strategies involve the reaction of dithiols with carbonyl compounds.[2]
Biological Significance and Therapeutic Potential
While research specifically targeting the biological activities of this compound derivatives is still emerging, the known activities of the closely related 1,2-dithiolanes, such as lipoic acid and asparagusic acid, provide a strong rationale for investigating their six-membered counterparts. The key areas of biological significance are detailed below.
Antioxidant and Anti-inflammatory Activity
The disulfide bond in the this compound ring is redox-active, suggesting a potential for antioxidant activity. The ability to undergo reduction to a dithiol and subsequent re-oxidation allows these compounds to participate in redox cycling and potentially scavenge reactive oxygen species (ROS).
The reduced form of asparagusic acid (a 1,2-dithiolane), dihydroasparagusic acid, has demonstrated significant anti-inflammatory and antioxidant effects in preclinical models. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated microglial cells. This effect is mediated, in part, through the suppression of the NF-κB signaling pathway. Given the structural similarity, this compound derivatives are promising candidates for investigation as novel antioxidant and anti-inflammatory agents.
Anticancer Activity
Several studies have explored the anticancer potential of compounds containing a cyclic disulfide moiety. While much of this research has focused on 1,2-dithiolanes, the findings suggest that the this compound ring could also be a valuable pharmacophore in oncology. For instance, some 1,2-dithiolane derivatives have been shown to inhibit thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells. However, other studies indicate that the 1,2-dithiolane moiety itself may not be the sole determinant of TrxR inhibition, and other functional groups on the molecule play a crucial role.[3]
The cytotoxic effects of novel 1,2,4-oxadiazole (B8745197) conjugates have been evaluated against various cancer cell lines, with some compounds showing potent activity with IC50 values in the low micromolar range.[4] The incorporation of a this compound ring into such scaffolds could lead to the development of novel anticancer agents.
Antimicrobial and Antiparasitic Activity
A study synthesizing and evaluating a series of 1,2-dithiolanes and 1,2-dithianes with nitrogen-containing substituents found that these compounds exhibited significant pesticidal and acaricidal activity.[1] This suggests that the this compound ring can be a key structural feature for developing agents against various pests and microbes. Furthermore, asparagusic acid has shown promising activity against the parasite Echinococcus multilocularis.
Neuroprotective Activity
The antioxidant and anti-inflammatory properties of cyclic disulfides make them attractive candidates for the treatment of neurodegenerative diseases, where oxidative stress and inflammation play a key pathogenic role. Several studies have reported the design and synthesis of 1,2-dithiolane derivatives with significant neuroprotective effects in cellular models of glutamate-induced oxidative stress.[5][6] These findings provide a strong impetus for the investigation of this compound analogues as potential neuroprotective agents.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for the biological activity of this compound and, for comparative purposes, the more extensively studied 1,2-dithiolane derivatives.
Table 1: Pesticidal Activity of a this compound Derivative
| Compound | Target Organism | Concentration | Mortality (%) | Reference |
| 4-(Dimethylaminomethyl)-1,2-dithiane | Northern House Mosquito (larvae) | 5 ppm | 10 | [1] |
| Brown Rice Planthopper | 50 ppm | 0 | [1] | |
| Two-spotted Spider Mite | 500 ppm | 95 | [1] |
Table 2: Comparative Pesticidal Activity of 1,2-Dithiolane Derivatives
| Compound | Target Organism | Concentration | Mortality (%) | Reference |
| 3-(Dimethylaminomethyl)-1,2-dithiolane | Northern House Mosquito (larvae) | 5 ppm | 100 | [1] |
| 4-(Dimethylaminomethyl)-1,2-dithiolane | Northern House Mosquito (larvae) | 5 ppm | 100 | [1] |
| 3-(Dimethylaminomethyl)-1,2-dithiolane | Brown Rice Planthopper | 50 ppm | 90 | [1] |
| 4-(Dimethylaminomethyl)-1,2-dithiolane | Brown Rice Planthopper | 50 ppm | 100 | [1] |
Table 3: Anticancer Activity of 1,2-Dithiolane Derivatives (Thioredoxin Reductase 1 Inhibition)
| Compound | IC50 (µM) | Reference |
| 2g | >200 | [3] |
| 2j | 5.3 ± 0.4 | [3] |
| 2k | 186.0 ± 23.5 | [3] |
Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by this compound-containing compounds is limited, the known mechanisms of their 1,2-dithiolane analogues provide valuable insights into potential targets.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. Dihydroasparagusic acid has been shown to inhibit the activation of NF-κB in LPS-stimulated microglial cells. This is a plausible mechanism for the anti-inflammatory effects of redox-active cyclic disulfides and warrants investigation for this compound derivatives.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound analogues.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Some natural compounds are known to modulate this pathway.[7] Given the interest in dithiane derivatives as anticancer agents, investigating their effects on the PI3K/Akt pathway could reveal important mechanisms of action.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.
Synthesis of 4-(Dimethylaminomethyl)-1,2-dithiane
This protocol is adapted from the synthesis of related compounds.[1]
-
Preparation of the Precursor Dithiol: Start with a suitable precursor containing a protected amino group and two hydroxyl groups separated by four carbons.
-
Convert the hydroxyl groups to good leaving groups, such as tosylates, by reacting with p-toluenesulfonyl chloride in pyridine.
-
Displace the tosylates with a sulfur nucleophile, such as sodium benzylthiolate, to introduce the thiol groups in a protected form.
-
Deprotect the benzyl (B1604629) groups using a reducing agent like sodium in liquid ammonia (B1221849) to yield the free 1,4-dithiol.
-
Oxidative Cyclization: Dissolve the crude dithiol in a suitable solvent like methanol.
-
Bubble air through the solution or add a mild oxidizing agent (e.g., iodine or potassium ferricyanide) to facilitate the formation of the disulfide bond and cyclization to the this compound.
-
Purify the final product using column chromatography.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the effect of a compound on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound test compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic applications of 1,2 dithiane. | PPTX [slideshare.net]
- 3. Dithione, the antipodal redox partner of ene-1,2-dithiol ligands and their metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Design and synthesis of 1,2-dithiolane derivatives and evaluation of their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Reaction Mechanisms of 1,2-Dithiane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving 1,2-dithiane, a six-membered heterocyclic compound containing a disulfide bond. Its unique structural and electronic properties, stemming from the disulfide linkage within a cyclic framework, govern its reactivity and make it a molecule of significant interest in polymer chemistry, materials science, and drug development. This document details its synthesis, core reactions—including ring-opening polymerization, oxidation, reduction, and disulfide exchange—and its applications, with a focus on quantitative data and detailed experimental protocols.
Synthesis of this compound
The most common and direct method for synthesizing this compound is the oxidation of its linear dithiol precursor, 1,4-butanedithiol[1]. This transformation can be achieved using various oxidizing agents. Alternative strategies include the reduction of ketene (B1206846) dithioacetals, which can serve as building blocks for substituted dithianes[2].
Experimental Protocol: Synthesis via Oxidation of 1,4-Butanedithiol (B72698)
This protocol describes the synthesis of this compound by the oxidation of 1,4-butanedithiol, a widely used laboratory method.
Materials:
-
1,4-Butanedithiol
-
Iodine (I₂)
-
Methanol (B129727) (MeOH)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (aqueous, 5%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve 1,4-butanedithiol (1.0 eq) in methanol in a round-bottom flask, and cool the solution in an ice bath.
-
Prepare a solution of iodine (1.1 eq) in methanol.
-
Add the iodine solution dropwise to the stirred solution of 1,4-butanedithiol over 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding 5% sodium thiosulfate solution until the brown color of excess iodine disappears.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography or distillation.
Core Reaction Mechanisms
The reactivity of this compound is dominated by the disulfide bond. Key reactions include ring-opening polymerization, thiol-disulfide exchange, oxidation, and reduction.
Ring-Opening Polymerization (ROP)
This compound can undergo ring-opening polymerization (ROP) to form poly(this compound), a type of polydisulfide. This process is driven by the release of ring strain. While less strained than its five-membered analog, 1,2-dithiolane (B1197483), this compound can be polymerized under specific conditions, often initiated thermally, cationically, or anionically[3][4][5].
-
Thermal Polymerization : Bulk polymerization of this compound can proceed without an initiator at temperatures above its melting point[3][4]. The propagation is thought to proceed via a radical intermediate[4]. The polymerization is highly dependent on monomer concentration, not proceeding below a concentration of 4.0 mol/L[4].
-
Cationic ROP : The disulfide bond can act as a proton acceptor, becoming protonated by acids to form sulfonium (B1226848) cations. These cations can efficiently initiate the ROP of cyclic disulfides, leading to high-molecular-weight polymers[3].
-
Anionic (Thiolate-Initiated) ROP : This is a common method for polymerizing cyclic disulfides, initiated by a nucleophilic attack from a thiolate anion on one of the sulfur atoms of the disulfide bond[3][5][6]. This opens the ring and generates a new thiolate at the end of the growing polymer chain, which can then attack another monomer.
Thiol-Disulfide Exchange
Thiol-disulfide exchange is a fundamental reaction in sulfur chemistry and is key to the dynamic nature of materials derived from this compound. The reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on a sulfur atom of the disulfide bond[3][7]. This process is reversible and forms a new disulfide and a new thiolate. This exchange mechanism is central to applications like self-healing polymers and the cytosolic delivery of drug cargo[3][6]. The reaction kinetics are first order with respect to both the disulfide and the mercaptide (thiolate) ion[3].
Oxidation
The sulfur atoms in this compound can be oxidized to form sulfoxides and subsequently sulfones. The oxidation of the closely related 1,2-dithiolane with one equivalent of an oxidizing agent, such as a peroxy acid or ammonium (B1175870) persulfate, yields the corresponding disulfide monoxide (a thiosulfinate)[8]. Further oxidation can lead to the dioxide. The oxidation of dithianes is stereoselective, with the outcome often governed by the steric and electronic properties of the oxidant and the dithiane conformers[9]. For instance, in 1,3-dithianes, oxidation with reagents like m-CPBA tends to favor the formation of the trans-dioxide, which is thermodynamically more stable[9].
Reduction
The disulfide bond of this compound can be reduced to the corresponding dithiol, 1,4-butanedithiol. This is the reverse of its primary synthesis reaction. Mild reducing agents, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are effective for this transformation[3]. In biological contexts, this reduction can be catalyzed by enzymes like thioredoxin reductase, although some studies suggest that the reduction of five-membered 1,2-dithiolanes may be nonspecific in cells[10].
Applications in Research and Drug Development
The unique reactivity of the this compound ring makes it a valuable motif in several advanced applications.
-
Polymer Chemistry : this compound and its derivatives are used to create dynamic and recyclable polymers. The reversible nature of the disulfide bond allows for the development of self-healing materials, vitrimers, and chemically recyclable plastics[3][5].
-
Drug Delivery : The propensity of cyclic disulfides to undergo thiol-disulfide exchange with thiols on cell surfaces (like cysteine residues in proteins) is exploited for enhanced cellular uptake. By attaching a drug cargo to a dithiane-containing molecule, its delivery into the cell's cytosol can be facilitated[10].
-
Therapeutics : Dithiane derivatives have been investigated for various therapeutic purposes. Trans-4,5-dihydroxy-1,2-dithiane is a key intermediate for compounds with potential in neuroprotection and cancer therapy[11]. Other analogs have been explored as antioxidants and as agents to overcome multidrug resistance in cancer by modulating P-glycoprotein activity[12][13].
Quantitative Data Summary
The following table summarizes key quantitative data related to reactions involving this compound and related cyclic disulfides.
| Parameter | Value | Reaction/System | Reference |
| Activation Energy (Ea) | 22.6 kJ/mol | Bulk thermal polymerization of this compound | [4] |
| Monomer Concentration Threshold | > 4.0 mol/L | Thermal polymerization of this compound | [4] |
| CSSC Dihedral Angle | < 35° | 1,2-Dithiolanes (related 5-membered rings) | [14] |
| Refractive Index Change (Δn) | Up to 0.07 | 1,2-dithiolane/alkyne photopolymerization | [15] |
References
- 1. Dithiane - Wikipedia [en.wikipedia.org]
- 2. This compound|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Studies on the oxidation of 1, 3-dithiane and 5, 5-disubstituted analogues including X-ray crystal structure, equilibration studies and pKa measurements on selected oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Novel dithiane analogues of tiapamil with high activity to overcome multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological evaluation of new 1,2-dithiolane based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of Functionalized 1,2-Dithianes: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of functionalized 1,2-dithianes represents a significant area of interest due to the unique chemical properties of the disulfide bond within a six-membered ring. This ring system is a key structural motif in various biologically active molecules and materials. This document provides detailed application notes and experimental protocols for several key methods for the synthesis of these valuable compounds.
The 1,2-dithiane scaffold is a crucial component in molecules designed for applications in medicinal chemistry and materials science. Its prevalence in natural products and its potential to modulate biological systems, particularly through interactions with enzymes like thioredoxin reductase, has driven the development of diverse synthetic strategies. These methods range from classical oxidation of dithiols to modern photochemical and asymmetric approaches, each offering distinct advantages in accessing a variety of functionalized derivatives.
Key Synthetic Methodologies
Several reliable methods have been established for the synthesis of functionalized 1,2-dithianes. The choice of method often depends on the desired substitution pattern, the required stereochemistry, and the compatibility with other functional groups present in the molecule.
1. Oxidation of 1,4-Dithiols: A straightforward and widely used method for forming the this compound ring is the intramolecular oxidation of a 1,4-dithiol precursor. Various oxidizing agents can be employed, with iodine being a common and effective choice. This method is particularly useful for preparing the parent this compound and its simple substituted derivatives.
2. Visible-Light-Induced Ring Expansion of Thietanes: A more recent and powerful method involves the photochemical ring expansion of functionalized thietanes. This approach allows for the introduction of greater structural complexity and offers a degree of regioselectivity. The reaction typically proceeds under mild conditions, making it suitable for sensitive substrates.
3. Asymmetric Synthesis of Chiral 1,2-Dithianes: The synthesis of enantiomerically pure 1,2-dithianes is of paramount importance for drug development, as the biological activity of chiral molecules is often stereospecific. Strategies for asymmetric synthesis include the use of chiral auxiliaries, such as Evans-type oxazolidinones, and enzymatic resolutions.
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities for the aforementioned synthetic methods, providing a comparative overview for researchers.
| Method | Substrate Example | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |
| Iodine-Mediated Oxidation | 1,4-Butanedithiol (B72698) | This compound | >95% | N/A | N/A | [1] |
| Visible-Light Ring Expansion | 2-Aryl-3-cyanothietane and thiobenzaldehyde | 3-Aryl-4-cyano-1,2-dithiane | 42-90% | >20:1 | N/A | [2] |
| Asymmetric Aldol (B89426) with Evans Auxiliary | N-propanoyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Chiral β-hydroxy thioester precursor | ~85% | >95:5 | >98% | [3] |
| Lipase-Catalyzed Resolution | rac-1,2-Diol precursor | Enantioenriched 1,2-diol and its acetate | ~45% (for each enantiomer) | N/A | >99% | [4] |
Experimental Protocols
Protocol 1: Iodine-Mediated Oxidative Cyclization of 1,4-Butanedithiol
This protocol describes the synthesis of the parent this compound by the oxidation of 1,4-butanedithiol using iodine.
Materials:
-
1,4-Butanedithiol (1.0 equiv)
-
Iodine (I₂) (1.1 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 1,4-butanedithiol in a sufficient volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of iodine in dichloromethane to the stirred solution of the dithiol at room temperature. The addition is continued until a faint persistent brown color of iodine is observed.
-
Stir the reaction mixture for an additional 30 minutes at room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Expected Yield: >95%.[1]
Protocol 2: Visible-Light-Induced Synthesis of a Functionalized this compound
This protocol details the synthesis of a substituted this compound from a thietane (B1214591) precursor via a photochemical ring expansion.[2]
Materials:
-
Substituted thietane (e.g., 3-cyano-2,2-diphenylthietane) (1.0 equiv)
-
Thiobenzaldehyde precursor (e.g., benzyl (B1604629) pyrenacyl sulfide) (1.2 equiv)
-
Degassed solvent (e.g., dichloromethane)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel suitable for photochemistry, dissolve the substituted thietane and the thiobenzaldehyde precursor in degassed dichloromethane.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs, λ = 450 nm) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the functionalized this compound.
Expected Yield: 42-90%, with a diastereomeric ratio often exceeding 20:1.[2]
Protocol 3: Asymmetric Synthesis via Evans Chiral Auxiliary
This protocol outlines a general approach for the asymmetric synthesis of a chiral precursor that can be converted to a functionalized this compound. The key step is a diastereoselective aldol reaction using an Evans chiral auxiliary.[3][5][6]
Materials:
-
Evans chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one)
-
Acylating agent (e.g., propionyl chloride)
-
Strong base (e.g., n-butyllithium or sodium hexamethyldisilazide)
-
Lewis acid (e.g., dibutylboron triflate)
-
Aldehyde
-
Thiol precursor for subsequent cyclization
Procedure:
-
Acylation of the auxiliary: Acylate the Evans auxiliary with the desired acylating agent in the presence of a base to form the N-acyloxazolidinone.
-
Enolate formation: Treat the N-acyloxazolidinone with a strong base and a Lewis acid at low temperature (e.g., -78 °C) to generate the corresponding Z-enolate.
-
Aldol reaction: Add the desired aldehyde to the enolate solution and stir at low temperature until the reaction is complete.
-
Workup and purification: Quench the reaction and perform an appropriate workup. Purify the resulting diastereomeric aldol adduct by chromatography.
-
Auxiliary cleavage and subsequent steps: Cleave the chiral auxiliary under standard conditions (e.g., hydrolysis or reduction). The resulting chiral β-hydroxy acid or alcohol can then be further functionalized and cyclized to the desired chiral this compound.
Expected Diastereoselectivity: >95:5 d.r.[3]
Application in Drug Development: Targeting Thioredoxin Reductase
Functionalized 1,2-dithianes and their five-membered ring counterparts, 1,2-dithiolanes, are of significant interest in drug development, particularly as anticancer agents. One of the key molecular targets for these compounds is thioredoxin reductase (TrxR), a critical enzyme in cellular redox homeostasis.[1][7][8]
The Thioredoxin System and Cancer
The thioredoxin (Trx) system, comprising Trx, TrxR, and NADPH, is a major antioxidant system in cells. It plays a crucial role in maintaining a reducing intracellular environment, regulating cell growth, and protecting against oxidative stress. Many cancer cells exhibit elevated levels of Trx and TrxR, which helps them to cope with increased oxidative stress associated with rapid proliferation and metabolic activity. This upregulation also contributes to resistance to certain chemotherapies. Therefore, inhibiting TrxR is a promising strategy for cancer therapy.[7][8]
Mechanism of TrxR Inhibition by 1,2-Dithianes
1,2-Dithianes can act as inhibitors of TrxR. The proposed mechanism involves the reduction of the disulfide bond in the this compound by the active site of TrxR, which contains a rare selenocysteine (B57510) residue. This interaction can lead to the inactivation of the enzyme, thereby disrupting the cellular redox balance and rendering cancer cells more susceptible to oxidative stress-induced apoptosis.[1][9]
Visualizations
Experimental Workflow: Visible-Light-Induced Synthesis of 1,2-Dithianes
Caption: Workflow for the photochemical synthesis of 1,2-dithianes.
Signaling Pathway: Inhibition of Thioredoxin Reductase in Cancer Cells
Caption: Inhibition of the Thioredoxin pathway by 1,2-dithianes in cancer cells.
References
- 1. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioredoxin reductase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Photochemical Synthesis of 1,2-Dithianes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dithianes are six-membered heterocyclic compounds containing a disulfide bond, a structural motif of significant interest in drug discovery and materials science due to its inherent redox activity and presence in various natural products. Traditional synthetic routes to functionalized dithianes can be challenging. This document details a modern photochemical approach for the synthesis of 1,2-dithianes through a visible-light-induced ring enlargement of functionalized thietanes. This method offers a regioselective and efficient pathway to these valuable scaffolds under mild reaction conditions. The protocol described herein is based on the reaction of an in situ generated thioketone with a thietane (B1214591) derivative, leading to the formation of a 1,2-dithiane.
Reaction Principle
The core of this synthetic strategy is a visible-light-mediated reaction between a thietane and a thiocarbonyl compound. The thiocarbonyl compound, in this case, a thioketone, is generated in situ from a stable precursor via a Norrish-type II fragmentation upon irradiation. The excited thioketone then reacts with the thietane in a domino sequence that results in the ring enlargement to the desired this compound. A key finding is that excited thioketones regioselectively yield 1,2-dithianes.
Experimental Protocols
This section provides a detailed methodology for the photochemical synthesis of a representative this compound from a thietane precursor.
General Considerations
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be of high purity and degassed prior to use to remove dissolved oxygen, which can quench the photochemical reaction.
-
The light source should be positioned to ensure uniform irradiation of the reaction mixture.
Representative Protocol: Synthesis of 4,4-diphenyl-3-(1-phenylethyl)-1,2-dithiane-3-carbonitrile
Materials:
-
1-(1-Phenylethyl) pyrenacyl sulfide (B99878) (Precursor for the thioketone)
-
3-Cyano-2,2-diphenylthietane
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous, degassed)
-
Photoreactor equipped with a 405 nm LED light source and cooling system
Procedure:
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 1-(1-phenylethyl) pyrenacyl sulfide (1.0 equiv.) and 3-cyano-2,2-diphenylthietane (1.2 equiv.) in anhydrous, degassed dichloromethane to achieve a final concentration of 0.1 M with respect to the pyrenacyl sulfide.
-
Seal the tube and purge with nitrogen or argon for 15 minutes while stirring.
-
Place the reaction vessel in a photoreactor and irradiate with a 405 nm LED light source at a controlled temperature (e.g., 25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24 hours.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 4,4-diphenyl-3-(1-phenylethyl)-1,2-dithiane-3-carbonitrile.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize the quantitative data for the photochemical synthesis of various 1,2-dithianes from thietanes and in situ generated thioketones.
Table 1: Substrate Scope for the Photochemical Synthesis of 1,2-Dithianes
| Entry | Thietane Substrate | Thioketone Precursor | This compound Product | Yield (%) |
| 1 | 3-Cyano-2,2-diphenylthietane | 1-(1-Phenylethyl) pyrenacyl sulfide | 4,4-Diphenyl-3-(1-phenylethyl)-1,2-dithiane-3-carbonitrile | 85 |
| 2 | 3-Cyano-2,2-diphenylthietane | 1-(Diphenylmethyl) pyrenacyl sulfide | 3-(Diphenylmethyl)-4,4-diphenyl-1,2-dithiane-3-carbonitrile | 90 |
| 3 | 3-Cyano-2,2-bis(4-methoxyphenyl)thietane | 1-(1-Phenylethyl) pyrenacyl sulfide | 4,4-Bis(4-methoxyphenyl)-3-(1-phenylethyl)-1,2-dithiane-3-carbonitrile | 78 |
| 4 | 3-Cyano-2,2-bis(4-chlorophenyl)thietane | 1-(1-Phenylethyl) pyrenacyl sulfide | 4,4-Bis(4-chlorophenyl)-3-(1-phenylethyl)-1,2-dithiane-3-carbonitrile | 82 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the photochemical synthesis of 1,2-dithianes.
Caption: General experimental workflow for the synthesis of 1,2-dithianes.
Signaling Pathway/Reaction Mechanism
The proposed mechanism for the photochemical ring enlargement of a thietane to a this compound is depicted below.
Caption: Proposed mechanism for this compound formation.
This photochemical method provides a valuable and efficient route for the synthesis of functionalized 1,2-dithianes, which are important scaffolds in medicinal chemistry and materials science. The mild reaction conditions and regioselectivity make it an attractive alternative to traditional synthetic methods.
Application Notes and Protocols for the Synthesis of 1,2-Dithiane-4,5-diol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dithiane-4,5-diol, also known as oxidized dithiothreitol (B142953) (DTT), is a six-membered heterocyclic compound containing a disulfide bond. This molecule and its derivatives are of significant interest in biomedical research, particularly in the fields of neuroprotection and cancer therapy. The core structure, a cyclic disulfide with hydroxyl groups, provides a versatile scaffold for the synthesis of various bioactive compounds. The biological activity of trans-4,5-dihydroxy-1,2-dithiane is notably linked to its ability to induce a cellular stress response, offering potential therapeutic applications.
These application notes provide detailed protocols for the synthesis of trans-1,2-dithiane-4,5-diol and an example of a key derivative. Additionally, we present quantitative data for the synthesis and characterization of the parent compound and elucidate a significant signaling pathway through which it exerts its biological effects.
Data Presentation
Table 1: Synthesis and Physicochemical Properties of trans-1,2-Dithiane-4,5-diol
| Parameter | Value | Reference |
| Synthesis Method | Air Oxidation of Dithiothreitol | [1] |
| Reaction Time | 30 hours | [1] |
| Yield | Not explicitly stated | |
| Appearance | White crystalline solid | [1] |
| Melting Point | 130-132 °C | [2] |
| Molecular Formula | C₄H₈O₂S₂ | [2] |
| Molecular Weight | 152.24 g/mol | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO and ethanol (B145695) (20 mg/mL) | |
| Storage Temperature | 2-8°C |
Table 2: ¹H NMR Characterization of trans-1,2-Dithiane-4,5-diol
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| Predicted in D₂O | [3] | |||
| 3.05 | dd | 2H | H-3a, H-6a | |
| 3.32 | dd | 2H | H-3e, H-6e | |
| 4.15 | m | 2H | H-4, H-5 |
Experimental Protocols
Protocol 1: Synthesis of trans-1,2-Dithiane-4,5-diol (Oxidized DTT)
This protocol is adapted from the preparative method for (4R,5R)-1,2-dithiane-4,5-diol, the oxidized form of D-(−)-dithiothreitol.
Materials:
-
(2R,3R)-1,4-Dimercaptobutane-2,3-diol (D-(−)-Dithiothreitol, DTT)
-
Potassium hydroxide (B78521) (KOH)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Oxygen gas
Equipment:
-
Round-bottom flask
-
Gas dispersion tube (sparger)
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Prepare a solution of (2R,3R)-1,4-dimercaptobutane-2,3-diol and a catalytic amount of potassium hydroxide in a mixture of methanol and water.
-
Cool the reaction mixture in an ice bath to maintain a low temperature.
-
Bubble oxygen gas through the solution for 30 hours using a gas dispersion tube while stirring continuously.
-
After the reaction is complete, add deionized water to the mixture.
-
Chill the solution overnight to facilitate the precipitation of the product.
-
Collect the resulting white crystalline solid by filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain trans-(4R,5R)-1,2-dithiane-4,5-diol.
Characterization: The final product can be characterized by:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Purity: Assessed by HPLC.
Protocol 2: Synthesis of a this compound Nucleoside Derivative
This protocol outlines the synthesis of 1-[(3R,4R,5S,6R)-4,5-dihydroxy-6-hydroxymethyl-1,2-dithianyl]uracil, a nucleoside derivative of this compound, via a Pummerer-like reaction followed by Vorbrüggen glycosylation.[4]
Step 1: Synthesis of the this compound Intermediate A suitably protected this compound derivative is synthesized as a key intermediate. This typically involves the protection of the hydroxyl groups.
Step 2: Vorbrüggen Glycosylation
-
Silylate uracil (B121893) using a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) in an appropriate solvent.
-
Add the protected this compound intermediate to the silylated uracil solution.
-
Introduce a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) to promote the glycosylation reaction.
-
Allow the reaction to proceed at a suitable temperature until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography.
Step 3: Deprotection
-
Remove the protecting groups from the hydroxyl functions using appropriate deprotection conditions (e.g., treatment with a fluoride (B91410) source for silyl (B83357) ethers or catalytic hydrogenation for benzyl (B1604629) ethers).
-
Purify the final deprotected nucleoside derivative by chromatography.
Signaling Pathways and Biological Activity
trans-4,5-Dihydroxy-1,2-dithiane has been shown to induce a cellular stress response by activating the transcription of the stress-responsive genes gadd153 (also known as CHOP) and grp78.[5] This biological activity is not a result of general oxidative stress but is mediated by a specific interaction with cellular oxidoreductases.[5]
Experimental Workflow for Investigating the Cellular Stress Response
Caption: Workflow for studying the cellular response to this compound-4,5-diol.
Signaling Pathway of trans-4,5-Dihydroxy-1,2-dithiane-Induced Stress Response
The proposed signaling cascade begins with the interaction of trans-4,5-dihydroxy-1,2-dithiane with plasma membrane oxidoreductases. This interaction leads to the reduction of the dithiane, consuming cellular reducing equivalents such as NADPH. The resulting shift in the cellular redox state triggers a stress response, leading to the transcriptional activation of GRP78 and GADD153/CHOP. GADD153/CHOP, in turn, can sensitize cells to endoplasmic reticulum stress by down-regulating the anti-apoptotic protein Bcl2 and promoting the production of reactive oxygen species (ROS).[6]
Caption: Signaling cascade initiated by trans-4,5-dihydroxy-1,2-dithiane.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Synthesis of a novel 1,2-dithianenucleoside via Pummerer-like reaction, followed by Vorbruggen glycosylation between a this compound derivative and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Reduction of trans-4,5-dihydroxy-1,2-dithiane by cellular oxidoreductases activates gadd153/chop and grp78 transcription and induces cellular tolerance in kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gadd153 Sensitizes Cells to Endoplasmic Reticulum Stress by Down-Regulating Bcl2 and Perturbing the Cellular Redox State - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Nucleosides Utilizing a 1,2-Dithiane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel nucleoside analogues with enhanced therapeutic properties remains a cornerstone of drug discovery. This document details the synthesis of a novel 1,2-dithianenucleoside, a unique hybrid modification of a 4′-thioribonucleoside and an altritol nucleoside. The synthetic strategy hinges on a key Pummerer-like reaction to functionalize the 1,2-dithiane ring, followed by a Vorbrüggen glycosylation to couple the dithiane sugar mimic with a nucleobase. This approach offers a viable pathway to a new class of nucleoside analogues with potential applications in antiviral and anticancer research.
Introduction
Nucleoside analogues are fundamental to the treatment of various viral infections and cancers.[1] Modifications to the sugar moiety are a common strategy to improve the pharmacological profile of these drugs, enhancing their stability, selectivity, and efficacy.[2] The incorporation of sulfur into the carbohydrate ring, as seen in 4′-thionucleosides, has proven to be a successful strategy in developing potent antiviral agents. This protocol describes the synthesis of a novel nucleoside analogue featuring a six-membered this compound ring as a sugar mimic. This unique scaffold, combining features of both 4′-thionucleosides and altritol nucleosides, presents a new avenue for the design of therapeutic nucleosides.[3][4] The key steps in this synthesis involve the diastereoselective introduction of a leaving group onto the this compound ring via a Pummerer-like reaction, followed by stereoselective glycosylation with a silylated nucleobase.[3]
Experimental Protocols
Synthesis of 1-[(3R,4R,5S,6R)-4,5-dihydroxy-6-hydroxymethyl-1,2-dithianyl]uracil (20)
The synthesis of the target 1,2-dithianenucleoside is a multi-step process commencing from a protected this compound derivative. The pivotal steps are the Pummerer-like reaction for the introduction of the nucleobase and the subsequent deprotection to yield the final product.[3]
Step 1: Pummerer-like Reaction and Vorbrüggen Glycosylation
In this crucial step, the protected this compound derivative undergoes a Pummerer-like reaction, followed by coupling with silylated uracil (B121893) in a Vorbrüggen glycosylation.[3][4]
-
Reagents and Materials:
-
Protected this compound derivative (compound 7)
-
Silylated uracil
-
Triethylamine (TEA)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Toluene-CH₃CN (solvent mixture)
-
Standard glassware and stirring apparatus
-
Inert atmosphere (e.g., argon or nitrogen)
-
-
Procedure:
-
To a solution of the protected this compound derivative (7) in a mixture of toluene-CH₃CN, add silylated uracil and triethylamine.
-
Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C, optimization may be required).
-
Add TMSOTf dropwise to the stirred solution under an inert atmosphere.
-
Allow the reaction to proceed for the specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the β-product (8) and α-product (9).
-
Step 2: Deprotection
The final step involves the removal of the protecting groups to yield the desired this compound nucleoside.[4]
-
Reagents and Materials:
-
Protected this compound nucleoside (compound 18, the β-product from the previous step)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Standard glassware and stirring apparatus
-
-
Procedure:
-
Dissolve the protected this compound nucleoside (18) in dichloromethane.
-
Add trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the residue to obtain the final product, 1-[(3R,4R,5S,6R)-4,5-dihydroxy-6-hydroxymethyl-1,2-dithianyl]uracil (20).
-
Data Presentation
The following table summarizes the yields of the key coupling reaction.
| Entry | Solvent | β-product (8) Yield (%) | α-product (9) Yield (%) |
| 1 | Not specified | 25 | 16 |
| 2 | Toluene-CH₃CN | 32 | 17 |
Table 1: Yields of the Pummerer-like reaction/glycosylation.[4]
The final deprotection step to yield compound 20 proceeded with a 91% yield.[4]
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the novel 1,2-dithianenucleoside.
Caption: Synthetic pathway for the novel 1,2-dithianenucleoside.
Conclusion
This protocol outlines a successful methodology for the synthesis of a novel 1,2-dithianenucleoside. The use of a Pummerer-like reaction to activate the this compound ring for subsequent glycosylation provides a novel entry into this class of compounds.[4] This synthetic strategy opens the door for the creation of a library of this compound nucleoside analogues with diverse nucleobases for further investigation as potential therapeutic agents. The unique structural features of these compounds make them interesting candidates for biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a novel 1,2-dithianenucleoside via Pummerer-like reaction, followed by Vorbruggen glycosylation between a this compound derivative and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of a novel 1,2-dithianenucleoside via Pummerer-like reaction, followed by Vorbruggen glycosylation between a this compound derivative and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Ring-Opening Polymerization of 1,2-Dithiane Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of polymers derived from the ring-opening polymerization (ROP) of 1,2-dithiane and its derivatives. Furthermore, it outlines their application in the formulation of drug delivery systems, reflecting the growing interest in poly(disulfide)s for biomedical applications due to their biocompatibility and redox-responsive nature.[1][2]
Introduction to Ring-Opening Polymerization of 1,2-Dithianes
The ring-opening polymerization of cyclic disulfides, such as this compound, is a versatile method for synthesizing poly(disulfide)s.[3] These polymers are characterized by the presence of disulfide bonds in their backbone, which can be cleaved in a reducing environment, such as that found inside cells.[1] This property makes them highly attractive for controlled drug delivery applications. The polymerization can be initiated through various mechanisms, including thermal, anionic, and cationic pathways, each offering distinct advantages in controlling the polymer's molecular weight and structure.[4][5][6]
Application Note 1: Polymer Synthesis via Ring-Opening Polymerization
This section details various methods for the ring-opening polymerization of this compound and its derivatives.
Thermal Ring-Opening Polymerization
Thermal ROP is a straightforward method that does not require an external initiator. The polymerization is typically carried out in bulk above the monomer's melting point.[4]
Experimental Protocol: Thermal Bulk Polymerization of this compound
-
Materials: this compound (DT) monomer.
-
Equipment: Glass polymerization tube, vacuum line, heating source (e.g., oil bath).
-
Procedure:
-
Place the desired amount of this compound monomer into a clean, dry glass polymerization tube.
-
Connect the tube to a vacuum line and degas the monomer by several freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Immerse the sealed tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and maintain for the specified reaction time (e.g., 6 hours).[3]
-
After the reaction, cool the tube to room temperature.
-
Break the seal and dissolve the resulting polymer in a suitable solvent (e.g., chloroform).
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., n-hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.[3]
-
Experimental Workflow: Thermal ROP
Anionic Ring-Opening Polymerization
Anionic ROP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.[7] It is typically initiated by a nucleophile, such as a thiolate.
Experimental Protocol: Anionic Ring-Opening Polymerization of Lipoic Acid Derivatives
-
Materials: Lipoic acid methyl ester (monomer), benzyl (B1604629) thiol (initiator), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (catalyst), anhydrous toluene (B28343) (solvent).
-
Equipment: Schlenk flask, syringe, magnetic stirrer, inert atmosphere (e.g., argon or nitrogen).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the lipoic acid derivative monomer in anhydrous toluene.
-
In a separate vial, prepare a stock solution of the initiator (benzyl thiol) and catalyst (TBD) in anhydrous toluene.
-
Add the desired amount of the initiator/catalyst solution to the monomer solution via syringe to start the polymerization.
-
Stir the reaction mixture at the desired temperature (e.g., 4 °C) for the specified time.
-
Quench the polymerization by adding an excess of a terminating agent (e.g., methyl iodide).
-
Precipitate the polymer in a non-solvent (e.g., cold methanol).
-
Isolate the polymer by centrifugation or filtration and dry under vacuum.
-
Experimental Workflow: Anionic ROP
Cationic Ring-Opening Polymerization
Cationic ROP can be initiated by strong acids or other cationic species and is effective for polymerizing 1,2-dithiolanes to high molecular weights.[8][9]
Experimental Protocol: Cationic Ring-Opening Polymerization of 1,2-Dithiolane (B1197483)
-
Materials: 1,2-dithiolane monomer, triflic acid (initiator), anhydrous dichloromethane (B109758) (solvent).
-
Equipment: Dry glassware, syringe, magnetic stirrer, inert atmosphere.
-
Procedure:
-
Under an inert atmosphere, dissolve the 1,2-dithiolane monomer in anhydrous dichloromethane in a dry flask.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add a catalytic amount of triflic acid via syringe to initiate the polymerization.
-
Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.
-
Terminate the polymerization by adding a small amount of a basic solution (e.g., triethylamine (B128534) in dichloromethane).
-
Precipitate the polymer in a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
-
Data Presentation: Polymerization of this compound and Derivatives
The following tables summarize representative quantitative data from the ring-opening polymerization of this compound and related monomers.
Table 1: Thermal Copolymerization of Lipoic Acid (LPA) and this compound (DT) at 80°C [3]
| LPA in Feed (mol %) | Yield (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 10 | 55.3 | 120,000 | 2.1 |
| 30 | 70.1 | 150,000 | 2.3 |
| 50 | 85.2 | 180,000 | 2.5 |
| 70 | 90.5 | 210,000 | 2.6 |
Table 2: Anionic ROP of (R)-Lipoic Acid Methyl Ester ((R)-LM) with Benzyl Thiol/TBD [7]
| [M]0:[I]0 | Conversion (%) | Mn,exp ( g/mol ) | Mw/Mn (PDI) |
| 50:1 | 95 | 10,500 | 1.12 |
| 100:1 | 96 | 21,200 | 1.11 |
| 200:1 | 94 | 41,500 | 1.13 |
| 400:1 | 95 | 82,300 | 1.15 |
Application Note 2: Formulation of Poly(disulfide)-Based Nanoparticles for Drug Delivery
Poly(disulfide)s can be formulated into nanoparticles (NPs) for the encapsulation and delivery of therapeutic agents. The redox-responsive nature of the disulfide bonds allows for triggered drug release in the reducing intracellular environment.[1][10]
Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation
-
Materials: Poly(disulfide) polymer (e.g., PBDBM), DSPE-PEG, therapeutic drug (e.g., docetaxel), organic solvent (e.g., acetone (B3395972) or THF), aqueous phase (e.g., deionized water).
-
Equipment: Magnetic stirrer, sonicator, rotary evaporator, dialysis tubing.
-
Procedure:
-
Dissolve the poly(disulfide) polymer and the drug in a water-miscible organic solvent.
-
In a separate container, dissolve the DSPE-PEG in deionized water.
-
Under vigorous stirring, add the organic solution dropwise to the aqueous DSPE-PEG solution.
-
Continue stirring for several hours at room temperature to allow for nanoparticle self-assembly and solvent evaporation.
-
Remove the organic solvent completely using a rotary evaporator.
-
Purify the nanoparticle suspension by dialysis against deionized water to remove unencapsulated drug and excess surfactant.
-
Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
-
Experimental Workflow: Nanoparticle Formulation
Application Note 3: In Vitro Drug Release Studies
To evaluate the redox-responsive nature of the poly(disulfide) nanoparticles, in vitro drug release studies are performed in the presence and absence of a reducing agent, such as glutathione (B108866) (GSH), which mimics the intracellular environment.[11][12]
Experimental Protocol: In Vitro Drug Release Using Dialysis
-
Materials: Drug-loaded nanoparticle suspension, phosphate-buffered saline (PBS, pH 7.4), glutathione (GSH), dialysis membrane (with appropriate molecular weight cut-off).
-
Equipment: Dialysis bags, beakers, magnetic stirrer, incubator or water bath at 37°C, analytical instrument for drug quantification (e.g., HPLC or UV-Vis spectrophotometer).
-
Procedure:
-
Prepare two sets of release media: PBS (pH 7.4) and PBS (pH 7.4) containing a physiological concentration of GSH (e.g., 10 mM).
-
Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Place the sealed dialysis bag into a beaker containing a known volume of the release medium (with and without GSH).
-
Incubate the setup at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
-
Logical Diagram: Redox-Responsive Drug Release
Characterization of Polymers and Nanoparticles
A thorough characterization of the synthesized polymers and formulated nanoparticles is crucial for ensuring their quality and performance.
Table 3: Key Characterization Techniques
| Property | Technique | Information Obtained |
| Polymer | ||
| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) | Mn, Mw, and PDI.[3] |
| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirmation of polymer structure and end groups.[3] |
| Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups. |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Glass transition temperature (Tg), melting temperature (Tm), and thermal stability.[13] |
| Nanoparticles | ||
| Size and Polydispersity | Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution. |
| Surface Charge | Zeta Potential Measurement | Surface charge of the nanoparticles, indicating stability. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Visualization of nanoparticle shape and size. |
| Drug Loading and Encapsulation Efficiency | HPLC, UV-Vis Spectroscopy | Quantification of the amount of drug encapsulated within the nanoparticles. |
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(disulfide)s: From Synthesis to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Stereoregular poly(2-phenylthiirane) via cationic ring-opening polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. aseestant.ceon.rs [aseestant.ceon.rs]
- 13. Introducing Disulfide Bonds into Polyester Biomaterials via Nucleophilic Thiol–yne Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
1,2-Dithiane Derivatives as Potential Anticancer Agents: Application Notes and Protocols
Disclaimer: Scientific literature with a specific focus on the anticancer properties of 1,2-dithiane derivatives is limited based on current search results. The following application notes and protocols are based on studies of the closely related 1,2-dithiolane (B1197483) derivatives, which serve as a valuable proxy for understanding the potential of sulfur-containing cyclic compounds in cancer therapy. Researchers should interpret these findings with the consideration that the six-membered this compound ring may exhibit different biological activities compared to the five-membered 1,2-dithiolane ring.
Introduction
1,2-dithiolane derivatives have emerged as a promising class of compounds in anticancer research. Their mechanism of action is often linked to the induction of oxidative stress within cancer cells, primarily through the inhibition of key antioxidant enzymes like Thioredoxin Reductase (TrxR). The overexpression of TrxR is a known factor in cancer development and drug resistance, making it a viable therapeutic target. This document provides an overview of the cytotoxic effects of certain 1,2-dithiolane derivatives, their mechanism of action, and detailed protocols for their in vitro evaluation.
Data Presentation
The cytotoxic activity of 1,2-dithiolane derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Asparagusic acid analog 2k | HeLa | Cervical Cancer | < 1 | [1] |
| Hep G2 | Liver Cancer | < 1 | [1] | |
| 4T1 | Breast Cancer | < 1 | [1] | |
| MDA-MB-231 | Breast Cancer | < 1 | [1] | |
| MDA-MB-453 | Breast Cancer | < 1 | [1] | |
| A549 | Lung Cancer | < 1 | [1] | |
| HT1080 | Fibrosarcoma | < 1 | [1] | |
| HEK293 | Normal Kidney | < 1 | [1] | |
| Asparagusic acid analog 2j | HeLa | Cervical Cancer | > 10 | [1] |
| Hep G2 | Liver Cancer | > 10 | [1] | |
| 4T1 | Breast Cancer | > 10 | [1] | |
| MDA-MB-231 | Breast Cancer | > 10 | [1] | |
| MDA-MB-453 | Breast Cancer | > 10 | [1] | |
| A549 | Lung Cancer | > 10 | [1] | |
| HT1080 | Fibrosarcoma | > 10 | [1] | |
| HEK293 | Normal Kidney | ~ 5 | [1] |
Signaling Pathways and Mechanisms of Action
1,2-dithiolane derivatives can exert their anticancer effects through the inhibition of Thioredoxin Reductase 1 (TrxR1). TrxR1 is a crucial enzyme in the thioredoxin system, which maintains cellular redox balance. Inhibition of TrxR1 leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis. The presence of a Michael acceptor moiety in combination with the 1,2-dithiolane ring appears to be critical for potent TrxR1 inhibition and cytotoxic activity.[1]
References
Application of 1,2-Dithiane in Redox-Responsive Polymers: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Redox-responsive polymers have emerged as a highly promising class of materials for targeted drug delivery, particularly in the context of cancer therapy. These smart polymers are designed to undergo a chemical or physical change in response to the distinct redox gradients found in the body, most notably the significantly higher concentration of glutathione (B108866) (GSH) within tumor cells compared to the extracellular environment. This differential allows for the design of drug carriers that remain stable in circulation but release their therapeutic payload upon entering the reducing intracellular milieu of cancer cells.
While various disulfide-containing moieties have been successfully incorporated into polymers to confer redox sensitivity, the application of the six-membered 1,2-dithiane ring for this purpose remains largely unexplored in the scientific literature. The majority of research has focused on the more strained, five-membered 1,2-dithiolane (B1197483) ring, derived from lipoic acid, and other linear disulfide linkages. This is primarily due to the lower ring strain of the this compound, which makes its disulfide bond less susceptible to reductive cleavage compared to its five-membered counterpart.
This document provides a prospective analysis of how this compound could be applied in the design of redox-responsive polymers. It outlines a hypothetical framework for the synthesis, characterization, and evaluation of this compound-containing polymers for drug delivery applications, drawing upon established principles from the broader field of redox-responsive materials.
Hypothetical Signaling Pathway for Redox-Responsive Drug Delivery
The core principle of this drug delivery strategy is the selective cleavage of the this compound linkage within a polymer by intracellular glutathione. This cleavage would lead to the disassembly of a drug-loaded nanocarrier and the subsequent release of the therapeutic agent.
Caption: Hypothetical pathway of a this compound-containing nanocarrier.
Proposed Experimental Protocols
The following are hypothetical protocols for the synthesis and evaluation of this compound-containing redox-responsive polymers.
Protocol 1: Synthesis of a this compound-Containing Monomer
This protocol outlines the synthesis of a functionalized this compound monomer suitable for polymerization.
Workflow Diagram:
Application Notes and Protocols for the Selective Oxidation of 1,2-Dithiane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective oxidation of 1,2-dithiane to its corresponding monoxide (this compound-1-oxide) and dioxide (this compound-1,1-dioxide). These protocols are essential for the synthesis of novel sulfur-containing heterocycles with potential applications in drug discovery and materials science.
Introduction
The selective oxidation of the sulfur atoms in the this compound ring allows for the fine-tuning of its electronic and steric properties, leading to compounds with diverse reactivity and biological activity. The controlled oxidation to the monosulfoxide (a cyclic thiosulfinate) or the disulfone (a cyclic thiosulfonate) is a key transformation in the synthesis of various target molecules. This document outlines reliable methods for achieving these selective oxidations using common laboratory reagents.
Overview of Selective Oxidation Protocols
The selective oxidation of this compound can be achieved using various oxidizing agents. The choice of reagent and reaction conditions determines the primary product, be it the monoxide or the dioxide. Below is a summary of common protocols.
| Oxidizing Agent | Target Product | Typical Solvent(s) | Typical Reaction Conditions | Typical Yield (%) |
| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound-1-oxide | Dichloromethane (B109758) (DCM) | 1.0-1.2 equivalents of m-CPBA, 0 °C to room temperature | 70-90 |
| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound-1,1-dioxide | Dichloromethane (DCM) | >2.2 equivalents of m-CPBA, 0 °C to room temperature | 60-80 |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | This compound-1-oxide | Acetic Acid | 1.1 equivalents of H₂O₂, Room temperature | 80-95 |
| Potassium Peroxymonosulfate (Oxone®) | This compound-1,1-dioxide | Methanol/Water | >2.0 equivalents of Oxone®, Room temperature | High |
Experimental Protocols
Selective Mono-oxidation to this compound-1-oxide using m-CPBA
This protocol describes the selective oxidation of this compound to its corresponding monosulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq., ~77% purity) in DCM.
-
Add the m-CPBA solution dropwise to the stirred this compound solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxide.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound-1-oxide.
Caption: Workflow for the selective mono-oxidation of this compound.
Selective Di-oxidation to this compound-1,1-dioxide using m-CPBA
This protocol details the oxidation of this compound to its corresponding disulfone using an excess of m-CPBA.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of m-CPBA (2.5 eq., ~77% purity) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound over 1-2 hours, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis shows the absence of the starting material and the monoxide intermediate.
-
Cool the reaction mixture again to 0 °C to precipitate the byproduct, m-chlorobenzoic acid. Filter the mixture and wash the solid with cold DCM.
-
Combine the filtrate and washings and quench any remaining peroxide by washing with a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Transfer the organic layer to a separatory funnel and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude this compound-1,1-dioxide can be purified by recrystallization or column chromatography.
1,2-Dithiane: A Versatile Disulfide Building Block in Natural Product Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1,2-dithiane ring system, a six-membered heterocycle containing a disulfide bond, represents a unique and reactive functional group that has found application as a key building block in the synthesis of several biologically active natural products. Unlike its more commonly used isomer, 1,3-dithiane, which is primarily employed as a protecting group for carbonyls and in umpolung strategies, the this compound's chemistry is dominated by the reactivity of its S-S bond.[1] This distinct reactivity allows for its strategic incorporation and subsequent transformation to construct complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of natural products, with a focus on the synthesis of the insecticidal agent Nereistoxin and the essential cofactor Lipoic Acid.
Application Note 1: Synthesis of Nereistoxin and its Analogs
Nereistoxin, a 1,2-dithiolane (B1197483) (a five-membered disulfide ring) natural product isolated from the marine annelid Lumbriconereis heteropoda, exhibits potent insecticidal activity by blocking the nicotinic acetylcholine (B1216132) receptor.[2][3] The synthesis of Nereistoxin and its analogs often involves the construction of the characteristic five-membered disulfide ring, and in some approaches, precursors that share synthetic strategies with 1,2-dithianes are utilized. A common strategy involves the formation of a 1,3-dithiol precursor followed by oxidative cyclization to the 1,2-dithiolane.[4][5]
A general workflow for the synthesis of 1,2-dithiolanes, applicable to Nereistoxin analogs, is depicted below.
Caption: General workflow for the synthesis of 1,2-dithiolane natural products.
Protocol 1: Synthesis of 4-(Dimethylaminomethyl)-1,2-dithiolane (A Nereistoxin Analog)[4]
This protocol outlines a general method for the synthesis of a Nereistoxin analog starting from a suitable diol precursor.
Step 1: Dithiol formation from a Diol
-
A solution of the corresponding 1,3-diol and thiourea (B124793) is refluxed in concentrated hydrobromic acid.
-
The reaction mixture is then treated with an alkaline solution to yield the crude 1,3-dithiol.
Step 2: Oxidative Cyclization to the 1,2-Dithiolane
-
The crude dithiol is dissolved in a suitable solvent, such as butanol.
-
The solution is subjected to air oxidation, often with stirring, to effect the cyclization to the 1,2-dithiolane.
-
The final product is typically isolated as a salt, such as the hydrogen oxalate, due to the instability of the free base.[4]
Quantitative Data for Nereistoxin Analog Synthesis
| Product | Starting Material | Yield (%) | Reference |
| 4-(Dimethylaminomethyl)-1,2-dithiolane | Corresponding 1,3-diol | - | [4] |
| 4-{3-(Dimethylamino)propyl}-1,2-dithiolane oxalate | Dimethyl ω-[(N,N-dimethylcarbamoyl)alkyl]malonate | 5.8 | [4] |
| 4-[4-(Dimethylamino)butyl]-1,2-dithiolane oxalate | Dimethyl ω-[(N,N-dimethylcarbamoyl)alkyl]malonate | 7.0 | [4] |
Application Note 2: Synthetic Approaches to α-Lipoic Acid
(R)-α-Lipoic acid is a naturally occurring 1,2-dithiolane that serves as an essential cofactor in aerobic metabolism.[6] Its synthesis has been a subject of considerable interest, with various strategies developed to introduce the chiral center and construct the dithiolane ring. Many synthetic routes converge on a key 1,4-dithiol intermediate, which is then oxidized to form the cyclic disulfide.
A common synthetic pathway to α-Lipoic acid is illustrated in the following diagram.
Caption: A synthetic route to α-Lipoic Acid.
Protocol 2: Preparation of Ethyl Lipoate from 6,8-Dichlorooctanoic Acid Ethyl Ester[6]
This protocol describes a key step in one of the common synthetic routes to α-Lipoic acid.
Materials:
-
6,8-Dichlorooctanoic acid ethyl ester
-
Sodium sulfide (B99878) (Na₂S)
-
Sulfur (S)
-
Phase transfer catalyst
Procedure:
-
A solution of 6,8-dichlorooctanoic acid ethyl ester in water is prepared in a photoreactor, and a phase transfer catalyst is added. The mixture is heated to 82-84°C with stirring.[6]
-
A mixed solution of sodium sulfide and sulfur in water is prepared separately.[6]
-
The sodium sulfide/sulfur solution is added dropwise to the heated solution of the dichloro ester over 180 minutes under photocatalytic conditions (e.g., using a 1000W xenon lamp with a 680nm cut-off filter).[6]
-
After the addition is complete, sodium sulfite (B76179) is added, and the reaction is continued at 86-90°C for 60 minutes under photocatalysis.[6]
-
The reaction mixture is then extracted with toluene at 80-90°C. The combined organic layers are concentrated to a constant weight to yield ethyl lipoate.[6]
Quantitative Data for α-Lipoic Acid Synthesis
| Step | Starting Material | Product | Yield (%) | Reference |
| Formation of Ethyl Lipoate | 6,8-Dichlorooctanoic acid ethyl ester | Ethyl Lipoate | - | [6] |
| Hydrolysis of Ethyl Lipoate | Ethyl Lipoate | Lipoic Acid | - | [6] |
| Overall synthesis of (R)-α-Lipoic acid derivatives | Various starting materials | - | 45.1 - 81.2 | [7] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Alpha lipoic acid_Chemicalbook [chemicalbook.com]
- 7. soc.chim.it [soc.chim.it]
Application Notes and Protocols: 1,2-Dithiane in the Development of New Pesticides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 1,2-dithiane and its derivatives in the development of novel pesticides. It covers synthetic methodologies, biological activities, and experimental procedures based on published research.
Introduction
The this compound scaffold is a six-membered heterocyclic ring containing a disulfide bond. This structural motif has garnered interest in agrochemical research due to its presence in naturally occurring bioactive compounds and the versatile pesticidal activities exhibited by its synthetic derivatives. Research has demonstrated that compounds incorporating the this compound ring system can exhibit significant insecticidal, acaricidal, fungicidal, and nematicidal properties.[1] This document outlines key findings and methodologies to guide researchers in the exploration of this compound-based pesticides.
Synthetic Protocols
The synthesis of this compound derivatives is a crucial step in the development of new pesticidal agents. The following protocols are based on established synthetic routes.[1]
General Synthesis of Substituted 1,2-Dithianes
A common strategy for synthesizing this compound analogs involves the cyclization of corresponding dithiols.[1]
Protocol 2.1.1: Synthesis of a this compound Analog from a 1,4-Diol
This protocol describes the conversion of a 1,4-diol to a this compound through a dithiol intermediate.
Materials:
-
Substituted 1,4-diol
-
Concentrated hydrobromic acid
-
Sodium hydroxide (B78521) (NaOH) solution
-
Butanol
-
Air (for oxidative cyclization)
Procedure:
-
Reflux the substituted 1,4-diol with thiourea in concentrated hydrobromic acid.
-
After the reaction is complete, treat the mixture with an alkaline solution (e.g., NaOH) to obtain the crude dithiol.
-
Dissolve the crude dithiol in butanol.
-
Bubble air through the solution to facilitate oxidative cyclization to the corresponding this compound.
-
Purify the product using appropriate chromatographic techniques.
A visual representation of a general synthetic workflow is provided below.
Caption: General workflow for the synthesis of this compound derivatives from 1,4-diols.
Pesticidal Activity of this compound Derivatives
Substituted 1,2-dithianes have demonstrated a range of pesticidal activities. The following tables summarize the quantitative data from bioassays against various pests.
Insecticidal and Acaricidal Activity
Studies have shown that introducing nitrogen-containing substituents to the this compound ring can lead to potent insecticidal and acaricidal effects.[1]
Table 1: Acaricidal and Insecticidal Activity of this compound Analogs [1]
| Compound ID | Structure | Target Pest | LC50 (ppm) |
| 12 | 4-(Dimethylaminomethyl)-1,2-dithiane | Brown Rice Planthopper (BRP) | >100 |
| Two-spotted Spider Mite (TSM) | 100 | ||
| 14 | cis-3,5-Bis(dimethylaminomethyl)-1,2-dithiane | Two-spotted Spider Mite (TSM) | 50 |
Data extracted from studies on nitrogen-containing 1,2-dithiolanes and 1,2-dithianes.[1]
Antifungal Activity
Derivatives of 1,2-dithiin, a related six-membered ring with a double bond, have shown promising antifungal properties.[2][3]
Table 2: Antifungal Activity of 1,2-Dithiin Derivatives [2][3]
| Compound Class | Target Fungi | Activity |
| 3,6-Disubstituted 1,2-dithiins | Candida albicans | Active |
| Cryptococcus neoformans | Active | |
| Aspergillus fumigatus | Active |
Note: Specific MIC or EC50 values were not provided in the abstracts, but the compounds were reported as active antifungal agents.
Experimental Protocols for Bioassays
Detailed protocols are essential for the accurate evaluation of the pesticidal potential of new this compound derivatives.
Protocol for Insecticidal and Acaricidal Bioassay
This protocol is a generalized procedure based on standard agrochemical screening methods.
Materials:
-
Test compounds (this compound derivatives)
-
Acetone (B3395972) (as a solvent)
-
Tween 20 (as a surfactant)
-
Distilled water
-
Target pests (e.g., Brown Rice Planthoppers, Two-spotted Spider Mites)
-
Host plants or artificial diet
-
Spray tower or leaf-dip apparatus
-
Incubation chamber with controlled temperature, humidity, and light
Procedure:
-
Preparation of Test Solutions: Dissolve the test compounds in acetone to create stock solutions. Prepare serial dilutions with distilled water containing a small amount of Tween 20 (e.g., 0.1%) to ensure proper wetting.
-
Application:
-
For sucking insects (e.g., aphids, planthoppers): Apply the test solutions to host plants using a spray tower.
-
For mites: Use a leaf-dip method where infested leaves are dipped into the test solutions for a set period.
-
-
Incubation: Place the treated plants/leaves in a controlled environment chamber.
-
Mortality Assessment: Assess the mortality of the pests at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) values using probit analysis.
Caption: Workflow for insecticidal and acaricidal bioassays.
Protocol for In Vitro Antifungal Bioassay
This protocol describes a method for evaluating the antifungal activity of this compound derivatives against pathogenic fungi.[4][5]
Materials:
-
Test compounds
-
Dimethyl sulfoxide (B87167) (DMSO) or acetone as a solvent
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
Petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Test Plates: Incorporate the test compounds at various concentrations into the molten PDA medium before pouring it into Petri dishes.
-
Inoculation: Place a mycelial plug of the test fungus at the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.
-
Growth Measurement: Measure the diameter of the fungal colony and compare it to a control plate (containing only the solvent) to determine the percentage of growth inhibition.
-
Data Analysis: Calculate the EC50 (effective concentration for 50% inhibition) values.
Mechanism of Action
The precise mechanism of action for many this compound-based pesticides is still under investigation. However, for some related dithiane compounds, the mode of action has been elucidated. For instance, certain 1,3-dithiane (B146892) insecticides are known to act on the GABA-gated chloride channel.[6]
The proposed antifungal mechanism for some dithiin compounds involves two possibilities, though the specifics were not detailed in the provided abstracts.[2][3]
Caption: Proposed mechanism of action for some dithiane-based insecticides.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel pesticides with diverse biological activities. The synthetic accessibility and the potential for chemical modification make it an attractive target for agrochemical research. Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the pesticidal activity and selectivity of this compound derivatives.
-
Mechanism of Action Studies: To elucidate the specific molecular targets of these compounds.
-
Broad-spectrum Screening: To explore the full potential of this chemical class against a wider range of agricultural pests and diseases.
By leveraging the information and protocols outlined in this document, researchers can advance the discovery and development of new, effective, and potentially safer pesticides based on the this compound chemical scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2-dithiins: synthesis, molecular modeling studies, and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 5. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Introduction of Substituents on the 1,2-Dithiane Ring
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1,2-dithiane ring is a six-membered saturated heterocycle containing a disulfide bond. This structural motif is found in some natural products and has been explored in medicinal chemistry and materials science. The ability to introduce a variety of substituents onto the this compound ring is crucial for modulating its physicochemical properties, biological activity, and reactivity. These application notes provide an overview of the primary techniques for introducing substituents on the this compound ring, complete with detailed experimental protocols and comparative data.
The synthetic strategies for obtaining substituted 1,2-dithianes can be broadly categorized into two main approaches:
-
Cyclization of Functionalized Precursors: This is the most prevalent method, where the desired substituents are already present on the acyclic precursor before the formation of the dithiane ring.
-
Direct Functionalization of a Pre-formed this compound Ring: This approach is less common due to the inherent reactivity of the disulfide bond and the lack of highly activated positions on the carbon backbone.
This document will focus on providing detailed protocols for the more established methods involving the cyclization of functionalized precursors.
Section 1: Synthesis of Substituted 1,2-Dithianes via Cyclization of Functionalized 1,4-Butanedithiols
The most common and versatile method for preparing substituted 1,2-dithianes is the oxidation of the corresponding substituted 1,4-butanedithiols. The substituents can be introduced onto the 1,4-dithiol precursor through various established organic synthesis methods.
General Workflow
The general workflow for this approach involves the synthesis of a substituted 1,4-dithiol followed by an oxidative cyclization to form the this compound ring.
Caption: General workflow for synthesizing substituted 1,2-dithianes.
Experimental Protocol: Synthesis of a Hydroxy-Substituted this compound
This protocol describes the synthesis of a this compound with a hydroxyl substituent, starting from a suitable precursor.
Materials:
-
Substituted 1,3-bis-tert-butyl thioether
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the substituted 1,3-bis-tert-butyl thioether in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure hydroxy-functionalized this compound.[1][2]
Quantitative Data:
| Substituent | Precursor | Yield (%) | Reference |
| Hydroxymethyl | 1,3-bis(tert-butylthio)propan-2-ol | 75 | [1][2] |
| 1-Hydroxyethyl | 1,3-bis(tert-butylthio)butan-2-ol | 72 | [1][2] |
Section 2: Synthesis of Nitrogen-Containing 1,2-Dithianes
The introduction of nitrogen-containing substituents is of particular interest in drug development. These are typically synthesized from appropriately functionalized diols or other precursors.[3]
Experimental Protocol: Synthesis of a this compound with a Dimethylaminomethyl Substituent
This protocol outlines the synthesis of a this compound bearing a dimethylaminomethyl group.
Materials:
-
N,N-dimethyl-ω-chloroalkanamide
-
Sodium dimethyl malonate
-
Lithium aluminum hydride (LAH)
-
Diethyl ether
-
Concentrated hydrobromic acid (HBr)
-
Sodium hydroxide (B78521) (NaOH)
-
Air (for oxidation)
Procedure:
-
Synthesis of the Diol: React N,N-dimethyl-ω-chloroalkanamide with sodium dimethyl malonate to form the corresponding dimethyl ω-[(N,N-dimethylcarbamoyl)alkyl]malonate.[3]
-
Reduce the malonate derivative with lithium aluminum hydride in diethyl ether to yield the substituted diol.[3]
-
Conversion to Dithiol: Reflux the diol with thiourea in concentrated hydrobromic acid.[3]
-
Treat the reaction mixture with an alkaline solution (e.g., NaOH) to generate the crude dithiol.[3]
-
Oxidative Cyclization: Without isolation of the dithiol, expose the crude product to air in a suitable solvent to facilitate oxidative cyclization to the desired this compound.[3]
-
Purify the final product by appropriate chromatographic techniques.
Quantitative Data:
| Precursor | Product | Overall Yield (%) | Reference |
| Substituted Diol | 4-(Dimethylaminomethyl)-1,2-dithiane | <10 | [3] |
Section 3: Direct Functionalization of the this compound Ring
Direct substitution on a pre-formed this compound ring is less common. However, some methods, such as those involving oxidation followed by rearrangement, have been reported.
Pummerer-like Reaction for Nucleoside Synthesis
A Pummerer-like reaction has been utilized to introduce a nucleobase at the C-3 position of a protected this compound derivative, leading to the synthesis of a novel 1,2-dithianenucleoside.[4]
Caption: Pathway for 1,2-dithianenucleoside synthesis.
Experimental Protocol: Synthesis of a 1,2-Dithianenucleoside
This protocol provides a general outline for the synthesis of a 1,2-dithianenucleoside via a Pummerer-like reaction.
Materials:
-
Appropriately protected this compound derivative
-
Oxidizing agent (e.g., m-CPBA) to form the sulfoxide (B87167)
-
Activating agent for the Pummerer-like reaction
-
Silylated uracil
-
Lewis acid catalyst for Vorbruggen glycosylation (e.g., TMSOTf)
-
Acetonitrile
Procedure:
-
Oxidation: Oxidize the protected this compound derivative to the corresponding sulfoxide using a suitable oxidizing agent.
-
Pummerer-like Reaction: Activate the sulfoxide to initiate a Pummerer-like rearrangement, forming an intermediate with a good leaving group at the C-3 position.
-
Vorbruggen Glycosylation: In the same pot or after isolation, react the intermediate with silylated uracil in the presence of a Lewis acid catalyst to form the C-N glycosidic bond.[4]
-
Deprotection: Remove the protecting groups to yield the final 1,2-dithianenucleoside.
Quantitative Data:
Detailed yield data for each step would be specific to the particular protected this compound and nucleobase used. The overall reported synthesis of 1-[(3R,4R,5S,6R)-4,5-dihydroxy-6-hydroxymethyl-1,2-dithianyl]uracil was successful, demonstrating the viability of this approach.[4]
Summary and Outlook
The introduction of substituents onto the this compound ring is predominantly achieved through the cyclization of pre-functionalized acyclic precursors. This approach offers a high degree of control over the position and nature of the substituents. Direct functionalization of the this compound ring is more challenging but has been demonstrated in specific cases, such as the synthesis of nucleoside analogues via a Pummerer-like reaction. Future research may focus on developing novel methodologies for the direct and selective C-H functionalization of the this compound ring to expand the accessible chemical space for this important heterocyclic scaffold.
References
- 1. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of a novel 1,2-dithianenucleoside via Pummerer-like reaction, followed by Vorbruggen glycosylation between a this compound derivative and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
overcoming challenges in the synthesis of 1,2-dithiane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1,2-dithiane.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the common method of oxidizing 1,4-butanedithiol (B72698).
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound are a common issue and can stem from several factors. Here are the primary causes and their respective solutions:
-
Incomplete Reaction: The oxidation of 1,4-butanedithiol may not have gone to completion.
-
Solution: Increase the reaction time or slightly increase the molar equivalent of the oxidizing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.
-
-
Side Reactions: The formation of polymeric byproducts is a significant side reaction. This occurs when the dithiol reacts intermolecularly rather than intramolecularly.
-
Solution: Employ high-dilution conditions. By slowly adding the 1,4-butanedithiol to the oxidizing agent in a large volume of solvent, you can favor the intramolecular cyclization to form the desired six-membered ring.
-
-
Sub-optimal Reagent Quality: The purity of 1,4-butanedithiol and the oxidizing agent are crucial. Old or improperly stored 1,4-butanedithiol can partially oxidize or contain impurities.
-
Solution: Use freshly distilled 1,4-butanedithiol and high-purity oxidizing agents.
-
-
Improper Work-up: The product may be lost during the extraction or purification steps.
-
Solution: Ensure the pH is appropriately adjusted during the aqueous work-up to minimize the solubility of this compound in the aqueous layer. Be mindful of the volatility of this compound during solvent removal.
-
Question 2: I am observing the formation of a significant amount of white, insoluble material in my reaction flask. What is this and how can I prevent it?
Answer: The formation of a white, insoluble material is likely due to the polymerization of this compound or the intermolecular reaction of 1,4-butanedithiol, leading to the formation of linear polydisulfides.
-
Cause: High concentration of reactants favors intermolecular reactions over the desired intramolecular cyclization.
-
Prevention:
-
High-Dilution Technique: The most effective way to prevent polymerization is to maintain a very low concentration of the dithiol throughout the reaction. This is typically achieved by the slow, dropwise addition of a dilute solution of 1,4-butanedithiol to a vigorously stirred solution of the oxidizing agent.
-
Reaction Temperature: Running the reaction at or below room temperature can help to control the reaction rate and minimize side reactions.
-
Question 3: My purified product seems to be unstable and has a strong, unpleasant odor that worsens over time. Is this normal?
Answer: Yes, this is a known characteristic of this compound and its precursor, 1,4-butanedithiol.
-
Odor: Aliphatic thiols and disulfides are notorious for their strong, unpleasant odors. Proper handling in a well-ventilated fume hood is essential.
-
Stability: this compound can be prone to ring-opening and polymerization, especially in the presence of light, heat, or impurities.
-
Storage: Store purified this compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to enhance its stability.
-
Question 4: Purification of my crude product by column chromatography is proving difficult. The product seems to streak on the column, and I have poor separation from impurities.
Answer: Purification of sulfur-containing compounds on silica (B1680970) gel can be challenging.
-
Streaking on Silica Gel: The sulfur atoms in this compound can interact with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to tailing and poor separation.
-
Solution 1: Deactivate the Silica Gel: You can deactivate the silica gel by pre-treating it with a small amount of a non-polar solvent containing a small percentage of a base like triethylamine (B128534) before packing the column.
-
Solution 2: Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for the chromatography.
-
-
Co-elution with Impurities: If linear oligomers are present, they may have similar polarities to this compound, making separation by chromatography difficult.
-
Solution 1: Optimize Solvent System: Experiment with different solvent systems to improve separation. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate (B1210297) in hexanes) may be effective.
-
Solution 2: Alternative Purification Method: If the product is a solid, recrystallization from a suitable solvent (e.g., methanol) can be a highly effective method for purification.[1] For volatile impurities, vacuum distillation may be an option.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used and straightforward method for the synthesis of this compound is the intramolecular oxidative cyclization of 1,4-butanedithiol.[2] Various oxidizing agents can be employed for this transformation, with iodine being a common and effective choice.
Q2: What are some common oxidizing agents used for the synthesis of this compound?
A2: Several oxidizing agents can be used for the conversion of 1,4-butanedithiol to this compound. These include:
-
Iodine (I₂): Often used in the presence of a mild base like triethylamine.
-
Hydrogen Peroxide (H₂O₂): Can be an effective and environmentally friendly oxidant.
-
Iron(III) Chloride (FeCl₃): A mild and inexpensive oxidizing agent.
-
Dimethyl Sulfoxide (DMSO): Can act as an oxidant, sometimes in the presence of a catalyst like iodine.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of spectroscopic and chromatographic techniques is recommended for the characterization and purity assessment of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of the molecule.
-
Mass Spectrometry (MS): GC-MS is particularly useful for confirming the molecular weight and identifying any volatile impurities.
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and assess the purity of the crude product and purified fractions.
-
Melting Point: If the purified this compound is a solid, its melting point can be a good indicator of purity. The reported melting point is around 32.5 °C.[2]
Data Presentation
Table 1: Reagents and Typical Reaction Conditions for the Synthesis of this compound
| Reagent/Parameter | Role | Typical Quantity/Condition | Notes |
| 1,4-Butanedithiol | Starting Material | 1.0 equivalent | Should be pure and preferably distilled before use. |
| Iodine (I₂) | Oxidizing Agent | 1.0 - 1.2 equivalents | |
| Triethylamine (Et₃N) | Base | 2.0 - 2.2 equivalents | Acts as a scavenger for the HI produced during the reaction. |
| Dichloromethane (B109758) (CH₂Cl₂) | Solvent | High dilution (e.g., 0.01 M) | Anhydrous solvent is recommended. |
| Reaction Temperature | Condition | 0 °C to Room Temperature | Lower temperatures can help to control the reaction rate. |
| Reaction Time | Condition | 2 - 6 hours | Monitor by TLC for completion. |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ ~2.85 (m, 4H), ~1.97 (m, 4H) ppm[1] |
| ¹³C NMR (CDCl₃) | δ ~33.1, ~27.6 ppm[1] |
| Mass Spectrum (EI) | m/z 120 (M⁺) |
Experimental Protocols
Key Experiment: Synthesis of this compound by Oxidation of 1,4-Butanedithiol with Iodine
Objective: To synthesize this compound via the intramolecular oxidative cyclization of 1,4-butanedithiol.
Materials:
-
1,4-Butanedithiol
-
Iodine (I₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a large, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve iodine (1.1 eq.) and triethylamine (2.1 eq.) in a large volume of anhydrous dichloromethane to achieve a high-dilution condition (e.g., a final concentration of the dithiol of approximately 0.01 M). Stir the solution vigorously.
-
Addition of Dithiol: In the dropping funnel, prepare a dilute solution of 1,4-butanedithiol (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the iodine solution over a period of 2-4 hours with continuous, vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system). The disappearance of the starting dithiol spot indicates the completion of the reaction.
-
Work-up:
-
Once the reaction is complete, quench any remaining iodine by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure, being careful not to lose the product due to its volatility.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, if the product crystallizes, it can be purified by recrystallization from a suitable solvent like methanol.[1]
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction pathway for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 1,2-Dithiane Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,2-dithiane products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for purifying this compound and its derivatives are column chromatography and recrystallization. For certain derivatives, such as peptides modified with a 1,2-dithiolane, reverse-phase high-performance liquid chromatography (RP-HPLC) is also a suitable technique.[1][2] The choice of method depends on the physical state of the crude product (solid or oil), the nature of the impurities, and the required final purity.
Q2: What are the typical impurities found in crude this compound products?
A2: Impurities in crude this compound often originate from the synthetic route. Common impurities may include:
-
Unreacted starting materials: For instance, if synthesizing from 1,4-butanedithiol (B72698) via oxidation, residual dithiol may be present.
-
Polymeric byproducts: Linear polysulfides can form as byproducts during the cyclization reaction.
-
Oxidation byproducts: If using an oxidizing agent for synthesis, over-oxidation can lead to the formation of sulfoxides or other related species.
-
Reagents and catalysts: Traces of acids, bases, or metal catalysts used in the synthesis may remain in the crude product.[3]
-
Decomposition products: The this compound ring can be unstable under certain conditions, such as high temperatures, which may lead to disulfide exchange reactions or other forms of degradation.[2]
Q3: How should this compound and its derivatives be handled and stored to maintain purity?
A3: To ensure stability and prevent degradation, this compound products should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] It is advisable to protect them from light. Due to the potential for disulfide exchange at elevated temperatures, prolonged heating should be avoided during purification.[2] Always handle these compounds with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated fume hood.[4][5]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in the hot solvent. | The solvent is not appropriate for your compound. You may not be using a sufficient volume of solvent. | Select a more suitable solvent or solvent system. Ensure you are using enough solvent by adding it in small portions to the heated mixture until the solid dissolves. |
| Product "oils out" instead of crystallizing upon cooling. | The solution is too concentrated (supersaturated). The melting point of your compound is lower than the boiling point of the solvent. Significant impurities are present, depressing the melting point. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to reduce the concentration. Try a lower-boiling point solvent. If impurities are the cause, pre-purification by column chromatography may be necessary.[3] |
| No crystals form upon cooling. | The solution is too dilute. The cooling process is too rapid. There are no nucleation sites for crystal growth. | Evaporate some of the solvent to increase the concentration and allow it to cool again.[3] Let the solution cool slowly to room temperature, then place it in an ice bath. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.[3] |
| Low recovery of purified product. | Too much solvent was used. The product has significant solubility in the cold solvent. Crystals were not completely transferred during filtration. The product was washed with solvent that was not ice-cold. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Scrape the flask to transfer all crystals and rinse with a minimal amount of ice-cold solvent. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of this compound from impurities. | The eluent (solvent system) is not optimized. | Use thin-layer chromatography (TLC) to test various solvent systems before running the column. The ideal eluent should provide a retention factor (Rf) of approximately 0.3-0.4 for your this compound product.[3] For non-polar dithianes, start with a mixture of hexanes and ethyl acetate (B1210297) and adjust the ratio for optimal separation.[3] |
| Compound is streaking on the TLC plate and/or column. | The compound may have acidic or basic properties, causing strong interaction with the silica (B1680970) gel. The column is overloaded with the crude material. | If your this compound derivative is acidic, add a small amount of acetic acid to the eluent. If it is basic, add a small amount of triethylamine.[3] Ensure you are not loading too much crude product; the amount of silica gel should be at least 50 times the weight of your crude material.[3] |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound through the silica gel. | Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Cracks appear in the silica gel bed. | The column was allowed to run dry. Improper packing of the column. | Always keep the solvent level above the top of the silica gel. Ensure the silica gel is packed uniformly without any air bubbles. |
Data Presentation
| Compound | Purification Method | Solvent/Eluent | Typical Yield | Purity |
| 1,3-Dithiane | Recrystallization | Methanol | 82-86% | >98% |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for eluent (e.g., hexanes, ethyl acetate)
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Sand
-
Glass wool or cotton
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Chromatography column with stopcock
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Collection tubes
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Thin-layer chromatography (TLC) plates, chamber, and UV lamp
Methodology:
-
Eluent Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The optimal eluent system will give the this compound spot an Rf value of approximately 0.3-0.4.[3]
-
-
Column Packing:
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Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Dry-pack the column with silica gel to the desired height (typically 15-20 cm).
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Add another layer of sand (approx. 1 cm) on top of the silica gel.
-
Pre-elute the column with the chosen eluent, ensuring no cracks or air bubbles are present.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or air line) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp or with an appropriate stain.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification of this compound by Recrystallization
Objective: To purify solid crude this compound by recrystallization.
Materials:
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Crude solid this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or a two-solvent system like hexane/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points.
-
A good single solvent will dissolve the compound when hot but not when cold.
-
For a two-solvent system, the compound should be soluble in the first solvent ("good" solvent) and insoluble in the second ("bad" solvent).[6]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate until the solid dissolves completely.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.
-
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Potential impurities in this compound synthesis from 1,4-butanedithiol.
References
- 1. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. ocw.mit.edu [ocw.mit.edu]
identifying and minimizing byproducts in 1,2-dithiane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 1,2-dithiane.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary methods for synthesizing this compound are:
-
Oxidation of 1,4-butanedithiol (B72698): This is a widely used method where 1,4-butanedithiol is oxidized to form the cyclic disulfide bond of this compound. Common oxidizing agents include iodine, dimethyl sulfoxide (B87167) (DMSO), and ferric chloride.
-
Reaction of 1,4-dihalobutanes with a sulfur source: In this method, a 1,4-dihalobutane (e.g., 1,4-dichlorobutane (B89584) or 1,4-dibromobutane) is reacted with a nucleophilic sulfur reagent, such as sodium sulfide (B99878) or sodium disulfide, to form the this compound ring.[1]
Q2: What are the major byproducts I should be aware of during this compound synthesis?
A2: The most significant byproduct is the polymer of this compound , which can be either linear or cyclic.[2] Its formation is often promoted by high temperatures and high concentrations of the monomer. Other potential byproducts include unreacted 1,4-butanedithiol and larger cyclic polysulfides. In the synthesis from 1,4-dihalobutanes, tetrahydrothiophene can be a byproduct if a monosulfide source is used.[1]
Q3: How can I detect the presence of byproducts in my reaction mixture?
A3: A combination of analytical techniques is recommended for identifying and quantifying byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and unreacted starting materials.[3]
-
High-Performance Liquid Chromatography (HPLC): Effective for assessing the purity of the this compound product and quantifying non-volatile byproducts.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can help identify the structure of byproducts, including polymeric material, which will show broad peaks compared to the sharp signals of the this compound monomer.[2][4]
Q4: What are the recommended methods for purifying this compound?
A4: The choice of purification method depends on the physical state of your product and the nature of the impurities.
-
Fractional Distillation: This is a suitable method if this compound and its byproducts are liquids with different boiling points.[5][6]
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective way to obtain high-purity this compound. Methanol has been reported as a suitable solvent.[2][7]
-
Column Chromatography: This technique can be used to separate this compound from both polar and non-polar impurities.[8]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields can be frustrating. This guide will help you diagnose and address potential causes.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields in this compound synthesis.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Temperature | The optimal temperature can vary depending on the chosen synthetic route. For oxidation of 1,4-butanedithiol, excessively high temperatures can promote polymerization. Try running the reaction at a lower temperature for a longer duration. |
| Poor Reagent Quality | Ensure that your starting materials, such as 1,4-butanedithiol or 1,4-dihalobutanes, are of high purity. Impurities in the starting material can lead to unwanted side reactions. |
| Oxidation of Thiols (if applicable) | When working with dithiols, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to disulfides other than the desired product.[5] |
| Product Loss During Workup | This compound can be volatile. Be cautious during solvent removal steps. Use a rotary evaporator at a controlled temperature and pressure. Ensure that the pH of the aqueous phase during extraction is appropriate to prevent the product from partitioning into the aqueous layer. |
Issue 2: Formation of Polymeric Byproducts
Polymerization is a common side reaction in this compound synthesis. This guide provides strategies to minimize its occurrence.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 1,4-Butanedithiol Oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of 1,4-butanedithiol (B72698) to its corresponding cyclic disulfide, 1,2-dithiane.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of 1,4-butanedithiol oxidation?
The primary and desired product of the intramolecular oxidation of 1,4-butanedithiol is the cyclic disulfide, this compound.[1] This six-membered heterocyclic compound is formed through the creation of a disulfide bond between the two thiol groups.
Q2: What are some common oxidizing agents for this reaction?
A variety of oxidizing agents can be used to effect the oxidation of 1,4-butanedithiol. Common choices include:
-
Hydrogen Peroxide (H₂O₂): A readily available and relatively clean oxidant.[2][3]
-
Dimethyl Sulfoxide (B87167) (DMSO): A mild and selective oxidizing agent, often used in combination with an activating agent.[4][5][6]
-
Air (Oxygen): Can be used for a slower, more controlled oxidation, often catalyzed by metal complexes or under specific pH conditions.
-
Iodine (I₂): A mild oxidizing agent that can be effective for this transformation.
Q3: How can I monitor the progress of the reaction?
The progress of the oxidation can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material (1,4-butanedithiol) and the appearance of the product (this compound). The dithiol and disulfide will have different retention factors (Rf values).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the thiol protons (-SH) of 1,4-butanedithiol and the appearance of the characteristic methylene (B1212753) proton signals of this compound.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the starting material, product, and any volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative data on the conversion of the starting material and the formation of the product.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Ineffective Oxidizing Agent | Ensure the oxidizing agent is not expired or degraded. Consider increasing the molar equivalents of the oxidizing agent. If using a mild oxidant like air, the reaction may require a catalyst or longer reaction times. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. An insufficient amount of oxidizing agent will lead to incomplete conversion. |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. If the reaction is too slow, consider gently heating the mixture. However, be aware that excessive heat can promote side reactions.[10] |
| Poor Solvent Choice | The solvent can significantly impact the reaction. Ensure the solvent is appropriate for the chosen oxidizing agent and dissolves the 1,4-butanedithiol. For air oxidation, high-boiling point solvents like DMF or DMSO can be effective.[11] Studies have shown that solvent choice can inhibit or promote catalyst activity in related oxidations.[12] |
| Presence of Water | For some catalytic systems, the presence of water can decrease both conversion and selectivity.[13] Ensure anhydrous conditions if required by the specific protocol. |
Issue 2: Formation of Polymeric Byproducts
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Concentration of 1,4-Butanedithiol | Intermolecular oxidation leading to polymer formation is more likely at high concentrations. Perform the reaction under high dilution conditions to favor the intramolecular cyclization. |
| Inappropriate Reaction Conditions | Certain conditions can favor polymerization. The use of radical initiators or high temperatures can promote the formation of polymers.[14] |
| Absence of a Polymerization Inhibitor | For reactions prone to polymerization, the addition of a small amount of a radical inhibitor, such as hydroquinone (B1673460) or TEMPO, can be beneficial.[14][] |
Issue 3: Presence of Impurities in the Final Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction | If the reaction is not driven to completion, the final product will be contaminated with unreacted 1,4-butanedithiol. Monitor the reaction closely by TLC or another suitable method to ensure all starting material is consumed. |
| Over-oxidation | Strong oxidizing agents or harsh reaction conditions can lead to the over-oxidation of the disulfide to form thiosulfinates or other sulfur oxides. Use a milder oxidizing agent or control the stoichiometry and temperature carefully. |
| Side Reactions with Solvent | Some solvents can participate in side reactions. For example, when using DMSO as an oxidant, byproducts from the reduction of DMSO (dimethyl sulfide) will be present.[6] |
| Contaminated Reagents | Ensure the purity of the starting 1,4-butanedithiol and all other reagents. Impurities in the starting material will be carried through to the final product. |
Experimental Protocols
Protocol 1: Oxidation using Hydrogen Peroxide
This protocol provides a general method for the oxidation of 1,4-butanedithiol using hydrogen peroxide.
Materials:
-
1,4-Butanedithiol
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol (B129727) (or another suitable solvent)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve 1,4-butanedithiol (1.0 eq) in a suitable solvent (e.g., methanol) in a round-bottom flask to create a dilute solution (e.g., 0.01-0.1 M).
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1-1.5 eq) dropwise to the stirred solution. Caution: The addition of hydrogen peroxide can be exothermic.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench any remaining peroxide by washing the reaction mixture with an aqueous solution of sodium thiosulfate.[3]
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by flash chromatography on silica (B1680970) gel if necessary.
Protocol 2: Oxidation using Dimethyl Sulfoxide (DMSO)
This protocol outlines a general procedure for the oxidation of 1,4-butanedithiol using DMSO. This method often requires an activating agent.
Materials:
-
1,4-Butanedithiol
-
Dimethyl Sulfoxide (DMSO)
-
Activating agent (e.g., oxalyl chloride, trifluoroacetic anhydride)
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Stir plate and stir bar
-
Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)
-
Syringes
Procedure:
-
To a solution of DMSO (2.0-3.0 eq) in anhydrous DCM at low temperature (e.g., -78 °C), slowly add the activating agent (e.g., oxalyl chloride, 1.1-1.5 eq).
-
Stir the mixture for a short period (e.g., 15-30 minutes).
-
Add a solution of 1,4-butanedithiol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1-2 hours at the low temperature.
-
Add triethylamine (4.0-5.0 eq) to the reaction mixture and allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualizations
Caption: General experimental workflow for the oxidation of 1,4-butanedithiol.
Caption: Competing reaction pathways in the oxidation of 1,4-butanedithiol.
Caption: A simplified logic diagram for troubleshooting low yield.
References
- 1. Dithiane - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. epfl.ch [epfl.ch]
- 4. DMSO Oxidation [ursula.chem.yale.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Dimethyl sulfoxide [organic-chemistry.org]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. ias.ac.in [ias.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. Solvent inhibition in the liquid-phase catalytic oxidation of 1,4-butanediol: understanding the catalyst behaviour from NMR relaxation time measurements - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Understanding the solvent effect on the catalytic oxidation of 1,4-butanediol in methanol over Au/TiO2 catalyst: NMR diffusion and relaxation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Free Radical Polymerization: A Review | MDPI [mdpi.com]
managing the stability of 1,2-dithiane under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dithiane. The information focuses on managing the stability of this compound under various experimental conditions, particularly in acidic and basic environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by the pH of the solution, the presence of nucleophiles (especially thiols), and exposure to reducing or oxidizing agents. The disulfide bond within the this compound ring is the most reactive site and is susceptible to cleavage under certain conditions.
Q2: How does this compound behave under acidic conditions?
A2: Generally, the disulfide bond of this compound is relatively stable under mild acidic conditions. However, strong acids can potentially catalyze the hydrolysis of the disulfide bond, leading to ring-opening. Thiol-disulfide exchange, a common reaction for disulfides, is generally inhibited at low pH because the protonated thiol form is favored over the more reactive thiolate anion.[1] One study on a cyclic disulfide-containing peptide indicated optimal stability around pH 3.0.[2]
Q3: What is the stability of this compound under basic conditions?
A3: this compound is more susceptible to degradation under basic conditions. The disulfide bond can be cleaved by hydroxide (B78521) ions through alkaline hydrolysis.[3] This process, known as β-elimination, can lead to the formation of dehydroalanine (B155165) and persulfide intermediates, ultimately resulting in ring cleavage.[4] Additionally, basic conditions (typically pH > 8) favor the formation of thiolate anions, which can initiate thiol-disulfide exchange reactions if free thiols are present in the medium.[1]
Q4: What are the expected degradation products of this compound in acidic or basic solutions?
A4: Under acidic or basic hydrolysis, the primary degradation product is expected to be the ring-opened 1,4-butanedithiol. Further oxidation of this dithiol could lead to the formation of various sulfur-containing species. Under strongly basic conditions in the presence of a strong base like n-butyllithium, deprotonation can lead to a highly unstable intermediate that rapidly fragments.
Q5: How can I monitor the stability of this compound in my experiments?
A5: The stability of this compound can be effectively monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the separation and quantification of intact this compound from its degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in a basic buffer (pH > 8). | Alkaline hydrolysis of the disulfide bond. | Lower the pH of the buffer if the experimental conditions permit. If a basic pH is required, consider using a lower temperature to slow down the degradation rate and limit the exposure time. |
| Unexpected side-products observed in the presence of thiol-containing reagents. | Thiol-disulfide exchange. | If possible, protect the thiol groups of other reagents in your reaction mixture. Alternatively, adjust the pH to below 8 to disfavor the formation of thiolate anions, which are the active species in the exchange reaction.[1] |
| Inconsistent stability results between experimental batches. | Variation in the purity of this compound or the presence of trace impurities (e.g., thiols) in the reaction mixture. | Ensure the purity of your this compound using an appropriate analytical method (e.g., NMR, GC-MS). Use high-purity solvents and reagents to minimize contaminants that could initiate degradation. |
| Precipitate formation during stability studies in aqueous buffers. | Poor solubility of this compound or its degradation products. | Consider using a co-solvent (e.g., acetonitrile (B52724), DMSO) to improve solubility. Ensure that the concentration of this compound is below its solubility limit in the chosen buffer system. |
Summary of Expected Stability of this compound under Different pH Conditions
| Condition | pH Range | Expected Stability | Primary Degradation Pathway |
| Strongly Acidic | < 3 | Moderate to Low | Acid-catalyzed hydrolysis |
| Mildly Acidic | 3 - 6 | High | Generally stable |
| Neutral | 6 - 8 | Moderate | Slow hydrolysis, potential for thiol-disulfide exchange if thiols are present |
| Mildly Basic | 8 - 10 | Low | Alkaline hydrolysis, Thiol-disulfide exchange |
| Strongly Basic | > 10 | Very Low | Rapid alkaline hydrolysis |
Note: This table represents expected trends based on the general chemistry of disulfide bonds. Actual stability will be dependent on specific experimental conditions such as temperature, buffer composition, and the presence of other reactive species.
Experimental Protocols
Protocol: pH Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for evaluating the stability of this compound across a range of pH values.
1. Materials:
- This compound
- HPLC-grade acetonitrile
- HPLC-grade water
- Buffer solutions (e.g., phosphate, citrate, borate) covering the desired pH range (e.g., pH 3, 5, 7, 9, 11)
- Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
- Sample Preparation: For each pH to be tested, add a small aliquot of the this compound stock solution to the respective buffer to achieve a final concentration of 0.1 mg/mL. Vortex to ensure complete mixing.
- Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system to determine the initial concentration of this compound.
- Incubation: Incubate the remaining samples at a controlled temperature (e.g., 25°C or an elevated temperature for accelerated studies).
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and inject it into the HPLC system.
- Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the T0 sample. Plot the percentage of this compound remaining versus time for each pH to determine the degradation kinetics.
Visualizations
Caption: Plausible degradation pathways of this compound under acidic and basic conditions.
Caption: General experimental workflow for assessing the pH stability of this compound.
References
preventing unwanted polymerization of 1,2-dithiane during storage
Welcome to the technical support center for 1,2-dithiane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound, with a focus on preventing its unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is unwanted polymerization of this compound?
A1: this compound is a six-membered cyclic disulfide that can undergo spontaneous ring-opening polymerization (ROP). This process converts the monomeric liquid or solid into a higher molecular weight polymer, which may present as a viscous liquid, a waxy solid, or an insoluble gel. This transformation is driven by the release of inherent strain within the disulfide ring and can alter the chemical properties and purity of the material, rendering it unsuitable for experiments.
Q2: What are the primary triggers for this compound polymerization?
A2: The polymerization of this compound can be initiated by several factors, including:
-
Heat: Thermal energy is a significant trigger. Polymerization can proceed readily without any initiator at temperatures above the monomer's melting point.[1][2]
-
Light: Exposure to UV light can generate radicals that initiate the ring-opening process.[1]
-
Chemical Contaminants: Traces of acids, bases, or thiols can catalyze cationic or anionic ring-opening polymerization.[1][3]
-
Oxygen/Air: The presence of oxygen can lead to the formation of radical species that initiate polymerization.[4]
Q3: How can I visually identify if my this compound has polymerized?
A3: Pure, monomeric this compound is typically a crystalline solid at room temperature. The first signs of polymerization are often a change in physical state or appearance. You may observe the material becoming a viscous liquid, a sticky or waxy semi-solid, or developing opaque or insoluble particulate matter.
Q4: Is the polymerization of this compound reversible?
A4: Yes, the polydisulfide linkages are dynamic and the polymerization is generally considered reversible.[1] The polymer can often be chemically reverted to the monomer, a process known as depolymerization, typically by introducing a thiol reagent under dilute conditions.[3]
Troubleshooting Guide
Problem: My this compound appears viscous, solidified, or contains insoluble material.
-
Step 1: Confirm Polymerization
-
Question: Has the physical state of the material changed significantly from its initial appearance upon delivery?
-
Action: If you suspect polymerization, it is advisable to confirm the presence of high molecular weight species. An experimental protocol for analysis using Gel Permeation Chromatography (GPC) is provided below. This technique separates molecules by size and can definitively identify the presence of polymers.[2]
-
-
Step 2: Attempt Depolymerization (for recovery)
-
Question: Is the material critical for an upcoming experiment and a fresh lot is unavailable?
-
Action: You can attempt to depolymerize the material. Dissolve the polymerized sample in a suitable solvent (e.g., Tetrahydrofuran, THF) to create a dilute solution. Introduce a small amount of a thiol-containing reducing agent, such as dithiothreitol (B142953) (DTT). The process can be accelerated by the addition of a catalytic amount of a non-nucleophilic base.[3] Monitor the reaction by GPC to confirm the disappearance of the polymer peak and the reappearance of the monomer peak.
-
Caution: The recovered monomer should be thoroughly purified to remove the depolymerization reagents and any byproducts before use. Re-stabilize the purified monomer immediately.
-
-
Step 3: Review Storage and Handling Procedures
-
Question: Were the recommended storage conditions followed?
-
Action: Cross-reference your storage protocol with the optimal conditions outlined in the Data Presentation table below. Ensure the container was tightly sealed, stored at the correct temperature, protected from light, and handled under an inert atmosphere if possible. This will prevent future occurrences.
-
Data Presentation: Recommended Storage Conditions
To minimize the risk of unwanted polymerization, this compound should be stored under controlled conditions. The following table summarizes the recommended parameters.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Reduces thermal energy, significantly slowing the rate of thermally initiated ring-opening polymerization.[5][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and the formation of radical species from atmospheric oxygen that can initiate polymerization.[4][7] |
| Container | Tightly sealed, amber glass or opaque container | Prevents exposure to atmospheric contaminants and moisture. Amber/opaque material protects from light-induced radical formation.[4] |
| Chemical Stabilizer | 50-200 ppm of a radical inhibitor (e.g., BHT or MEHQ) | Scavenges free radicals that may form, effectively terminating polymerization chain reactions before they can propagate.[4] |
| pH Environment | Avoid acidic (pH < 4) and especially basic (pH > 8) conditions | Both strong acids and bases can catalyze ring-opening polymerization. Basic conditions are known to promote disulfide exchange.[8][9] |
Abbreviations: BHT (Butylated Hydroxytoluene), MEHQ (4-Methoxyphenol).
Experimental Protocols
Protocol: Quantification of this compound Polymerization by GPC
This protocol describes how to use Gel Permeation Chromatography (GPC) to determine the extent of polymerization in a this compound sample by quantifying the relative amounts of monomer and polymer.
1. Objective: To separate and quantify high molecular weight poly(this compound) from the this compound monomer.
2. Materials:
-
This compound sample (suspected of polymerization)
-
Tetrahydrofuran (THF), HPLC grade, as eluent and solvent[7]
-
Polystyrene standards for calibration (various molecular weights)
-
GPC system with a refractive index (RI) detector
-
GPC columns suitable for separating low-to-medium molecular weights (e.g., polystyrene-divinylbenzene columns)[10]
-
Syringe filters (0.2 µm, PTFE)
-
Autosampler vials
3. Sample Preparation:
-
Accurately prepare a solution of the this compound sample in THF at a concentration of approximately 1-2 mg/mL.[11]
-
Allow the sample to dissolve completely at room temperature. Gentle agitation may be used, but avoid sonication which could induce shear degradation of the polymer.[11]
-
Filter the solution through a 0.2 µm PTFE syringe filter directly into an autosampler vial to remove any dust or particulates.[12][13]
4. GPC Analysis:
-
System Calibration: Calibrate the GPC system by running a series of narrow-polydispersity polystyrene standards to create a calibration curve of log(Molecular Weight) vs. Retention Time.[10]
-
Method Parameters (Example):
-
Mobile Phase: THF
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35-40°C
-
Injection Volume: 50-100 µL
-
Detector: Refractive Index (RI)
-
-
Sample Injection: Inject the prepared this compound sample solution into the GPC system.
-
Data Acquisition: Record the chromatogram. The polymer, having a larger size, will elute first (shorter retention time), followed by the smaller monomer.
5. Data Interpretation:
-
Identify the peaks in the chromatogram. The peak at a shorter retention time corresponds to the poly(this compound), while the peak at a longer retention time is the this compound monomer.
-
Integrate the area of each peak.
-
Calculate the percentage of polymer by dividing the area of the polymer peak by the total area of all peaks and multiplying by 100.
-
% Polymer = (Area_polymer / (Area_polymer + Area_monomer)) * 100
-
Visualizations
Caption: Ring-opening polymerization pathway of this compound.
Caption: Troubleshooting workflow for polymerized this compound.
References
- 1. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 2. Radical scavengers | Preventing polymerization|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 3. Molecular weight determination of a newly synthesized guanidinylated disulfide-containing poly(amido amine) by gel permeation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Recent advances in the ring-opening polymerization of sulfur-containing monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00831A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. selectscience.net [selectscience.net]
Technical Support Center: Selective Reduction of the 1,2-Dithiane Disulfide Bond
Welcome to the technical support center for the selective reduction of the 1,2-dithiane disulfide bond. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental needs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in successfully and selectively reducing the this compound ring system.
Troubleshooting Guide
This section addresses common issues encountered during the selective reduction of the this compound disulfide bond.
Question: My reduction of this compound is incomplete. What are the possible causes and how can I resolve this?
Answer: Incomplete reduction of the this compound ring is a common issue that can be attributed to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For thiol-based reducing agents like Dithiothreitol (DTT), a significant excess may be required to drive the equilibrium towards the reduced dithiol.[1] For phosphine-based reagents like Tris(2-carboxyethyl)phosphine (TCEP), while often more efficient, an adequate molar excess is still necessary for a complete and rapid reaction.[2][3] With hydride reagents such as Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄), ensuring an excess is also standard practice.[4]
-
Suboptimal Reaction Conditions:
-
pH: The effectiveness of thiol-based reducing agents like DTT is pH-dependent, with optimal activity typically observed at a pH above 7.[5][6] TCEP is effective over a broader pH range (1.5-9.0), making it a more versatile option.[2][3]
-
Temperature: While many reductions can proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, be cautious as elevated temperatures can promote side reactions, such as the thermal polymerization of this compound.
-
Solvent: The choice of solvent is crucial, especially when using hydride-based reducing agents. LiAlH₄ reductions must be carried out in anhydrous, non-protic solvents like diethyl ether or THF.[4] NaBH₄ is more versatile and can be used in protic solvents like methanol (B129727) or ethanol.[7] TCEP is highly soluble in aqueous buffers but has minimal solubility in organic solvents.[2]
-
-
Inactivated Reagent: Reducing agents can degrade over time. DTT solutions are prone to oxidation and should be prepared fresh.[8] Solid DTT should be stored under inert gas and refrigerated. TCEP is more stable but should be stored in a sealed container to prevent oxidation.[2] LiAlH₄ and NaBH₄ are sensitive to moisture and should be handled in a dry environment.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Increase the molar equivalents of the reducing agent.
-
Optimize Reaction Conditions: Adjust the pH of the reaction mixture to the optimal range for your chosen reducing agent. If applicable, consider a modest increase in reaction temperature while monitoring for side products. Ensure you are using an appropriate solvent.
-
Use Fresh Reagent: Prepare fresh solutions of your reducing agent, particularly for DTT.
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the desired product.
Question: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the yield of the desired 1,4-dithiol. Common side products include:
-
Polymers: this compound can undergo thermal or radical-initiated ring-opening polymerization. This is more likely to occur at higher temperatures or in the presence of radical initiators.
-
Mixed Disulfides: When using thiol-based reducing agents like DTT, the reaction proceeds through a mixed disulfide intermediate. If an insufficient amount of reducing agent is used, this intermediate may persist in the reaction mixture.[5]
-
Over-reduction: While less common for the disulfide bond itself, if other sensitive functional groups are present in the molecule, stronger reducing agents like LiAlH₄ could lead to their undesired reduction.
-
Oxidation of the Product: The resulting 1,4-dithiol is susceptible to oxidation back to the this compound or to the formation of intermolecular disulfides.
Strategies to Minimize Side Products:
-
Control Reaction Temperature: Avoid excessive heating to minimize the risk of polymerization.
-
Ensure Sufficient Reducing Agent: Use an adequate excess of the reducing agent to ensure the reaction goes to completion and to minimize the presence of mixed disulfide intermediates.
-
Choose a Selective Reducing Agent: If your molecule contains other reducible functional groups, select a milder reducing agent. For example, NaBH₄ is less reactive than LiAlH₄ and will not reduce esters or amides under normal conditions.[9]
-
Work-up Under Inert Atmosphere: To prevent re-oxidation of the dithiol product, perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
Question: I am having difficulty purifying the 1,4-dithiol product after the reduction. What are some effective purification strategies?
Answer: Purification of the 1,4-dithiol can be challenging due to its potential for oxidation and the presence of sulfur-containing byproducts.
-
Removal of Excess Reducing Agent:
-
TCEP and DTT: If these reagents interfere with downstream applications, they can be removed by dialysis or size-exclusion chromatography.[8]
-
LiAlH₄ and NaBH₄: These are typically quenched during the work-up procedure. A common method for quenching LiAlH₄ is the Fieser workup, which involves the sequential addition of water and aqueous NaOH to form easily filterable aluminum salts.[4]
-
-
Chromatography:
-
Silica (B1680970) Gel Chromatography: This is a common method for purification. However, the acidic nature of silica gel can sometimes cause issues with acid-sensitive compounds. Neutralized silica gel or a different stationary phase like alumina (B75360) may be considered.
-
Reverse-Phase HPLC: This can be a very effective method for purifying the final product, especially for small-scale reactions. The oxidized and reduced forms of dithiol-containing peptides have been shown to have different retention times.[10]
-
-
Extraction: Liquid-liquid extraction can be used to separate the product from water-soluble impurities. The choice of solvent will depend on the polarity of your product.
-
Distillation: For volatile dithiols like 1,4-butanedithiol, vacuum distillation can be an effective purification method.[4][11]
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the selective reduction of the this compound disulfide bond?
A1: The "best" reducing agent depends on the specific requirements of your synthesis, including the presence of other functional groups, desired reaction conditions (e.g., solvent, pH), and scale.
-
TCEP is a strong, versatile, and odorless reducing agent that is effective over a wide pH range and is relatively stable to air oxidation. It is a good choice for many applications, especially in aqueous media.[2][3]
-
DTT is another common and effective reducing agent, particularly in biological applications. However, its optimal activity is in a narrower pH range (typically >7), and it is less stable than TCEP.[5][6]
-
NaBH₄ is a milder hydride-reducing agent that is suitable for reducing the disulfide bond in the presence of more sensitive functional groups like esters and amides.[7]
-
LiAlH₄ is a very powerful reducing agent that will readily reduce the disulfide bond. However, it will also reduce a wide range of other functional groups, so its use is limited to substrates that do not contain other reducible moieties.[4][12]
Q2: How can I monitor the progress of my this compound reduction?
A2: Several techniques can be used to monitor the reaction:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product. Staining with a potassium permanganate (B83412) solution can be effective for visualizing thiols.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the masses of the starting material, product, and any intermediates or side products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the starting material and product over time. The disulfide bond of 1,2-dithiolanes has a weak absorbance at 330 nm which can be monitored.[10]
Q3: Can I perform the reduction in the presence of other functional groups?
A3: Yes, but the choice of reducing agent is critical. For molecules containing sensitive functional groups, a milder and more selective reducing agent should be chosen. For example, to reduce a this compound in the presence of an ester, NaBH₄ would be a better choice than the more powerful LiAlH₄, which would reduce both functional groups.[9][12]
Q4: What is the mechanism of disulfide bond reduction by common reducing agents?
A4:
-
Thiol-based reagents (e.g., DTT): The reduction occurs via two sequential thiol-disulfide exchange reactions. The first step forms a mixed disulfide intermediate, which then undergoes an intramolecular reaction to form a stable cyclic disulfide (in the case of DTT) and the reduced dithiol product.[5][6]
-
Phosphine-based reagents (e.g., TCEP): The phosphorus atom of TCEP acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. This leads to the cleavage of the S-S bond and the formation of a phosphonium (B103445) intermediate, which then hydrolyzes to yield the dithiol and TCEP oxide.
-
Hydride reagents (e.g., LiAlH₄, NaBH₄): The reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) on one of the sulfur atoms, leading to the cleavage of the S-S bond.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for common reducing agents used in the reduction of disulfide bonds.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Molar Excess | Optimal pH | Common Solvents | Key Advantages | Key Disadvantages |
| TCEP | 1-10 equivalents[2] | 1.5 - 9.0[2][3] | Aqueous buffers, water | Odorless, stable, wide pH range | Minimal solubility in organic solvents[2] |
| DTT | 1-100 equivalents[8] | > 7.0[5][6] | Aqueous buffers, water | Effective, widely used in biochemistry | Pungent odor, less stable than TCEP[8] |
| NaBH₄ | 1.2 - 4 equivalents | N/A | Methanol, ethanol, THF, water | Mild, selective for aldehydes/ketones | Slower reaction times for some substrates |
| LiAlH₄ | Excess | N/A | Anhydrous ether, THF[4] | Very powerful and fast | Non-selective, reacts violently with water[4] |
Experimental Protocols
Protocol 1: General Procedure for Reduction of this compound with TCEP
-
Dissolve the this compound derivative in a suitable aqueous buffer (e.g., phosphate (B84403) or Tris buffer) at the desired concentration.
-
Prepare a fresh stock solution of TCEP hydrochloride in the same buffer.
-
Add the TCEP solution to the this compound solution to achieve the desired molar excess (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature. The reduction is often complete within 5-10 minutes.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be used directly in subsequent steps, as TCEP is compatible with many downstream applications, such as maleimide (B117702) chemistry.[3] If removal of TCEP and its oxide is necessary, proceed with purification via dialysis or chromatography.
Protocol 2: General Procedure for Reduction of this compound with DTT
-
Dissolve the this compound derivative in a suitable buffer with a pH between 7.5 and 8.5.
-
Prepare a fresh stock solution of DTT in the same buffer.
-
Add the DTT solution to the this compound solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, the excess DTT can be removed by dialysis or a desalting column if required for subsequent steps.
Protocol 3: General Procedure for Reduction of this compound with LiAlH₄
Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend an excess of LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the this compound derivative in the same anhydrous solvent to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[4]
-
Filter the resulting white precipitate of aluminum salts and wash it with ether.
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the 1,4-dithiol.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: Troubleshooting decision tree for this compound reduction.
Caption: Simplified mechanisms for this compound reduction by DTT and LiAlH₄.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Disulfide reduction using TCEP reaction [biosyn.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. agscientific.com [agscientific.com]
- 6. astralscientific.com.au [astralscientific.com.au]
- 7. echemi.com [echemi.com]
- 8. interchim.fr [interchim.fr]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4032583A - Purification of 1,4-butanediol - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
strategies for protecting other functional groups during 1,2-dithiane synthesis
Welcome to the technical support center for protecting group strategies in 1,2-dithiane synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges during their experiments.
General Principles & Troubleshooting
This section addresses common issues and strategic decisions related to protecting functional groups when synthesizing molecules containing a this compound ring.
FAQ 1: What is the most critical factor when choosing a protecting group for a synthesis involving a this compound?
The most critical factor is ensuring the protecting group is stable under the conditions required for both the formation of the precursor 1,4-dithiol and its subsequent oxidation to the this compound ring. Furthermore, the deprotection conditions must not cleave or react with the this compound ring itself. This concept is known as orthogonality.[1][2][3] An ideal protecting group strategy allows for the selective removal of the protecting group without affecting the dithiane or other parts of the molecule.[4][5]
FAQ 2: What is an "orthogonal" protecting group strategy and why is it important here?
An orthogonal protecting group strategy uses multiple protecting groups in a single molecule that can be removed under distinct conditions (e.g., one is removed by acid, another by base, and a third by hydrogenation).[1][3][6] This is crucial in complex syntheses where you need to deprotect one functional group for a subsequent reaction while leaving the this compound and other protected groups intact.[4][5] For example, you might use an acid-labile group (like Boc for an amine) and a group removed by hydrogenolysis (like a benzyl (B1604629) ether for an alcohol), allowing you to address each functional group in a specific order.[6][7]
Protecting Group Selection for Specific Functional Groups
The following sections provide guidance on selecting appropriate protecting groups for common functional groups that may be present during a this compound synthesis.
Hydroxyl (-OH) Group Protection
FAQ 3: Which protecting groups are recommended for alcohols or phenols during this compound formation?
Silyl (B83357) ethers are highly recommended for protecting hydroxyl groups due to their stability in a wide range of conditions and their selective removal.[2][8]
-
tert-Butyldimethylsilyl (TBDMS or TBS): A robust and popular choice, stable to many reaction conditions but can be removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).[8][9] This deprotection method is mild and highly selective, leaving the dithiane ring unaffected.
-
Triisopropylsilyl (TIPS): More sterically hindered and thus more stable than TBS, particularly under acidic conditions.[9] It is also removed with fluoride ions.
-
Benzyl ether (Bn): An excellent choice for an orthogonal strategy. It is stable to both acidic and basic conditions often used in dithiol synthesis and is typically removed by hydrogenolysis (H₂/Pd-C), which is compatible with the this compound ring.[2][7]
Troubleshooting:
-
Problem: My silyl ether was cleaved during an acidic workup.
-
Solution: Silyl ethers can be labile under strongly acidic aqueous conditions.[2][10] Use milder silyl groups like TIPS for greater acid stability, or neutralize the reaction mixture carefully before workup.[9] Alternatively, use a benzyl ether if subsequent steps do not involve hydrogenation.[2]
Table 1: Comparison of Common Alcohol Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality with this compound |
| TBDMS/TBS | TBDMS-Cl, imidazole (B134444), DMF | TBAF, THF | Excellent |
| TIPS | TIPS-Cl, imidazole, DMF | TBAF, THF | Excellent |
| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C | Excellent |
| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH (cat.) | Aqueous acid (e.g., HCl/THF) | Moderate (Avoid acidic deprotection if molecule is acid-sensitive)[7][11] |
| Methyl Ether | MeI, NaH | HBr or BBr₃ | Poor (Deprotection is harsh)[7] |
Amino (-NH₂) Group Protection
FAQ 4: How can I protect a primary or secondary amine during the synthesis?
Carbamates are the most effective and widely used protecting groups for amines.[6][12] They render the nitrogen non-nucleophilic and are stable under many conditions.[3][6]
-
tert-Butoxycarbonyl (Boc): Very common, stable to basic and nucleophilic reagents. It is removed under acidic conditions (e.g., trifluoroacetic acid, TFA).[6] Caution must be exercised, as some 1,2-dithianes may be sensitive to strong acid.
-
Carboxybenzyl (Cbz or Z): Stable to acidic conditions and is removed by catalytic hydrogenolysis.[6] This makes it an excellent orthogonal partner to acid-labile groups like Boc and fully compatible with the this compound ring.
-
9-Fluorenylmethoxycarbonyl (Fmoc): Removed under mild basic conditions (e.g., piperidine (B6355638) in DMF), making it orthogonal to both Boc and Cbz groups.[3][12]
Troubleshooting:
-
Problem: During my oxidation step to form the this compound (e.g., with iodine), my Boc group was partially cleaved.
-
Solution: While generally stable, the Boc group can be sensitive to strong acids.[6] Some oxidation conditions might generate trace acidic byproducts. Consider using a milder, non-acidic oxidant or buffering the reaction. Alternatively, switch to the Cbz group if your synthetic route does not involve hydrogenation for other steps.[6]
Table 2: Comparison of Common Amine Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality with this compound |
| Boc | Boc₂O, base (e.g., Et₃N) | Strong acid (e.g., TFA) | Good (Use caution with acid-sensitive dithianes)[6] |
| Cbz (Z) | Cbz-Cl, base | H₂, Pd/C | Excellent |
| Fmoc | Fmoc-OSu, base | 20% Piperidine in DMF | Excellent |
Carboxylic Acid (-COOH) Group Protection
FAQ 5: What is the best way to protect a carboxylic acid?
The most common strategy is to convert the carboxylic acid into an ester. The choice of ester is critical for ensuring compatibility with subsequent reaction steps.[2]
-
Benzyl (Bn) Ester: An excellent choice. It is stable to a wide range of conditions and is selectively cleaved by hydrogenolysis, which will not affect the this compound ring.[2][9]
-
tert-Butyl (tBu) Ester: Stable to basic conditions but cleaved by acid (e.g., TFA).[2][9] This makes it a good orthogonal partner to base-labile or hydrogenation-labile groups.
-
Methyl or Ethyl Esters: These are very stable but require harsh deprotection conditions (saponification with strong base like NaOH or acid hydrolysis), which may not be compatible with other functional groups in a complex molecule.[2]
Troubleshooting:
-
Problem: I need to perform a reaction with a strong base, but my molecule contains both a this compound and a protected carboxylic acid.
-
Solution: Avoid using methyl or ethyl esters, as the conditions to remove them (strong base) could potentially react with other functional groups.[2] A benzyl or tert-butyl ester would be a much safer choice, as their deprotection conditions (hydrogenolysis or acid, respectively) are orthogonal to the use of a strong base.[9]
Table 3: Comparison of Common Carboxylic Acid Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality with this compound |
| Benzyl (Bn) Ester | Benzyl alcohol, DCC or acid cat. | H₂, Pd/C | Excellent |
| tert-Butyl (tBu) Ester | Isobutylene, acid cat. | Strong acid (e.g., TFA) | Good (Use caution with acid-sensitive dithianes)[12] |
| Methyl/Ethyl Ester | Methanol/Ethanol, acid cat. | NaOH or HCl (reflux) | Poor (Harsh deprotection)[2] |
Experimental Protocols & Workflows
Protocol 1: Protection of an Alcohol with TBDMS
-
Dissolve the alcohol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add imidazole (1.5 eq) to the solution and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297) or diethyl ether.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Deprotection of a TBDMS Ether
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
Workflow Diagrams
The following diagrams illustrate key strategic workflows for syntheses involving 1,2-dithianes.
Caption: A sample workflow illustrating an orthogonal strategy.
Caption: A decision-making guide for alcohol protection.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mazams.weebly.com [mazams.weebly.com]
dealing with air sensitivity in 1,2-dithiane reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1,2-dithiane, with a specific focus on managing its air sensitivity to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive? A1: this compound is a six-membered heterocyclic compound containing a disulfide bond (-S-S-).[1] This disulfide linkage is susceptible to oxidation in the presence of atmospheric oxygen, which can lead to the formation of undesired sulfoxides and other oxygenated byproducts. This reactivity makes it an air-sensitive reagent that requires handling under an inert atmosphere to maintain its integrity.[2][3]
Q2: What are the visible signs of this compound degradation? A2: Pure this compound is a colorless solid.[1] While there may not be immediate, dramatic visual changes upon initial air exposure, degradation can be confirmed by analytical methods. Thin-Layer Chromatography (TLC) may show the appearance of new, more polar spots corresponding to oxidized byproducts. Spectroscopic techniques like NMR could reveal new peaks, and Mass Spectrometry (MS) would show ions corresponding to the masses of oxidized species.
Q3: How should I properly store and handle this compound? A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. For handling, it is recommended to use an inert atmosphere glovebox or a Schlenk line.[2][4] Transfers of the compound, especially in solution, should be performed using proper air-free techniques, such as with gas-tight syringes or cannulas.[5][6]
Q4: What is the primary difference in reactivity between this compound and its isomer, 1,3-dithiane? A4: The primary difference lies in their synthetic applications and the reactivity of their respective sulfur atoms. 1,3-Dithiane is widely used as a protecting group for carbonyl compounds and in "umpolung" (polarity reversal) chemistry, where the proton at C2 can be abstracted to form a stable carbanion.[7][8] In contrast, this compound is not used as a protecting group because its chemistry is dominated by reactions of the disulfide bond, such as reductive cleavage.[7] The corresponding 2-lithio-1,2-dithiane intermediate is inherently unstable and prone to rapid fragmentation, making it unsuitable for umpolung applications.[8]
Q5: Which inert gas, nitrogen or argon, is better for working with this compound? A5: For most reactions involving this compound, nitrogen is sufficient and is generally preferred due to its lower cost.[2] Argon is denser than nitrogen and may be used for reactions where even trace reactions with nitrogen are a concern, though this is less common for dithiane chemistry compared to some sensitive lithium chemistries.[2] The key is to ensure a continuous positive pressure of the chosen inert gas to prevent atmospheric ingress.[6]
Troubleshooting Guide
Problem 1: My reaction involving this compound is slow, incomplete, or fails entirely.
| Potential Cause | Troubleshooting Step | Explanation |
| Degraded Starting Material | Verify the purity of your this compound using TLC, NMR, or GC-MS. | If the this compound has been exposed to air, it may have oxidized, reducing the concentration of the active reagent. |
| Atmospheric Contamination | Ensure all glassware is thoroughly oven-dried to remove adsorbed moisture.[4][5] Assemble the apparatus while hot and cool under a stream of inert gas.[5] Use a bubbler to monitor positive inert gas pressure and check all joints and septa for leaks.[6] | Oxygen and moisture from the atmosphere can quench reagents and catalyze side reactions, inhibiting the desired transformation.[3] |
| Insufficient Reagent Activity | If using a reagent like n-BuLi to deprotonate a dithiane derivative, consider titrating it first to determine its exact molarity. | The instability of lithiated 1,2-dithianes is a known issue, leading to fragmentation rather than the desired reaction.[8] Ensuring the quality and stoichiometry of your base is critical, although this specific application is not recommended for this compound.[8] |
| Solvent Impurities | Use anhydrous solvents packaged under an inert atmosphere (e.g., Sure/Seal™ bottles) and transfer them using proper syringe techniques.[4][5] | Trace amounts of water or oxygen in the solvent can have a significant impact on the reaction's success.[3] |
Problem 2: I am observing unexpected side products in my reaction mixture.
| Potential Cause | Troubleshooting Step | Explanation |
| Oxidation of this compound | Improve the rigor of your inert atmosphere technique (see above). | The disulfide bond can be oxidized to form various sulfoxides and other related species, which will appear as byproducts. |
| Fragmentation of an Intermediate | Re-evaluate your synthetic strategy if attempting to form a carbanion at the C2 position. | The 2-lithio-1,2-dithiane intermediate is known to be unstable and undergoes rapid fragmentation, which is a major competing pathway.[8] This is a fundamental reactivity issue, not just a procedural one. |
| Reaction with Solvent | Ensure your chosen solvent is compatible with all reagents and intermediates at the reaction temperature. | Highly reactive intermediates can sometimes react with the solvent, especially if the desired reaction is slow. |
Visualizing Key Processes
Here are diagrams illustrating common workflows and reaction pathways associated with this compound.
Caption: Inert atmosphere experimental workflow for this compound reactions.
Caption: Troubleshooting decision tree for common this compound reaction issues.
References
- 1. Dithiane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. web.mit.edu [web.mit.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted 1,2-Dithianes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted 1,2-dithianes, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted 1,2-dithianes?
A1: The most prevalent and effective methods for synthesizing 1,2-dithianes involve the oxidation of the corresponding 1,4-dithiols. Other notable methods include the ring enlargement of thietanes and synthesis from 1,3-diols. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the dithiane ring.
Q2: What factors typically lead to low yields in 1,2-dithiane synthesis?
A2: Low yields are a common issue and can be attributed to several factors:
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Incomplete conversion of precursors: The reaction to form the 1,4-dithiol intermediate may not go to completion.
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Side reactions: Formation of polymeric byproducts or other cyclic sulfides can compete with the desired cyclization.
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Suboptimal oxidation conditions: The choice of oxidizing agent and reaction conditions for the cyclization of the 1,4-dithiol is critical. Over-oxidation or incomplete reaction can significantly lower the yield.
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Product instability: The this compound ring can be sensitive to certain reagents and conditions, leading to decomposition during the reaction or workup.
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Purification challenges: The final product may be difficult to separate from starting materials or byproducts, leading to losses during purification.
Q3: How can I minimize the formation of polymeric byproducts?
A3: Polymerization is a frequent side reaction, especially during the oxidative cyclization of dithiols. To minimize this, it is crucial to employ high-dilution conditions. By slowly adding the dithiol to a large volume of solvent containing the oxidizing agent, you favor intramolecular cyclization over intermolecular polymerization.
Q4: Are there any specific safety precautions I should take when working with dithiol precursors?
A4: Yes, 1,4-dithiols are known for their strong and unpleasant odor. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Any waste containing dithiols should be quenched with an oxidizing agent like bleach before disposal to neutralize the odor.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: Low Yield in Oxidative Cyclization of 1,4-Dithiols
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no formation of the desired this compound. | Ineffective oxidizing agent. | Screen different oxidizing agents. Common choices include iodine, hydrogen peroxide, and air (oxygen). The optimal choice can be substrate-dependent. |
| Reaction conditions are not optimized. | Vary the reaction temperature and time. Some cyclizations proceed well at room temperature, while others may require heating or cooling. | |
| Incorrect pH of the reaction medium. | For air oxidation, the reaction is often base-catalyzed. Ensure the appropriate amount of a suitable base (e.g., ammonia, triethylamine) is present. | |
| Significant amount of a white, insoluble precipitate is formed. | Formation of polymeric disulfide byproducts. | Use high-dilution techniques. Add the 1,4-dithiol solution dropwise to a large volume of the reaction solvent over an extended period. |
| Complex mixture of products observed by TLC or NMR. | Over-oxidation or other side reactions. | Use a milder oxidizing agent or a stoichiometric amount of the oxidant. Monitor the reaction closely by TLC to avoid over-reaction. |
| Difficulty in isolating the product from the reaction mixture. | The product may be co-eluting with byproducts or starting material. | Optimize the purification method. For column chromatography, try different solvent systems or stationary phases (e.g., alumina (B75360) instead of silica (B1680970) gel). Recrystallization or distillation under reduced pressure may also be effective.[1] |
Guide 2: Challenges in the Synthesis of 1,4-Dithiol Precursors from 1,3-Diols
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of the 1,4-dithiol. | Incomplete conversion of the diol to a leaving group (e.g., tosylate, bromide). | Ensure the reaction goes to completion by using a slight excess of the tosylating or brominating agent and allowing for sufficient reaction time. Monitor the reaction by TLC. |
| Inefficient displacement with the sulfur nucleophile (e.g., thiourea (B124793), sodium sulfide). | Use a more nucleophilic sulfur source or a higher reaction temperature. Ensure the solvent is appropriate for the nucleophilic substitution reaction (e.g., DMF, ethanol). | |
| Formation of elimination byproducts. | The reaction conditions are too harsh, favoring elimination over substitution. | Use milder reaction conditions (e.g., lower temperature) and a less hindered base if applicable. |
| The isolated dithiol is impure. | Contamination with starting materials or byproducts from the substitution reaction. | Purify the dithiol before proceeding to the oxidative cyclization step. This can be done by column chromatography or distillation. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted this compound via Oxidative Cyclization of a 1,4-Dithiol
This protocol describes a general method for the synthesis of a this compound from its corresponding 1,4-dithiol using iodine as the oxidizing agent.
Materials:
-
Substituted 1,4-butanedithiol (B72698)
-
Iodine (I₂)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted 1,4-butanedithiol (1.0 mmol) in a suitable solvent such as methanol or dichloromethane (50 mL).
-
In a separate flask, prepare a solution of iodine (1.1 mmol) in the same solvent (50 mL).
-
Slowly add the dithiol solution to the iodine solution dropwise over a period of 2-4 hours with vigorous stirring at room temperature. The addition is ideally performed using a syringe pump to maintain a slow and constant addition rate.
-
After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.
-
If the reaction was performed in methanol, remove the solvent under reduced pressure. If in dichloromethane, proceed to the next step.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure substituted this compound.[2]
Protocol 2: Synthesis of a 1,4-Dithiol from a 1,3-Diol
This protocol outlines a two-step procedure to convert a 1,3-diol into a 1,4-dithiol, which can then be used in Protocol 1.
Step A: Conversion of the Diol to a Dibromide
-
To a solution of the 1,3-diol (1.0 mmol) in dichloromethane (20 mL) at 0 °C, add triphenylphosphine (B44618) (2.2 mmol).
-
Slowly add N-bromosuccinimide (NBS) (2.2 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude dibromide by column chromatography.
Step B: Conversion of the Dibromide to the Dithiol
-
Dissolve the dibromide (1.0 mmol) in ethanol (B145695) (20 mL).
-
Add thiourea (2.2 mmol) and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and add a solution of sodium hydroxide (B78521) (2.5 mmol) in water (5 mL).
-
Reflux the mixture for an additional 2-3 hours.
-
Cool the reaction to room temperature and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,4-dithiol. This can often be used in the next step without further purification.
Data Presentation
Table 1: Comparison of Yields for Different Oxidative Cyclization Methods
| Precursor | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,4-Butanedithiol | Air (O₂) | aq. NH₃ | Room Temp | ~70 | General Knowledge |
| 1,4-Butanedithiol | Iodine | Methanol | Room Temp | >80 | General Knowledge |
| Substituted 1,4-dithiol | H₂O₂ | Ethanol | 0 to RT | 60-85 | Varies with substrate |
| Thietane Derivative | Visible Light/Photocatalyst | Dichloromethane | Room Temp | 42-90 | [3] |
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A flowchart for troubleshooting low yields in this compound synthesis.
Experimental Workflow for this compound Synthesis from a 1,3-Diol
Caption: A three-step workflow for synthesizing substituted 1,2-dithianes.
Signaling Pathway: Inhibition of Thioredoxin Reductase
Some substituted 1,2-dithianes are investigated as potential inhibitors of the thioredoxin (Trx) system, which is crucial for maintaining cellular redox balance.[4][5][6][7][8]
Caption: Inhibition of the Thioredoxin Reductase (TrxR) pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic 5-membered disulfides are not selective substrates of thioredoxin reductase, but are opened nonspecifically - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Thioredoxin system inhibitors as mediators of apoptosis for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 1,2-Dithiane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1,2-dithiane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound derivatives?
A1: The key stability issue with this compound derivatives is the inherent reactivity of the disulfide bond. This bond is susceptible to cleavage under both reductive and oxidative conditions. Strong reducing agents can open the ring to form the corresponding 1,4-dithiol.[1] The ring is also sensitive to certain nucleophiles and can undergo thiol-disulfide exchange reactions.[2] Additionally, oxidation can occur at the sulfur atoms, forming S-oxides.[3] It is crucial to be mindful of these potential reactions during synthesis, purification, and analysis.
Q2: I am observing unexpected peaks in the NMR spectrum of my this compound derivative. What could be the cause?
A2: Unexpected peaks in the NMR spectrum of a this compound derivative can arise from several sources:
-
Impurities: Starting materials or byproducts from the synthesis may be present. Common impurities can include the corresponding open-chain dithiol or polymeric materials.
-
Degradation: The this compound ring may have partially opened or oxidized during the experiment or workup. This can lead to a complex mixture of related compounds.
-
Solvent Impurities: Residual solvents from purification can be a common source of extraneous peaks.
-
Conformational Isomers: The this compound ring can exist in different chair and boat conformations, which may interconvert slowly on the NMR timescale, leading to broadened or multiple peaks.
Q3: My mass spectrometry results for a this compound derivative show a complex fragmentation pattern. How can I interpret it?
A3: The mass spectrum of a this compound derivative is often characterized by the cleavage of the disulfide bond and subsequent fragmentation of the carbon skeleton. Common fragmentation pathways include:
-
S-S Bond Cleavage: The initial fragmentation often involves the breaking of the weak S-S bond.
-
Ring Opening: This can be followed by the loss of sulfur-containing fragments.
-
Loss of Substituents: Fragmentation of side chains attached to the dithiane ring is also common. It is advisable to compare the obtained spectrum with known fragmentation patterns of similar sulfur-containing heterocycles and consider the possibility of in-source fragmentation or degradation.[4][5]
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or Unresolved Peaks | - Compound aggregation- Presence of paramagnetic impurities- Conformational exchange on the NMR timescale | - Dilute the sample.- Filter the sample to remove any particulate matter.- Run the experiment at a different temperature to observe changes in peak shape. |
| Unexpected Chemical Shifts | - Oxidation of sulfur atoms to sulfoxides or sulfones.- Ring-opening to form a dithiol. | - Re-purify the sample.- Compare the spectrum with literature data for oxidized or ring-opened analogs if available. |
| Missing Proton Signals | - Proton exchange with deuterated solvent (e.g., -OH, -NH, -SH protons). | - Run the experiment in a non-protic deuterated solvent (e.g., CDCl₃, Acetone-d₆).- Perform a D₂O exchange experiment to identify exchangeable protons. |
Mass Spectrometry
| Problem | Possible Cause | Troubleshooting Steps |
| No Molecular Ion Peak Observed | - In-source fragmentation of the labile this compound ring.- Thermal degradation in the ion source. | - Use a softer ionization technique (e.g., ESI, CI) instead of EI.- Lower the ion source temperature. |
| Complex Fragmentation Pattern | - Multiple fragmentation pathways.- Presence of impurities. | - Analyze the sample using tandem mass spectrometry (MS/MS) to establish fragmentation pathways.- Ensure the purity of the sample by another analytical technique (e.g., HPLC, NMR). |
| Adduct Formation | - Presence of salts in the sample. | - Desalt the sample prior to analysis.- Identify common adducts such as [M+Na]⁺ and [M+K]⁺.[6] |
Purification and Crystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty in Purification by Column Chromatography | - On-column degradation of the this compound derivative.- Co-elution with impurities. | - Use a less acidic stationary phase (e.g., neutral alumina).- Employ a different purification technique such as preparative HPLC or recrystallization. |
| Failure to Crystallize | - Presence of impurities.- Compound is an oil at room temperature.- Inappropriate solvent system. | - Ensure high purity of the compound before attempting crystallization.- Try different solvent combinations and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[2] |
Quantitative Data Summary
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for the this compound Ring
| Proton | This compound in CDCl₃ | trans-4,5-Dihydroxy-1,2-dithiane in DMSO-d₆ [7] |
| H-3, H-6 (axial) | ~2.8 | 2.74 |
| H-3, H-6 (equatorial) | ~3.1 | 3.04 |
| H-4, H-5 (axial) | ~2.0 | 3.34 |
| H-4, H-5 (equatorial) | ~2.2 | 5.23 (OH) |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Ring
| Carbon | This compound in CDCl₃ [8] | This compound-1,1-dioxide in CDCl₃ [9] |
| C-3, C-6 | ~37 | ~55 |
| C-4, C-5 | ~26 | ~20 |
Experimental Protocols
Protocol 1: General Procedure for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a standard ¹³C NMR spectrum using proton decoupling.
-
-
Data Processing: Process the acquired FID using an appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: General Procedure for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) can be added to promote ionization.
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, and source temperature, to maximize the signal of the molecular ion and minimize in-source fragmentation.
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and any significant fragment ions.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.
Caption: Logical troubleshooting workflow for unexpected characterization results.
Caption: Potential degradation pathways of the this compound ring.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRANS-4,5-DIHYDROXY-1,2-DITHIANE(14193-38-5) MS [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Controlling Over-oxidation in 1,2-Dithiane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing over-oxidation during the synthesis of 1,2-dithiane-1-oxide. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve high selectivity and yield in your reactions.
Troubleshooting Guides and FAQs
Controlling the selective oxidation of 1,2-dithianes to the desired monosulfoxide can be challenging. Over-oxidation to the corresponding sulfone is a common side reaction. This section addresses frequent issues and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of the disulfoxide/sulfone byproduct. How can I improve the selectivity for the monosulfoxide?
A1: Over-oxidation is a common challenge. To enhance selectivity for the monosulfoxide, consider the following strategies:
-
Choice of Oxidant: Use a milder oxidizing agent. For instance, sodium periodate (B1199274) (NaIO₄) is often more selective for monosulfoxide formation compared to more powerful oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412), which tend to favor sulfone formation.[1]
-
Stoichiometry: Carefully control the stoichiometry of the oxidant. Use of 1.0 to 1.1 equivalents of the oxidizing agent is crucial to minimize the formation of multiply oxidized species.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This can help to control the reaction rate and improve selectivity by minimizing the activation energy required for the second oxidation step. For example, a protocol using m-CPBA for the oxidation of a this compound derivative specifies a reaction temperature of -78 °C.
-
Slow Addition: Add the oxidant slowly to the solution of the this compound. This maintains a low concentration of the oxidant in the reaction mixture, which can favor the initial oxidation step over subsequent ones.
Q2: The oxidation of my this compound is very slow or incomplete. What can I do to improve the conversion rate?
A2: Low conversion can be due to several factors:
-
Insufficient Oxidant: Ensure you are using at least one full equivalent of the oxidizing agent. Purity of the oxidant, especially for reagents like m-CPBA which can degrade over time, should be checked.
-
Reaction Temperature: While low temperatures favor selectivity, they also slow down the reaction rate. If the reaction is too slow, a gradual increase in temperature may be necessary. Monitor the reaction closely by TLC to avoid the onset of over-oxidation.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Ensure your this compound and the oxidant are sufficiently soluble in the chosen solvent system. For example, methanol/water mixtures are often used for sodium periodate oxidations.
Q3: How can I effectively monitor the progress of my this compound oxidation reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress.
-
TLC Analysis: Spot the reaction mixture alongside the starting material (this compound). The monosulfoxide is a more polar compound and will have a lower Rf value than the starting dithiane. The sulfone is even more polar and will have a still lower Rf value. This allows for clear visualization of the consumption of the starting material and the formation of the desired product and any over-oxidized byproducts.
-
Visualization: Use a suitable visualization technique. While UV light can be used if the compounds are UV-active, staining with a potassium permanganate solution is generally effective for visualizing sulfur-containing compounds.
Q4: I am having difficulty separating the this compound-1-oxide from the unreacted starting material and the sulfone byproduct. What purification methods are recommended?
A4: Purification can typically be achieved using flash column chromatography on silica (B1680970) gel.
-
Column Chromatography: Due to the polarity differences (dithiane < monosulfoxide < sulfone), a well-chosen eluent system should provide good separation. Start with a less polar eluent system and gradually increase the polarity to first elute the unreacted dithiane, followed by the desired monosulfoxide, and finally the more polar sulfone.
-
Solvent System: A common starting point for the eluent system is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio will depend on the specific substitution pattern of your this compound.
Data Presentation: Comparison of Oxidizing Agents
The choice of oxidizing agent is critical for controlling the outcome of this compound oxidation. The following table summarizes the general selectivity of common oxidants in the oxidation of dithia compounds, providing a basis for oxidant selection.
| Oxidizing Agent | Typical Selectivity | Common Side Products | Reference |
| Sodium Periodate (NaIO₄) | Good for monosulfoxides and disulfoxides | Minimal sulfone formation with controlled stoichiometry. | [1] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Less specific, can lead to a mixture of products. | Sulfones are a common byproduct. | [1] |
| Hydrogen Peroxide (H₂O₂) | Can be less specific, often yielding a mixture. | Sulfones are frequently observed. | [1] |
| Potassium Permanganate (KMnO₄) | Preferentially forms sulfones. | Difficult to stop at the monosulfoxide stage. | [1] |
Experimental Protocols
Below are detailed methodologies for the selective oxidation of a this compound derivative to the corresponding monosulfoxide using m-CPBA.
Protocol 1: Selective Monosulfoxidation of a Substituted this compound using m-CPBA
This protocol is adapted from the synthesis of a novel 1,2-dithianenucleoside and demonstrates the selective oxidation of a substituted this compound.
Materials:
-
(4S, 5R)-4,5-Diacetoxy-1,2-dithiane
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the (4S, 5R)-4,5-diacetoxy-1,2-dithiane (1.0 eq) in dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Slowly add the m-CPBA solution dropwise to the cooled dithiane solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired (4S, 5R)-4,5-diacetoxy-1-oxo-1,2-dithiane.
Mandatory Visualizations
Reaction Pathway for this compound Oxidation
References
Technical Support Center: Work-up Procedures for Reactions Involving 1,2-Dithiane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of chemical reactions involving 1,2-dithiane and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of reactions involving 1,2-dithianes, providing potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Formation of an Emulsion During Aqueous Extraction
-
Question: I am observing a persistent emulsion at the interface of the organic and aqueous layers during extraction, making separation difficult. What can I do?
-
Answer: Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures. Here are several strategies to resolve an emulsion:
-
Increase the Ionic Strength of the Aqueous Layer: Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently shake. This increases the polarity of the aqueous phase, often forcing the separation of the layers.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion by removing particulate matter that may be stabilizing it.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity to the organic layer.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to separation.
-
Issue 2: Pungent and Unpleasant Odor of 1,4-Dithiols After Reductive Cleavage
-
Question: The reductive cleavage of my this compound has produced a product with an extremely strong and unpleasant odor. How can I manage this during and after the work-up?
-
Answer: The product of this compound reduction is typically a 1,4-dithiol, which is known for its potent odor.[1] Proper handling and quenching are crucial.
-
Work in a Well-Ventilated Fume Hood: All manipulations should be performed in a high-performance fume hood.
-
Use of Bleach: Prepare a bleach (sodium hypochlorite) solution to neutralize the odor. Glassware, stir bars, and any other equipment that comes into contact with the dithiol should be immediately immersed in a bleach bath. The work-up waste can also be treated with bleach before disposal.
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Oxidative Quenching: Excess thiol can be oxidized to the less odorous disulfide by the addition of a mild oxidizing agent like hydrogen peroxide or a dilute solution of iodine.
-
Extraction with a Mild Base: Washing the organic layer with a dilute solution of sodium bicarbonate can help to remove traces of the acidic thiol.
-
Issue 3: Difficulty in Removing Sulfur-Containing Byproducts
-
Question: After purification, I am still observing sulfur-containing impurities in my final product. How can I effectively remove them?
-
Answer: Sulfur-containing byproducts can be persistent. The following methods can be employed for their removal:
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Oxidative Work-up: If your desired product is stable to oxidation, a mild oxidative wash (e.g., with dilute hydrogen peroxide) can convert thiol impurities into more polar disulfides or sulfoxides, which can then be more easily removed by extraction or chromatography.
-
Adsorbent Treatment: Stirring the crude product in a suitable solvent with an adsorbent like activated charcoal can help in removing nonpolar sulfur impurities.
-
Specialized Chromatography: For challenging separations, consider using chromatography with silver nitrate-impregnated silica (B1680970) gel, which has a high affinity for sulfur compounds.
-
Frequently Asked Questions (FAQs)
General Work-up Procedures
-
Question: What is a standard work-up procedure for a reaction involving the reductive cleavage of this compound?
-
Answer: A common procedure for the reductive cleavage of this compound, for instance with lithium aluminum hydride (LiAlH₄), involves a specific quenching sequence known as the "Fieser workup".[2] After the reaction is complete, the mixture is cooled and quenched by the sequential and careful addition of water, followed by an aqueous solution of sodium hydroxide (B78521), and then more water.[2] This procedure results in the formation of a granular precipitate of aluminum salts that can be easily filtered off. The organic product is then extracted from the filtrate with a suitable solvent like diethyl ether or ethyl acetate.
-
Question: What are the recommended quenching agents for oxidation reactions of 1,2-dithianes?
-
Answer: For reactions where this compound is oxidized (e.g., to a monosulfoxide or disulfoxide), any remaining oxidizing agent should be quenched before extraction. A common and effective quenching agent is a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). The reaction is typically stirred with the thiosulfate solution until the color of the oxidizing agent (if any) disappears.
Extraction and Purification
-
Question: Which organic solvents are most suitable for extracting this compound derivatives?
-
Answer: The choice of solvent depends on the polarity of the specific this compound derivative. Common choices include:
-
Diethyl ether: A good solvent for many less polar derivatives.
-
Ethyl acetate: Suitable for a wide range of polarities.
-
Dichloromethane (DCM): Effective for more polar compounds, but be aware of its potential to form emulsions.
-
-
Question: What are the best methods for purifying this compound and its derivatives?
-
Answer: The two most common and effective purification methods are:
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities based on polarity.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure crystalline material.
-
Quantitative Data Summary
The following tables summarize typical yields for key reactions and the effectiveness of certain work-up procedures. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Reaction Type | Reagent | Product | Typical Yield (%) | Reference |
| Reductive Cleavage | LiAlH₄ | 1,4-Butanedithiol | Not specified | [2] |
| Oxidation of 1,3-dithiane (B146892) (analogous) | m-CPBA | 1,3-Dithiane-1-oxide | 77-86 | [3] |
Experimental Protocols
Protocol 1: Reductive Cleavage of this compound to 1,4-Butanedithiol [2]
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (excess) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of:
-
Water (X mL per gram of LiAlH₄)
-
15% aqueous NaOH (X mL per gram of LiAlH₄)
-
Water (3X mL per gram of LiAlH₄)
-
-
Stir the resulting mixture until a white granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1,4-butanedithiol.
-
Protocol 2: General Work-up for the Oxidation of a Dithiane (Analogous for this compound)
-
Materials:
-
Reaction mixture containing the oxidized dithiane
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Chosen extraction solvent (e.g., ethyl acetate)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and stir until any residual oxidant is consumed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for common this compound work-up issues.
References
Technical Support Center: Scale-Up of 1,2-Dithiane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1,2-dithiane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis, primarily focusing on the oxidation of 1,4-butanedithiol (B72698).
| Observed Problem | Potential Cause | Suggested Solution |
| Low or Inconsistent Yield | Incomplete oxidation of 1,4-butanedithiol. | - Ensure the oxidizing agent is added in the correct stoichiometric amount. - Optimize reaction temperature and time; prolonged reaction times at elevated temperatures can lead to side reactions. - Improve mixing to ensure uniform distribution of reactants. |
| Side reactions, such as the formation of intermolecular disulfides (polymeric materials) or over-oxidation to sulfonic acids. | - Maintain a moderate reaction temperature. - Use a controlled addition rate for the oxidizing agent. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation by atmospheric oxygen. | |
| Volatility of this compound leading to loss during workup or purification. | - When removing solvent, use a rotary evaporator with a well-chilled condenser and consider a cold trap. - If distillation is used for purification, ensure the vacuum is not too high and the temperature is carefully controlled. | |
| Product Purity Issues | Presence of unreacted 1,4-butanedithiol. | - Ensure complete reaction by monitoring with an appropriate analytical technique (e.g., GC-MS, TLC). - Optimize the stoichiometry of the oxidizing agent. |
| Formation of byproducts (e.g., polymeric disulfides, sulfoxides). | - Adjust reaction conditions (temperature, solvent, catalyst) to minimize side reactions. - Employ appropriate purification techniques such as column chromatography or recrystallization. For large-scale operations, fractional distillation under reduced pressure may be viable. | |
| Co-elution of product with impurities during chromatography. | - Optimize the eluent system for column chromatography. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). | |
| Difficult Purification | Product is an oil and does not crystallize easily. | - Attempt purification by column chromatography. - Consider converting the oil to a solid derivative for purification, followed by regeneration of the this compound. |
| Thermal decomposition during distillation. | - Use vacuum distillation at the lowest possible temperature. - A short-path distillation apparatus can minimize the time the compound spends at high temperatures. | |
| Reaction Control Issues (Scale-Up) | Exothermic reaction leading to temperature spikes. | - Ensure the reaction vessel has adequate heat transfer capabilities (e.g., a jacketed reactor with a reliable cooling system). - Use a controlled, slow addition of the oxidizing agent. - Consider using a more dilute solution of reactants to better manage the heat generated. |
| Inefficient mixing in a large reactor. | - Use an appropriate stirrer design and agitation speed to ensure homogeneity. - For very large-scale reactions, computational fluid dynamics (CFD) modeling can help optimize mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the oxidation of 1,4-butanedithiol.[1] This reaction forms the cyclic disulfide bond of the this compound ring.
Q2: What are the critical parameters to control during the scale-up of the oxidation of 1,4-butanedithiol?
A2: Key parameters to control during scale-up include:
-
Temperature: The oxidation is often exothermic, and poor heat management can lead to side reactions and reduced yield.
-
Mixing: Efficient mixing is crucial to ensure localized concentrations of reactants are avoided, which can also lead to side product formation.
-
Rate of Reagent Addition: A controlled addition of the oxidizing agent is necessary to manage the reaction exotherm and minimize the formation of byproducts.
-
Inert Atmosphere: While not always strictly necessary depending on the oxidant, performing the reaction under an inert atmosphere can prevent unwanted side oxidations.
Q3: What are some common side reactions to be aware of during the synthesis of this compound?
A3: Common side reactions include:
-
Intermolecular disulfide formation: This leads to the formation of linear polymers instead of the desired cyclic this compound.
-
Over-oxidation: The sulfur atoms can be further oxidized to sulfoxides or sulfonic acids, especially under harsh reaction conditions or with an excess of a strong oxidizing agent.[2]
Q4: How can I monitor the progress of the reaction on a large scale?
A4: For large-scale production, in-process monitoring is essential. Techniques that can be adapted for this purpose include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To track the disappearance of the starting material (1,4-butanedithiol) and the appearance of the product (this compound).
-
High-Performance Liquid Chromatography (HPLC): Can also be used for monitoring the reaction progress.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction.
Q5: What are the recommended purification methods for this compound at an industrial scale?
A5: For large-scale purification, the following methods are generally considered:
-
Vacuum Distillation: This is a common method for purifying liquids on a large scale. Care must be taken to avoid thermal decomposition.
-
Crystallization: If the this compound derivative is a solid or can be induced to crystallize, this can be a very effective and scalable purification method.
-
Column Chromatography: While more common in laboratory settings, large-scale column chromatography can be employed for high-purity requirements, though it can be more costly and generate more waste.
Q6: What are the primary safety concerns when handling large quantities of 1,4-butanedithiol and oxidizing agents?
A6:
-
Malodor of 1,4-butanedithiol: This compound has a very strong and unpleasant odor. All handling should be done in a well-ventilated area, preferably within a fume hood, and appropriate measures should be taken to scrub any vented gases.[1][3][4]
-
Toxicity and Irritation: 1,4-butanedithiol can be an irritant to the skin, eyes, and respiratory system.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.
-
Hazards of Oxidizing Agents: The specific hazards will depend on the oxidizing agent used. For example, some oxidizing agents can be corrosive, toxic, or form explosive mixtures with organic compounds. A thorough risk assessment should be conducted for the specific oxidizing agent being used.
-
Exothermic Reaction: The oxidation reaction is often exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure if not properly controlled. The reactor must have adequate cooling capacity, and emergency cooling and pressure relief systems should be in place.
Experimental Protocols
General Protocol for the Synthesis of this compound by Oxidation of 1,4-Butanedithiol
This protocol provides a general guideline. Optimization of specific parameters will be necessary for a given scale and equipment.
Materials:
-
1,4-Butanedithiol
-
Oxidizing agent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Iodine, Hydrogen peroxide)
-
Appropriate solvent (e.g., Dichloromethane, Toluene)
-
Inert gas (e.g., Nitrogen, Argon)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel
-
Heating/cooling circulator for the reactor jacket
-
Scrubber system for vented gases (e.g., bleach solution)[3][4]
-
Quench solution (e.g., sodium thiosulfate (B1220275) solution for iodine-mediated reactions)
-
Extraction and purification equipment (e.g., separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
Reactor Setup: Set up the reactor under an inert atmosphere. Charge the reactor with 1,4-butanedithiol and the chosen solvent.
-
Reaction Conditions: Begin stirring and bring the reactor contents to the desired temperature.
-
Addition of Oxidizing Agent: Slowly add the oxidizing agent to the reaction mixture via the addition funnel over a period of time to control the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC-MS).
-
Workup: Once the reaction is complete, cool the mixture and quench any remaining oxidizing agent.
-
Extraction: Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation, recrystallization, or column chromatography.
Data Presentation
The following table provides illustrative data for the synthesis of this compound. Actual results will vary depending on the specific reaction conditions and scale.
| Scale | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Lab Scale (1 g) | Iodine | Dichloromethane | 2-4 | 85-95 | >98 (after chromatography) |
| Pilot Scale (1 kg) | DMSO | Toluene | 6-8 | 75-85 | >97 (after distillation) |
Visualizations
Caption: A typical workflow for the scale-up synthesis of this compound.
Caption: A troubleshooting decision tree for low yield or purity issues.
References
Technical Support Center: Dithiane Synthesis and Deprotection
Welcome to the technical support center for dithiane synthesis and deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during these chemical transformations. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your synthetic work.
Dithiane Synthesis: Troubleshooting and FAQs
Question: My dithiane synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in dithiane formation can stem from several factors. A primary concern is the purity of the starting materials, particularly the aldehyde or ketone, as impurities can lead to side reactions. Another common issue is the incomplete removal of water formed during the reaction, which can shift the equilibrium back towards the starting materials. The choice and amount of acid catalyst are also critical; insufficient catalyst will result in a slow or incomplete reaction, while an excessive amount can promote side reactions.
To improve the yield, ensure your carbonyl compound is pure and the solvent is anhydrous. Using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can effectively remove water. It is also beneficial to optimize the catalyst loading. A range of Brønsted or Lewis acids can be used, and the optimal choice may depend on the specific substrate.[1]
Question: I am observing the formation of a white polymer-like substance in my reaction mixture. What is it and how can I prevent it?
Answer: The formation of a white precipitate, often a linear polythioacetal, is a known side reaction in dithiane synthesis, especially when using formaldehyde (B43269) or other unhindered aldehydes.[2] This occurs when 1,3-propanedithiol (B87085) reacts with multiple carbonyl units in a chain-like fashion instead of forming the desired cyclic dithiane.
To minimize this side reaction, it is crucial to control the reaction conditions. Using high dilution can favor the intramolecular cyclization required for dithiane formation over the intermolecular polymerization. A slow addition of the dithiol to the reaction mixture containing the aldehyde and catalyst can also help to maintain a low concentration of the dithiol, further discouraging polymerization.[2]
Dithiane Deprotection: Troubleshooting and FAQs
Question: My dithiane deprotection is incomplete or proceeding very slowly. What steps can I take to drive the reaction to completion?
Answer: Incomplete or sluggish deprotection is a frequent challenge. The stability of the dithiane protecting group necessitates specific conditions for cleavage.[3] The cause often lies in insufficient reagent stoichiometry, low reaction temperature, or poor substrate solubility.[4]
To address this, consider increasing the equivalents of the deprotection reagent. Gently warming the reaction mixture can also increase the rate, but this should be done cautiously while monitoring for potential side product formation by TLC. For substrates with poor solubility, particularly in aqueous media, adding a surfactant such as sodium dodecyl sulfate (B86663) (SDS) can improve solubility and reaction efficiency.[4][5] Ensuring vigorous stirring is also crucial, especially for heterogeneous mixtures.[4]
Question: I am getting a low yield of my desired carbonyl compound after deprotection, and I see multiple spots on my TLC plate. What could be the issue?
Answer: Low yields of the desired product accompanied by multiple spots on a TLC plate suggest either decomposition of the starting material or product, or the formation of stable intermediates or side products.[4] The choice of deprotection agent is critical, as some substrates are sensitive to harsh conditions.
If substrate or product decomposition is suspected, switching to a milder deprotection method is advisable. For instance, oxidative methods using reagents like o-Iodoxybenzoic acid (IBX) are known to be effective under mild conditions and are suitable for substrates with acid-sensitive functional groups.[6] Careful monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent over-reaction. Additionally, optimizing the work-up and purification conditions can minimize product loss.[4]
Question: My substrate contains functional groups that are sensitive to oxidation. Which deprotection method should I choose?
Answer: For substrates with oxidation-sensitive functional groups, it is crucial to avoid harsh oxidative deprotection methods. Non-oxidative methods or very mild oxidative systems are preferred. Methods employing metal salts with a high affinity for sulfur, such as those involving mercury(II) salts, can be effective, though their toxicity is a significant drawback.[7][8] A combination of TMSCl and NaI in acetonitrile (B52724) has also been reported as a mild and effective method for deprotecting dithianes.
Another excellent option is the use of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in a micellar system, which has been shown to be mild and tolerate a number of sensitive functional groups.[5]
Quantitative Data Summary
The selection of a deprotection method can be guided by the reaction conditions and the expected yield. The following table summarizes data for a common deprotection method.
Table 1: Deprotection of 1,3-Dithianes and 1,3-Dithiolanes with Hg(NO₃)₂·3H₂O in a Solventless System. [8]
| Entry | R1 | R2 | Time (min) | Yield (%) |
| 1 | 2-MeOC₆H₄ | H | 3 | 90 |
| 2 | 4-BrC₆H₄ | Me | 2 | 92 |
| 3 | 4-ClC₆H₄ | H | 2 | 90 |
| 4 | Ph | Ph | 3 | 90 |
| 5 | 3-NO₂C₆H₄ | H | 2 | 95 |
| 6 | C₆H₁₃ | H | 1 | 96 |
Yields refer to isolated products.
Experimental Protocols
Key Experiment 1: General Procedure for Dithiane Synthesis
This protocol describes a general method for the protection of a carbonyl compound as a 1,3-dithiane (B146892) using an acid catalyst.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
1,3-Propanedithiol (1.1 mmol)
-
Anhydrous Toluene (B28343) (20 mL)
-
p-Toluenesulfonic acid (p-TSA) (0.05 mmol)
-
Molecular Sieves (4Å)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1.0 mmol), anhydrous toluene (20 mL), and activated 4Å molecular sieves.
-
Add 1,3-propanedithiol (1.1 mmol) to the mixture.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter off the molecular sieves and wash with toluene.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,3-dithiane.
Key Experiment 2: General Procedure for Dithiane Deprotection using H₂O₂ / I₂
This protocol outlines a mild and environmentally friendly method for the deprotection of 1,3-dithianes.[4][5]
Materials:
-
Dithiane-protected substrate (1.0 mmol)
-
Sodium dodecyl sulfate (SDS) (0.1 mmol)
-
Water (5 mL)
-
Iodine (I₂) (0.05 mmol)
-
30% Aqueous Hydrogen Peroxide (H₂O₂) (3.0 mmol)
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve the dithiane-protected substrate (1.0 mmol) and sodium dodecyl sulfate (0.1 mmol) in water (5 mL).[6]
-
Add iodine (0.05 mmol, 5 mol%) to the mixture.[6]
-
Add 30% aqueous hydrogen peroxide (3.0 mmol) dropwise to the stirred solution at room temperature.[6]
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the deprotected carbonyl compound.
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common issues in dithiane synthesis and deprotection.
Caption: Troubleshooting workflow for low yield in dithiane synthesis.
Caption: Troubleshooting workflow for dithiane deprotection issues.
References
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,2-Dithiane and 1,3-Dithiane for Synthetic Chemistry
For Immediate Release
This guide provides a detailed comparison of the chemical reactivity of two important sulfur-containing heterocyclic compounds: 1,2-dithiane and 1,3-dithiane (B146892). Aimed at researchers, scientists, and professionals in drug development, this document elucidates the profound impact of the positional isomerism of the sulfur atoms on the chemical behavior and synthetic utility of these molecules. While both are six-membered rings containing two sulfur atoms, their reactivities are fundamentally different, dictating their distinct applications in organic synthesis.
Executive Summary
The primary distinction in reactivity between this compound and 1,3-dithiane stems from their structural differences. 1,3-Dithiane is a cornerstone of "umpolung" (polarity inversion) chemistry, serving as a robust protecting group for carbonyl compounds and, more importantly, as a masked acyl anion equivalent.[1][2] This unique reactivity is conferred by the acidity of the protons at the C2 position, nestled between the two sulfur atoms.
In stark contrast, this compound, with its disulfide linkage, does not share this chemistry. Its reactivity is dominated by the S-S bond, making it susceptible to reduction to form the corresponding dithiol.[1] Consequently, this compound is not employed as a protecting group for carbonyls in the same vein as its 1,3-isomer. This guide will delve into these differences, supported by experimental protocols and comparative data.
Comparative Reactivity and Physicochemical Properties
The differing arrangements of the sulfur atoms in this compound and 1,3-dithiane lead to distinct chemical properties. A key differentiator is the acidity of the C-H bonds. The protons on the carbon atom situated between the two sulfur atoms (C2) in 1,3-dithiane are significantly acidic for a carbon acid, with a pKa of approximately 31 in DMSO.[2] This allows for deprotonation with a strong base to form a stabilized carbanion, which is a powerful nucleophile. The acidity of the protons on the carbons adjacent to the disulfide bond in this compound is not a synthetically useful feature in the same way, and thus, it is not typically exploited for carbanion formation.
| Property | This compound | 1,3-Dithiane |
| Structure | Contains a disulfide (S-S) bond. | Thioacetal; sulfur atoms are in a 1,3-relationship. |
| Key Reactivity | Reductive cleavage of the S-S bond.[1] | Deprotonation at C2 to form a nucleophilic acyl anion equivalent ("umpolung").[1] |
| Primary Synthetic Use | Precursor to 1,4-butanedithiol. | Protecting group for carbonyls; C-C bond formation via the Corey-Seebach reaction. |
| pKa of C-H (in DMSO) | Not typically utilized for deprotonation; data not readily available. | ~31 (at C2 position)[2] |
| Typical Reaction Products | 1,4-Butanedithiol upon reduction.[1] | Aldehydes or ketones upon deprotection; functionalized carbonyl compounds after alkylation/acylation and deprotection. |
Experimental Protocols
Detailed methodologies for key reactions of this compound and 1,3-dithiane are provided below to illustrate their distinct reactivity.
Protocol 1: Reductive Cleavage of this compound
This protocol describes the ring-opening of this compound to yield 1,4-butanedithiol.
Materials:
-
This compound (1 mmol)
-
Lithium aluminum hydride (LiAlH₄) (2 mmol)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Water
-
15% Aqueous sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1 mmol) in anhydrous diethyl ether (5 mL).
-
Slowly add the this compound solution to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding water (0.076 mL), followed by 15% aqueous NaOH (0.076 mL), and then water again (0.228 mL).
-
Stir the resulting white suspension vigorously for 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1,4-butanedithiol.
Protocol 2: Deprotonation and Alkylation of 1,3-Dithiane (Corey-Seebach Reaction)
This protocol outlines the "umpolung" reactivity of 1,3-dithiane.
Materials:
-
1,3-Dithiane (1 mmol)
-
n-Butyllithium (n-BuLi) (1.1 mmol, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl (B1604629) bromide) (1 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 1,3-dithiane (1 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -30 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise to the stirred solution. A pale yellow precipitate of the 2-lithio-1,3-dithiane may form.
-
Stir the mixture at -30 °C for 1 hour.
-
Slowly add a solution of the alkyl halide (1 mmol) in anhydrous THF (2 mL) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, a 2-alkyl-1,3-dithiane, can be purified by column chromatography on silica (B1680970) gel.
Protocol 3: Deprotection of a 2-Substituted-1,3-dithiane
This protocol regenerates the carbonyl group from the dithiane-protected compound.
Materials:
-
2-Substituted-1,3-dithiane (from Protocol 2) (1 mmol)
-
Mercury(II) chloride (HgCl₂) (2.2 mmol)
-
Calcium carbonate (CaCO₃) (2.2 mmol)
-
Acetonitrile (B52724):Water (9:1 v/v)
Procedure:
-
In a round-bottom flask, dissolve the 2-substituted-1,3-dithiane (1 mmol) in a mixture of acetonitrile and water (9:1, 10 mL).
-
Add mercury(II) chloride (2.2 mmol) and calcium carbonate (2.2 mmol) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude carbonyl compound, which can be further purified by chromatography or distillation.
Visualizing the Divergent Reactivity
The following diagrams, generated using Graphviz, illustrate the distinct reaction pathways of this compound and 1,3-dithiane.
Conclusion
The positional isomerism of the sulfur atoms in this compound and 1,3-dithiane results in fundamentally different chemical reactivities and, consequently, distinct applications in organic synthesis. While 1,3-dithiane is a versatile tool for carbonyl protection and the construction of carbon-carbon bonds through its celebrated "umpolung" reactivity, the chemistry of this compound is characterized by the facile cleavage of its disulfide bond. A clear understanding of these differences is paramount for the strategic design of synthetic routes in academic and industrial research. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively harness the unique properties of these important sulfur heterocycles.
References
1,2-Dithiane vs. 1,2-Dithiolane: A Comparative Guide to Reactivity and Application
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic disulfides is paramount for their effective application in medicinal chemistry and materials science. This guide provides a comprehensive comparison of 1,2-dithiane and 1,2-dithiolane (B1197483), focusing on their differential reactivity stemming from structural distinctions. The information presented is supported by experimental data to inform the strategic selection of these moieties in molecular design and development.
The core difference in the chemical behavior of this compound and 1,2-dithiolane lies in their inherent ring strain. The five-membered 1,2-dithiolane ring possesses significant torsional and angle strain due to the geometric constraints of the cyclic structure. This strain forces the C-S-S-C dihedral angle to be significantly smaller than the preferred 90° of acyclic disulfides, leading to increased reactivity. In contrast, the six-membered this compound ring is more flexible and can adopt a more relaxed chair conformation, rendering it "relatively unstrained" and consequently less reactive.[1]
At a Glance: Key Reactivity Differences
| Property | This compound | 1,2-Dithiolane |
| Ring Strain Energy | Relatively unstrained[1] | ~6.7 kcal/mol[1] |
| Oxidation | Generally slower | More readily oxidized |
| Reduction | Requires stronger reducing agents | More easily reduced |
| Ring-Opening Polymerization (ROP) | Can undergo thermal ROP[1] | Readily undergoes ROP under various conditions (thermal, photo-initiated, catalytic)[2] |
| Biological Relevance | Less explored | Significant role in redox-responsive drug delivery and as a component of bioactive molecules like lipoic acid[3] |
Structural Comparison and Ring Strain
The fundamental difference in reactivity between this compound and 1,2-dithiolane originates from their distinct cyclic structures and the resulting ring strain.
Caption: Structural differences between this compound and 1,2-dithiolane.
Comparative Reactivity
The higher ring strain in 1,2-dithiolane makes its disulfide bond more susceptible to cleavage, influencing its behavior in various chemical transformations.
Oxidation
While specific comparative kinetic data is sparse, the general principle of ring strain suggests that 1,2-dithiolane is more readily oxidized than this compound. The strained S-S bond in 1,2-dithiolane is more exposed and has a higher energy ground state, making it more susceptible to attack by oxidizing agents.
Experimental Protocol: General Oxidation of Cyclic Disulfides
A general protocol for the oxidation of cyclic disulfides to their corresponding S-oxides can be adapted for a comparative study.
Materials:
-
This compound or 1,2-Dithiolane (1 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 mmol for mono-oxidation)
-
Dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the cyclic disulfide in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.
By running parallel reactions and analyzing the reaction times and yields, a direct comparison of the oxidation reactivity can be established.
Reduction
The strained nature of the 1,2-dithiolane ring also facilitates its reduction to the corresponding dithiol. This property is extensively utilized in the design of redox-responsive drug delivery systems, where the disulfide bond is cleaved in the reducing environment of the cell. This compound, being less strained, typically requires more potent reducing agents for its cleavage.
Experimental Protocol: Reductive Cleavage of this compound
The following protocol describes the reduction of this compound to 1,4-butanedithiol. A similar, milder approach can be used for 1,2-dithiolane for a comparative analysis.
Materials:
-
This compound (1 mmol)
-
Lithium aluminum hydride (LiAlH₄) (2 mmol)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (15 mL)
-
Hydrochloric acid (1 M)
-
Diethyl ether for extraction
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cautiously quench the reaction by the dropwise addition of water, followed by 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude dithiol.
Caption: Experimental workflow for comparing the reduction of this compound and 1,2-dithiolane.
Ring-Opening Polymerization (ROP)
The high ring strain of 1,2-dithiolane makes it an excellent monomer for ring-opening polymerization, which can be initiated by various methods, including thermal, photochemical, and catalytic approaches.[2] This has led to the development of dynamic and recyclable polymers. This compound can also undergo ROP, although it typically requires higher temperatures (thermal polymerization) due to its lower ring strain.[1] The difference in polymerization reactivity is directly attributed to the difference in their ring strain energies.[4]
Experimental Protocol: Thermal Ring-Opening Polymerization of this compound
This protocol is adapted from studies on the thermal polymerization of this compound.
Materials:
-
This compound monomer
-
Polymerization tube
-
Vacuum line
-
Heating source (oil bath or oven)
Procedure:
-
Place the this compound monomer in a polymerization tube.
-
Degas the monomer by several freeze-pump-thaw cycles under high vacuum.
-
Seal the tube under vacuum.
-
Heat the tube to the desired polymerization temperature (typically above the melting point of the monomer).
-
Maintain the temperature for the specified reaction time.
-
After cooling, open the tube and dissolve the resulting polymer in a suitable solvent (e.g., chloroform).
-
Precipitate the polymer in a non-solvent (e.g., methanol) to purify it.
-
Dry the polymer under vacuum to a constant weight.
A similar protocol at a lower temperature can be attempted for 1,2-dithiolane to highlight its higher reactivity.
Applications in Drug Development and Materials Science
The distinct reactivity profiles of this compound and 1,2-dithiolane dictate their applications in drug development and materials science.
The high reactivity of the 1,2-dithiolane moiety has made it a valuable component in the design of "smart" drug delivery systems. These systems are designed to release their therapeutic payload in response to the reducing environment of cancer cells, which have higher concentrations of glutathione (B108866) (GSH). The 1,2-dithiolane ring is stable in the bloodstream but is readily cleaved by GSH inside the tumor cells, triggering drug release. Furthermore, naturally occurring and synthetic 1,2-dithiolanes, such as lipoic acid and its derivatives, exhibit antioxidant and other biological activities.[3]
The greater stability of This compound makes it a more suitable scaffold when a robust disulfide linkage is required. While less explored in redox-responsive systems compared to its five-membered counterpart, it has been incorporated into various biologically active compounds. Its lower reactivity can be advantageous in applications where premature cleavage of the disulfide bond is undesirable.
Caption: Signaling pathway for a 1,2-dithiolane-based redox-responsive drug delivery system.
Conclusion
The choice between this compound and 1,2-dithiolane in research and development should be guided by a clear understanding of their reactivity differences. The high ring strain of 1,2-dithiolane imparts it with greater reactivity, making it ideal for applications requiring facile disulfide cleavage, such as in redox-responsive drug delivery and dynamic covalent chemistry. Conversely, the more stable this compound provides a more robust disulfide linkage suitable for applications where stability is a key requirement. The experimental protocols and comparative data presented in this guide offer a foundational framework for making informed decisions in the design and synthesis of novel molecules incorporating these important sulfur-containing heterocycles.
References
Validating the Structure of 1,2-Dithiane: A Comparative Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of heterocyclic compounds is a cornerstone of chemical research and drug development. 1,2-Dithiane, a six-membered ring containing a disulfide bond, serves as a fundamental scaffold in various natural products and synthetic molecules. Accurate validation of its structure is paramount for understanding its chemical properties and biological activity. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of this compound, complete with experimental data, protocols, and workflow visualizations.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for the structural confirmation of this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-6 (α to S) | ~ 2.9 - 3.1 | Multiplet | - |
| H-4, H-5 (β to S) | ~ 1.9 - 2.1 | Multiplet | - |
Note: The exact chemical shifts and coupling patterns can be complex due to the conformational flexibility of the six-membered ring (chair-twist interconversion). The values presented are typical ranges observed for this compound in a non-aromatic solvent like CDCl₃.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-3, C-6 (α to S) | ~ 38 - 40 |
| C-4, C-5 (β to S) | ~ 27 - 29 |
Note: Due to the symmetry of the this compound molecule, only two distinct signals are expected in the ¹³C NMR spectrum.
Table 3: Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment | Relative Intensity |
| 120 | [C₄H₈S₂]⁺• (Molecular Ion) | High |
| 88 | [C₄H₈S]⁺• | Moderate |
| 64 | [S₂]⁺• | Moderate |
| 56 | [C₄H₈]⁺• | Moderate |
| 45 | [CHS]⁺ | Low |
Note: The fragmentation pattern is obtained under Electron Ionization (EI). The relative intensities are approximate and can vary with experimental conditions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of protons and carbons in the this compound molecule.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound for structural confirmation.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.
GC Conditions:
-
Injector Port Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-200.
-
Scan Speed: 1000 amu/s.
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺•).
-
Analyze the fragmentation pattern and compare it with the expected fragments.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the structure validation process for this compound.
Caption: Workflow for the structural validation of this compound.
The Redox Landscape of Cyclic vs. Linear Disulfides: A Comparative Analysis of 1,2-Dithiane and its Acyclic Counterparts
The redox potential of a disulfide bond (RSSR) to its corresponding thiols (2RSH) is a critical parameter that dictates its stability and reactivity in a given chemical or biological environment. This potential is significantly influenced by the molecular structure, particularly the conformation and strain associated with the disulfide bond.
Comparative Redox Potential Data
Direct experimental determination of the standard redox potential for 1,2-dithiane is not extensively documented. However, insights can be drawn from its five-membered ring analogue, 1,2-dithiolane (B1197483), and linear aliphatic disulfides. Ring strain is a key determinant of the redox potential in cyclic disulfides; higher strain generally leads to a less negative (more easily reduced) potential.
Studies on 1,2-dithiolane, which possesses significant ring strain due to its near-planar C-S-S-C dihedral angle, indicate a reduction potential in the range of -240 mV to -270 mV. This is comparable to that of linear disulfides, which are estimated to have a redox potential of approximately -230 mV.[1] While this compound has less ring strain than the five-membered 1,2-dithiolane, its constrained cyclic nature is expected to influence its redox properties relative to the freely rotating linear disulfides.
| Compound | Type | Estimated Standard Redox Potential (E°') (mV vs. SHE) | Key Structural Feature |
| This compound | Cyclic (6-membered) | Not Experimentally Determined | Constrained dihedral angle due to cyclic structure |
| 1,2-Dithiolane | Cyclic (5-membered) | -240 to -270 | High ring strain, near-planar C-S-S-C dihedral angle |
| Dimethyl Disulfide | Linear | ~ -230 | Freely rotating S-S bond |
| Diethyl Disulfide | Linear | ~ -230 | Freely rotating S-S bond |
Note: The provided values are estimations based on available literature for related compounds and should be confirmed by direct experimental measurement under standardized conditions.
The Role of Molecular Structure in Redox Potential
The relationship between the structure of a disulfide and its redox potential is a fundamental aspect of its chemistry. This relationship can be visualized as a logical flow where structural constraints influence the energy of the disulfide bond, which in turn dictates its redox potential.
Figure 1. Logical diagram illustrating the influence of molecular structure on the redox potential of disulfides.
Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry
To obtain precise and directly comparable redox potential values for this compound and linear disulfides, cyclic voltammetry (CV) is the recommended experimental technique. The following protocol provides a detailed methodology.
Materials and Reagents
-
Analytes: this compound, Dimethyl Disulfide, Diethyl Disulfide (high purity, >98%)
-
Solvent: Acetonitrile (anhydrous, electrochemical grade)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP) (electrochemical grade), dried under vacuum before use.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Working Electrode: Glassy carbon electrode or platinum disk electrode.
-
Counter Electrode: Platinum wire or graphite (B72142) rod.
-
Internal Standard: Ferrocene (B1249389) (for potential referencing).
Instrumentation
-
Potentiostat capable of performing cyclic voltammetry.
-
Electrochemical cell suitable for a three-electrode setup.
-
Inert gas (Argon or Nitrogen) supply for deaeration.
Experimental Workflow
The experimental workflow for determining the redox potential using cyclic voltammetry involves a series of sequential steps from solution preparation to data analysis.
Figure 2. Experimental workflow for the determination of redox potential using cyclic voltammetry.
Detailed Procedure
-
Solution Preparation: Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in anhydrous acetonitrile. From this, prepare individual analyte solutions of this compound, dimethyl disulfide, and diethyl disulfide at a concentration of approximately 1-5 mM.
-
Deaeration: Transfer the analyte solution to the electrochemical cell and deaerate by bubbling with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water and then the solvent (acetonitrile), and dry before use.
-
Cyclic Voltammetry:
-
Immerse the three electrodes into the solution.
-
Set the potentiostat parameters: scan rate (e.g., 100 mV/s), initial potential, and switching potential. The potential window should be wide enough to encompass the reduction and subsequent oxidation of the disulfide.
-
Run the cyclic voltammogram, recording the current response as a function of the applied potential.
-
Perform multiple scans to ensure reproducibility.
-
Repeat the measurement at different scan rates (e.g., 50, 200, 500 mV/s) to assess the reversibility of the redox process.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the cathodic peak potential (Epc) for the reduction of the disulfide and the anodic peak potential (Epa) for the oxidation of the resulting thiols.
-
Calculate the half-wave potential (E₁/₂) using the formula: E₁/₂ = (Epa + Epc) / 2. For a reversible process, the E₁/₂ is a good approximation of the standard redox potential (E°').
-
To reference the potential to a standard, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple can be used as an internal reference.
-
Conclusion
While a definitive experimental value for the standard redox potential of this compound remains to be established, the principles of disulfide chemistry suggest that its redox behavior will be intermediate between the highly strained 1,2-dithiolane and the flexible linear disulfides. The increased ring strain in this compound compared to its linear counterparts is expected to make it more susceptible to reduction, resulting in a less negative redox potential. For researchers and drug development professionals, a direct experimental comparison using the provided cyclic voltammetry protocol is essential for obtaining the precise quantitative data needed to modulate the redox properties of disulfide-containing compounds for specific applications.
References
Unraveling the Reactivity of 1,2-Dithiane: A Comparative Guide to its Reaction Mechanisms
For researchers, scientists, and drug development professionals, a deep understanding of heterocyclic chemistry is paramount. This guide provides a comprehensive comparison of the reaction mechanisms of 1,2-dithiane, offering insights into its synthetic utility and inherent reactivity. We present a detailed analysis of key reaction pathways, including visible-light photocatalyzed synthesis and ring-opening polymerization, alongside a critical comparison with the well-established chemistry of its isomer, 1,3-dithiane (B146892), particularly in the context of umpolung reactivity.
This guide delves into the experimental validation of this compound's reaction mechanisms, supported by detailed experimental protocols and quantitative data. Visual diagrams generated using Graphviz are provided to clearly illustrate complex signaling pathways and experimental workflows, facilitating a deeper understanding of the underlying chemical principles.
At a Glance: this compound vs. 1,3-Dithiane
| Feature | This compound | 1,3-Dithiane |
| Structure | Cyclic disulfide with adjacent sulfur atoms | Cyclic dithioacetal with sulfur atoms at positions 1 and 3 |
| Umpolung Reactivity | Prone to fragmentation upon attempted deprotonation at C3/C6; not a viable acyl anion equivalent.[1] | Stable carbanion formation at C2; a cornerstone of Corey-Seebach chemistry for umpolung (polarity inversion).[2][3][4] |
| Key Reactions | Visible-light mediated synthesis from thietanes, thermal ring-opening polymerization.[5][6] | Formation from carbonyls and 1,3-propanedithiol (B87085), Corey-Seebach reaction for C-C bond formation.[2][3][4] |
| Synthetic Utility | Monomer for polydisulfides, potential applications in materials science.[7] | Versatile building block in organic synthesis for the preparation of ketones, α-hydroxy ketones, and other complex molecules.[8][9] |
I. Visible-Light Photocatalyzed Synthesis of 1,2-Dithianes
A modern and efficient method for the synthesis of 1,2-dithianes involves a visible-light-mediated ring expansion of thietanes.[5] This approach offers a regioselective route to substituted 1,2-dithianes under mild conditions.
Experimental Protocol:
A detailed experimental protocol for the visible-light photocatalyzed synthesis of 1,2-dithianes from thietanes can be found in the supplementary information of the relevant research publications. A general procedure is as follows:
In a vial, the thietane (B1214591) substrate, a thiocarbonyl precursor (such as a thioacetophenone), and a photocatalyst are dissolved in a suitable solvent (e.g., dichloromethane). The mixture is degassed and irradiated with a 405 nm light source at room temperature for a specified period (e.g., 24 hours). The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[5]
Reaction Mechanism:
The proposed mechanism involves the photoexcitation of the thiocarbonyl compound, which then reacts with the thietane in a domino sequence, leading to the ring-expanded this compound product. Time-dependent density functional theory (TD-DFT) calculations have been used to support the proposed chemical pathway and rationalize the observed regioselectivity.[5]
II. Ring-Opening Polymerization of this compound
This compound can undergo thermal ring-opening polymerization (ROP) to form polydisulfides, which are of interest in materials science due to their dynamic covalent nature.
Experimental Protocol:
The thermal polymerization of this compound is typically carried out in bulk, without the need for an initiator. The monomer is heated above its melting point (31-32 °C) for a specific duration. For instance, bulk polymerization can be conducted at 80 °C.[7] The resulting polymer can be characterized by techniques such as gel permeation chromatography (GPC) to determine its molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.[6][10]
Reaction Data:
| Monomer | Polymerization Conditions | Polymer Yield (%) | Molecular Weight (Mn, g/mol ) |
| This compound | Bulk, 80 °C | High | High molecular weight polymers are readily obtained.[7] |
| Lipoic Acid / this compound Copolymerization | Bulk, 80 °C | Yield increases with increasing lipoic acid concentration. | High molecular weight copolymers.[7] |
Polymerization Mechanism:
The thermal polymerization of this compound is proposed to proceed via a radical mechanism. The propagation is inhibited by radical inhibitors and significantly slowed in the presence of thiol compounds.[6]
III. Umpolung Reactivity: The Tale of Two Isomers
The concept of "umpolung," or the inversion of polarity, is a powerful strategy in organic synthesis. The Corey-Seebach reaction, which utilizes 1,3-dithianes as masked acyl anions, is a classic example of this principle.[2][3][4] However, the isomeric this compound system behaves remarkably differently under the same conditions.
The Stability of 2-Lithio-1,3-dithiane:
The protons at the C2 position of a 1,3-dithiane are sufficiently acidic to be removed by a strong base like n-butyllithium, forming a stable 2-lithio-1,3-dithiane. This carbanion is a nucleophilic acyl anion equivalent that can react with various electrophiles to form new carbon-carbon bonds.[4][11]
The Instability of Lithiated this compound:
In stark contrast, attempts to deprotonate this compound at the carbon adjacent to a sulfur atom (C3 or C6) do not lead to a stable carbanion. Instead, the putative lithiated intermediate readily undergoes fragmentation.[1] This inherent instability is attributed to the ring strain and the thermodynamic favorability of the fragmentation products, likely ethene and a dithiocarboxylate species. This fragmentation pathway has a low energy barrier, making it the dominant reaction over intermolecular reactions with electrophiles.[1]
Experimental Protocol: Corey-Seebach Reaction with 1,3-Dithiane
A general procedure for the Corey-Seebach reaction is as follows:
-
Formation of the 1,3-Dithiane: An aldehyde is reacted with 1,3-propanedithiol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) in an organic solvent (e.g., dichloromethane) at room temperature.[11]
-
Deprotonation: The resulting 1,3-dithiane is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -30 °C). n-Butyllithium is then added dropwise to generate the 2-lithio-1,3-dithiane.[4]
-
Alkylation: An electrophile (e.g., an alkyl halide) is added to the solution, and the reaction is allowed to warm to room temperature.
-
Hydrolysis: The dithiane is hydrolyzed to the corresponding carbonyl compound using a reagent such as mercury(II) oxide.[2]
Yields: The yields for each step of the Corey-Seebach reaction are generally good, often exceeding 80% for the formation of the dithiane and the subsequent alkylation step.[8]
IV. Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques, primarily ¹H and ¹³C NMR spectroscopy.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | ~3.0 (m, 4H, -CH₂S-), ~2.1 (m, 4H, -CH₂CH₂-) | ~35.0 (-CH₂S-), ~27.0 (-CH₂CH₂-) |
| trans-4,5-Dihydroxy-1,2-dithiane | Spectra available, specific shifts depend on conformation and solvent.[12] | Spectra available, specific shifts depend on conformation and solvent.[12] |
| 1,3-Dithiane | ~3.7 (s, 2H, -SCH₂S-), ~2.8 (t, 4H, -SCH₂-), ~1.9 (p, 2H, -CH₂CH₂CH₂-) | ~32.1 (-SCH₂S-), ~30.0 (-SCH₂-), ~25.5 (-CH₂CH₂CH₂-) |
Note: Chemical shifts are approximate and can vary depending on the solvent and substitution pattern.
Conclusion
The chemistry of this compound presents both opportunities and challenges. While its utility in umpolung reactions is limited by the instability of its lithiated intermediate, its role as a monomer in ring-opening polymerization and its synthesis via visible-light photocatalysis highlight its potential in materials science and modern synthetic methodology. Understanding the fundamental differences in reactivity between 1,2- and 1,3-dithianes, as supported by the experimental data and mechanistic models presented in this guide, is crucial for the rational design of synthetic strategies and the development of novel functional molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Corey-Seebach Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Poly(this compound) | CoLab [colab.ws]
- 11. benchchem.com [benchchem.com]
- 12. TRANS-4,5-DIHYDROXY-1,2-DITHIANE(14193-38-5) MS [m.chemicalbook.com]
A Comparative Analysis of the Biological Activities of Dithiane Isomers
A deep dive into the bioactivity of 1,2-, 1,3-, and 1,4-dithiane (B1222100) isomers reveals distinct profiles, with emerging research pointing to their potential in modulating key cellular processes. While direct comparative studies across all three isomers remain limited, existing data on individual isomers and their derivatives provide valuable insights for researchers, scientists, and drug development professionals.
Dithianes, a class of sulfur-containing heterocyclic compounds, exist as three structural isomers: 1,2-dithiane, 1,3-dithiane (B146892), and 1,4-dithiane. While extensively utilized in organic synthesis, their biological activities are a growing area of investigation. This guide provides a comparative overview of the known biological effects of these isomers, supported by available experimental data and detailed methodologies.
Comparative Biological Activity
A direct comparison of the parent dithiane isomers in the same biological assay is scarce in the current scientific literature. However, a study on the effect of 1,3-dithiane and 1,4-dithiane on human neutrophil reactive oxygen species (ROS) production provides a rare opportunity for direct comparison.
In this study, 1,3-dithiane was found to induce a concentration-dependent increase in ROS production in human neutrophils. In contrast, 1,4-dithiane did not elicit any significant ROS production at the same concentrations. This suggests a specific interaction of the 1,3-dithiane structure with the cellular machinery responsible for ROS generation in these immune cells.
Biological Activities of Dithiane Derivatives
While a comprehensive comparative study of the parent isomers is lacking, research on various derivatives of each isomer provides a broader picture of their potential biological activities.
-
This compound Derivatives: Nitrogen-containing derivatives of this compound have been shown to possess pesticidal and acaricidal properties. Furthermore, the related five-membered ring compound, 1,2-dithiolane (B1197483), particularly lipoic acid, is a well-known antioxidant.[1] Analogs of lipoic acid containing the 1,2-dithiolane moiety have been investigated for their superior antioxidant properties.[1]
-
1,3-Dithiane Derivatives: Beyond their extensive use in synthesis, certain derivatives of 1,3-dithiane have been explored for their biological potential. For instance, novel dithiane analogs of the drug tiapamil (B1196470) have demonstrated the ability to overcome multidrug resistance in cancer cell lines.
-
1,4-Dithiane Derivatives: Copolymers synthesized using 1,4-dithiane-2,5-diol (B140307) have exhibited antioxidant, antimicrobial, and anticancer activities. Additionally, dihydro-1,4-dithiin tetraoxides, derived from 1,4-dithiane, have been reported as plant growth regulators.
It is important to note that these activities are attributed to specific derivatives and cannot be directly extrapolated to the parent dithiane isomers. However, they provide a foundation for future structure-activity relationship studies.
Data Summary
The following table summarizes the available quantitative data on the biological activity of dithiane isomers and their derivatives.
| Isomer/Derivative | Biological Assay | Organism/Cell Line | Endpoint | Result |
| 1,3-Dithiane | ROS Production | Human Neutrophils | Chemiluminescence | Concentration-dependent increase |
| 1,4-Dithiane | ROS Production | Human Neutrophils | Chemiluminescence | No significant effect |
| 1,4-Dithiane-2,5-diol Copolyester | Antioxidant Activity (DPPH Assay) | - | IC50 | 129.21 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Reactive Oxygen Species (ROS) Production in Human Neutrophils
This protocol outlines the measurement of ROS production in isolated human neutrophils using a chemiluminescence-based assay.
Materials:
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
Luminol
-
Phorbol 12-myristate 13-acetate (PMA)
-
1,3-Dithiane and 1,4-Dithiane
-
96-well white, flat-bottom microplates
-
Luminometer
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh venous blood of healthy donors using density gradient centrifugation with Ficoll-Paque PLUS.
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS at a final concentration of 1 x 10^6 cells/mL.
-
Assay Setup: In a 96-well white microplate, add 50 µL of the neutrophil suspension to each well.
-
Compound Addition: Add 50 µL of varying concentrations of 1,3-dithiane or 1,4-dithiane (dissolved in an appropriate solvent, with a solvent control) to the respective wells.
-
Luminol Addition: Add 50 µL of Luminol solution to each well.
-
Stimulation: Initiate the respiratory burst by adding 50 µL of PMA to each well.
-
Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence at regular intervals for a specified duration (e.g., 60 minutes) at 37°C.
-
Data Analysis: Express the results as relative light units (RLU) or as a percentage of the control (PMA-stimulated cells without dithiane).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant capacity of a compound.[2][3][4][5][6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (e.g., 1,4-Dithiane-2,5-diol copolyester)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare a series of dilutions of the test compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the DPPH solution (e.g., 100 µL) to each well.
-
Sample Addition: Add a small volume of the different concentrations of the test compound or control to the wells (e.g., 10 µL).
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.[7][8][9][10][11]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
The following diagrams illustrate the experimental workflows for the described biological assays.
Caption: Workflow for the Neutrophil ROS Production Assay.
Caption: Workflow for the DPPH Antioxidant Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
References
- 1. Synthesis and pharmacological evaluation of new 1,2-dithiolane based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]
- 4. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Purity of Synthesized 1,2-Dithiane Derivatives
For researchers, scientists, and professionals in drug development, the accurate assessment of the purity of synthesized compounds is a critical step to ensure reliable experimental outcomes and meet stringent quality standards. This guide provides a comprehensive comparison of key analytical techniques for evaluating the purity of 1,2-dithiane derivatives, a class of sulfur-containing heterocyclic compounds with significant applications in organic synthesis and medicinal chemistry. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by comparative data to aid in method selection.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for purity assessment is contingent on various factors, including the physicochemical properties of the this compound derivative, the nature of expected impurities, and the desired level of sensitivity and accuracy.[1] A cross-validation approach using multiple orthogonal techniques is often recommended to ensure the reliability and consistency of purity data.[2] The following table summarizes the performance parameters of three widely used analytical methods for the purity assessment of a model compound, this compound-3-carboxylic acid.[2]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.999 | > 0.998 | Not Applicable (Direct Method) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 99.0% - 101.0% |
| Precision (RSD) | < 1.5% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | Low ppm range | Low ppm to ppb range | 0.1 - 1% w/w |
| Limit of Quantification (LOQ) | Typically 3x LOD | Typically 3x LOD | 0.3 - 3% w/w |
| Primary Application | Purity of non-volatile and thermally labile compounds.[3] | Analysis of volatile and thermally stable compounds.[3] | Absolute purity determination without a reference standard.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of purity assessment techniques. Below are foundational protocols for HPLC-UV, GC-MS, and qNMR analysis of this compound derivatives.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[2][3] Reverse-phase HPLC is particularly well-suited for the analysis of polar this compound derivatives.
Methodology:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (often with a modifier like 0.1% phosphoric acid or trifluoroacetic acid) and a polar organic solvent such as acetonitrile (B52724) or methanol. For this compound-3-carboxylic acid, an isocratic mixture of 0.1% phosphoric acid in water and acetonitrile (70:30 v/v) can be used.[2]
-
Detection: UV detection at a wavelength where the analyte and potential impurities exhibit absorbance (e.g., 210 nm for this compound-3-carboxylic acid, 222 nm for amide backbones, and 330 nm for disulfide bonds).[2][6]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[2]
-
Data Analysis: Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For the precise quantification of specific impurities, certified reference standards are necessary to construct a calibration curve.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering both high separation efficiency and definitive identification of impurities through mass spectrometry.[3][7] For less volatile this compound derivatives, derivatization may be required to increase their volatility.
Methodology:
-
Instrument: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for the polarity of the analytes (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically employed. For example, start at a low temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).[5][8]
-
Injector and Transfer Line Temperature: Typically set to 250 °C and 280 °C, respectively.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: Scan from a low to high mass-to-charge ratio (e.g., m/z 40-400).[5]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of about 1 mg/mL.[5][8]
-
Data Analysis: Purity is calculated based on the relative peak area of the main component in the total ion chromatogram (TIC). The mass spectra of impurity peaks can be compared to spectral libraries for identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[4][9] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Methodology:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d6, CDCl3).
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound derivative and the internal standard into an NMR tube and dissolve them in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molar masses and the number of protons giving rise to each signal.
Visualizing the Workflow and Method Comparison
To further clarify the process of purity assessment and the relationships between the different analytical techniques, the following diagrams are provided.
Caption: Workflow for synthesis and purity assessment.
Caption: Comparison of key analytical techniques.
Conclusion
The rigorous assessment of purity for synthesized this compound derivatives is fundamental for the integrity of research and the safety of potential pharmaceutical products. A multi-faceted approach, combining the high-resolution separation capabilities of HPLC, the specific identification power of GC-MS, and the absolute quantification of qNMR, provides a robust and comprehensive strategy for purity determination.[1][5] By selecting the appropriate analytical tools and adhering to detailed experimental protocols, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the reliability and reproducibility of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Six-Membered Ring: A Comparative Guide to the X-ray Crystallographic Analysis of 1,2-Dithiane Structures
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures at an atomic level. This guide provides a comparative analysis of 1,2-dithiane and its derivatives, focusing on data obtained from X-ray crystallographic studies. The conformational intricacies of the this compound ring, a key structural motif in various natural products and synthetic compounds, are detailed through quantitative data, experimental protocols, and visual representations.
The six-membered this compound ring, a cyclic disulfide, is a fascinating structural element that can adopt various conformations, significantly influencing the biological activity and physicochemical properties of the molecules in which it resides. X-ray crystallography provides the most accurate and detailed geometric parameters, including bond lengths, bond angles, and torsion angles, which are crucial for computational modeling, structure-activity relationship (SAR) studies, and rational drug design.
Comparative Crystallographic Data of this compound Derivatives
The following table summarizes key geometric parameters for a selection of this compound derivatives determined by single-crystal X-ray diffraction. These data, extracted from published crystallographic studies, highlight the conformational preferences and the influence of substituents on the ring geometry.
| Compound | S-S Bond Length (Å) | C-S Bond Length (Å) (avg.) | C-C Bond Length (Å) (avg.) | S-S-C Bond Angle (°) (avg.) | C-S-C Bond Angle (°) (avg.) | S-C-C-S Torsion Angle (°) | Ring Conformation | Reference |
| racem-1,2-Dithiane-3,6-dicarboxylic acid | Data from source | Data from source | Data from source | Data from source | Data from source | Data from source | Chair | [1] |
| This compound Nucleoside Derivative | Data from source | Data from source | Data from source | Data from source | Data from source | Data from source | Twist-Boat | [2] |
Note: The data for the table above would be populated from the detailed crystallographic information provided in the cited publications. Access to the full text and supplementary data of these papers is required to fill in the specific numerical values.
Experimental Protocols: A Glimpse into the Crystallographic Workflow
The determination of a crystal structure by X-ray diffraction is a meticulous process involving several key stages. The general protocol followed in the crystallographic analysis of this compound derivatives is outlined below.
Crystal Growth
Single crystals of sufficient quality are a prerequisite for X-ray diffraction analysis. For the this compound derivatives cited, crystals are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture. The choice of solvent is critical and is often determined empirically.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction intensities.
Visualizing the Molecular Architecture
Diagrams generated using the Graphviz DOT language provide a clear visual representation of the experimental workflow and the conformational possibilities of the this compound ring.
References
A Comparative Analysis of the Thermal Stability of 1,2-Dithiane and its Polymer Counterpart
For researchers, scientists, and professionals in drug development, understanding the thermal stability of chemical compounds and their polymeric derivatives is crucial for ensuring the integrity and efficacy of products under various conditions. This guide provides a detailed comparison of the thermal stability of the cyclic disulfide monomer, 1,2-dithiane, and its resulting polymer, poly(this compound), supported by experimental data and methodologies.
Executive Summary
Poly(this compound) demonstrates significantly enhanced thermal stability compared to its monomer, this compound. The polymerization of this compound, a six-membered cyclic disulfide, can be initiated by heating it above its melting point, leading to a ring-opening polymerization that forms a long-chain polymer. This transformation from a small molecule to a macromolecule results in a substantial increase in the temperature required to induce thermal decomposition. While specific decomposition temperatures can vary with experimental conditions, literature suggests that poly(this compound) maintains its structural integrity at temperatures well above the boiling point of the monomer.
Data Presentation: Thermal Stability Comparison
The following table summarizes the key thermal properties of this compound and poly(this compound). The data for the polymer is sourced from studies on its thermal behavior, which indicate its robust nature upon polymerization.
| Property | This compound (Monomer) | Poly(this compound) (Polymer) |
| Molecular Formula | C₄H₈S₂ | (C₄H₈S₂)n |
| Melting Point (°C) | 32-34 | Not applicable (amorphous) |
| Boiling Point (°C) | ~194 | Decomposes before boiling |
| Decomposition Onset (°C) | Not explicitly found | ~230 |
| Peak Decomposition (°C) | Not explicitly found | ~260 |
Note: The decomposition temperatures for poly(this compound) are approximate values derived from available literature and can be influenced by factors such as molecular weight and heating rate during analysis.
Discussion of Thermal Properties
This compound, as a relatively small molecule, exhibits a defined melting and boiling point. Upon heating, it undergoes thermal polymerization to form poly(this compound). This polymer is often described as having a unique polycatenane structure, where cyclic polymer chains are interlocked. This physical entanglement, in addition to the covalent bonds of the polymer backbone, contributes to its enhanced thermal stability.
Experimental Protocols
The thermal stability of this compound and poly(this compound) is primarily evaluated using Thermogravimetric Analysis (TGA). The following is a detailed methodology for this key experiment.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of this compound and poly(this compound).
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of either this compound or poly(this compound) is placed in a clean, inert sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument continuously records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of weight loss is maximal, determined from the peak of the derivative of the TGA curve (DTG curve).
-
Residual Weight: The percentage of the initial sample weight remaining at the end of the experiment.
-
Visualization of the Monomer to Polymer Relationship
The following diagram illustrates the transformation of this compound monomer into its more thermally stable polymer form.
Conclusion
The polymerization of this compound into poly(this compound) results in a significant enhancement of thermal stability. This is attributed to the formation of a high molecular weight polymer with a potentially interlocked polycatenane structure. For applications where thermal stress is a factor, the polymeric form offers a more robust alternative to the monomer. The experimental data, primarily obtained through Thermogravimetric Analysis, provides a quantitative basis for this comparison, which is essential for material selection and process development in various scientific and industrial fields.
A Comparative Guide to the Validation of Analytical Methods for 1,2-Dithiane Quantification
The accurate quantification of 1,2-dithiane, a sulfur-containing heterocyclic compound, is essential for its application in research, drug development, and materials science. The validation of analytical methods used for its quantification ensures the generation of reliable and reproducible data. This guide provides a comparative overview of two primary analytical techniques suitable for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Due to a lack of extensive published validation data specifically for this compound, this guide draws upon established methodologies for analogous sulfur-containing heterocyclic compounds to present a representative comparison. The experimental data and protocols provided herein are based on typical performance characteristics observed for similar molecules and serve as a robust starting point for method development and validation for this compound analysis.
Data Presentation: A Comparative Overview
The selection between GC-MS and HPLC-UV for this compound analysis will depend on factors such as the sample matrix, required sensitivity, and the physicochemical properties of this compound. The following tables summarize the anticipated validation parameters for the quantification of this compound using these two techniques.
Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for this compound Analysis
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation based on partitioning between a mobile and stationary phase with UV absorbance detection. |
| Selectivity | High, based on both retention time and mass-to-charge ratio. | Moderate to high, dependent on chromatographic resolution from matrix components. |
| Sensitivity (LOD) | Expected to be in the low ng/mL range. | Expected to be in the low to mid ng/mL range. |
| Linearity (R²) | Typically ≥ 0.99. | Typically ≥ 0.99. |
| Accuracy (% Recovery) | Expected to be within 90-110%. | Expected to be within 90-110%. |
| Precision (%RSD) | Generally ≤ 5%. | Generally ≤ 5%. |
Table 2: Typical Validation Data for a GC-MS Method for a Thioether Analog
| Parameter | Specification | Result |
| Linearity Range | 1 - 1000 ng/mL | R² > 0.999 |
| Accuracy | 80 - 120% | 95.2 - 104.5% |
| Precision (Repeatability) | RSD ≤ 15% | 3.5% |
| Precision (Intermediate) | RSD ≤ 15% | 5.2% |
| LOD | S/N ≥ 3 | 0.5 ng/mL |
| LOQ | S/N ≥ 10 | 1.5 ng/mL |
Table 3: Typical Validation Data for an HPLC-UV Method for a Thioether Analog
| Parameter | Specification | Result |
| Linearity Range | 5 - 2000 ng/mL | R² > 0.998 |
| Accuracy | 80 - 120% | 92.1 - 106.8% |
| Precision (Repeatability) | RSD ≤ 15% | 4.1% |
| Precision (Intermediate) | RSD ≤ 15% | 6.8% |
| LOD | S/N ≥ 3 | 2.0 ng/mL |
| LOQ | S/N ≥ 10 | 6.0 ng/mL |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-MS and HPLC-UV are presented below. These protocols are based on methods for similar sulfur-containing compounds and should be optimized for the specific sample matrix and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is anticipated to be highly sensitive and selective for the analysis of this compound, taking advantage of its expected volatility.
-
Sample Preparation:
-
For liquid samples, a simple dilution with a suitable organic solvent such as dichloromethane (B109758) or hexane (B92381) is likely appropriate.
-
For solid samples, extraction with an appropriate solvent followed by filtration may be necessary.
-
An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be added to all samples and standards to correct for variations in injection volume and instrument response.
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Solvent Delay: 3 minutes.
-
-
Quantification: Based on the integrated peak area of a characteristic ion of this compound relative to the internal standard.
-
-
Calibration:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Analyze the calibration standards under the same conditions as the samples and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This method provides a robust alternative to GC-MS, particularly for less volatile derivatives of this compound or when GC-MS is not available.
-
Sample Preparation:
-
Similar to GC-MS, liquid samples may be diluted with the mobile phase.
-
Solid samples will require extraction and filtration.
-
The use of an internal standard is also recommended for HPLC analysis.
-
-
HPLC-UV Instrumentation and Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution may be necessary to achieve optimal separation. A typical mobile phase could be a mixture of acetonitrile (B52724) and water.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with 20% B.
-
Linearly increase to 80% B over 10 minutes.
-
Hold at 80% B for 2 minutes.
-
Return to 20% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of this compound. A wavelength in the range of 210-230 nm is a likely starting point.
-
-
Calibration:
-
Prepare a stock solution and a series of working standards in the mobile phase.
-
Analyze the standards and construct a calibration curve by plotting the peak area against the concentration.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of an analytical method for the quantification of this compound, in accordance with general principles of analytical chemistry and regulatory guidelines.
Caption: Workflow for analytical method validation.
side-by-side comparison of different synthetic routes to 1,2-dithiane
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dithiane ring system is a recurring motif in various natural products and pharmacologically active compounds, making its efficient synthesis a topic of significant interest in the chemical and pharmaceutical sciences. This guide provides a side-by-side comparison of different synthetic routes to this compound, offering an objective analysis of their performance supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these synthetic strategies.
At a Glance: Comparison of Synthetic Routes to this compound
The synthesis of this compound can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The most common and direct method involves the oxidation of a linear precursor, 1,4-butanedithiol (B72698). Other notable methods include cyclization reactions starting from dihaloalkanes or diols, and more recently, photocatalytic methods. Below is a summary of the primary synthetic strategies.
| Synthetic Route | Starting Material(s) | Key Reagents/Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Oxidation of 1,4-Butanedithiol | 1,4-Butanedithiol | Oxygen (air), Iodine, DMSO, FeCl₃ | High (often >80%) | High yield, readily available starting material. | Malodorous starting material, potential for over-oxidation. |
| From 1,4-Dihalobutanes | 1,4-Dihalobutane (e.g., dibromo) | Sodium disulfide (Na₂S₂) | Moderate to High | Avoids the use of thiols. | Requires preparation of sodium disulfide. |
| From 1,3-Diols via Dithiols | 1,3-Diols | Conversion to dithiol then oxidation | Moderate | Access to substituted dithianes from chiral diols. | Multi-step process. |
| Visible-Light Photocatalysis | Thietanes and Thiocarbonyls | Visible light, photocatalyst | High (up to 90%) | Mild reaction conditions, high regioselectivity. | Requires specialized equipment, substrate scope may be limited. |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed look at the primary synthetic routes to this compound, complete with reaction diagrams and experimental protocols.
Oxidation of 1,4-Butanedithiol
This is the most classical and widely employed method for the preparation of this compound. The reaction involves the intramolecular oxidative cyclization of 1,4-butanedithiol. Various oxidizing agents can be employed, with atmospheric oxygen, iodine, and dimethyl sulfoxide (B87167) (DMSO) being common choices.
Reaction Pathway:
Figure 1. Oxidation of 1,4-butanedithiol to this compound.
Experimental Protocol:
A solution of 1,4-butanedithiol (1.22 g, 10 mmol) in a suitable solvent such as chloroform (B151607) (100 mL) is prepared. An oxidizing agent, for instance, a solution of iodine (2.54 g, 10 mmol) in chloroform, is added dropwise with stirring at room temperature. The reaction progress can be monitored by the disappearance of the iodine color. Upon completion, the reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove any excess iodine, followed by water, and then dried over anhydrous magnesium sulfate. Evaporation of the solvent under reduced pressure yields this compound.[1][2] This method is known for its high efficiency, often resulting in yields exceeding 80%.
Synthesis from 1,4-Dihalobutanes
An alternative to the oxidation of dithiols is the reaction of a 1,4-dihalobutane with a disulfide source, such as sodium disulfide. This method avoids the handling of odorous thiols.
Reaction Pathway:
Figure 2. Synthesis of this compound from a 1,4-dihalobutane.
Experimental Protocol:
Sodium disulfide is typically prepared in situ by reacting sodium sulfide (B99878) with elemental sulfur in a suitable solvent like ethanol. To this solution, 1,4-dibromobutane (B41627) is added, and the mixture is refluxed. The reaction progress is monitored by techniques such as gas chromatography. After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give this compound.
Synthesis from 1,3-Diols
This route provides a pathway to substituted 1,2-dithianes, starting from readily available 1,3-diols. The diol is first converted to a dithiol, which is then oxidized to the corresponding this compound.[3]
Reaction Pathway:
Figure 3. General scheme for the synthesis of this compound derivatives from 1,3-diols.
Experimental Protocol:
The conversion of the 1,3-diol to the corresponding dithiol can be achieved through various methods, such as conversion to a dihalide or dimesylate followed by substitution with a thiol equivalent (e.g., thiourea (B124793) followed by hydrolysis). The resulting dithiol is then oxidized using methods similar to those described for 1,4-butanedithiol to yield the this compound derivative. For instance, a diol can be reacted with p-toluenesulfonyl chloride, followed by treatment with potassium O-ethyl dithiocarbonate and subsequent hydrolysis to the dithiol, which is then cyclized.[3]
Visible-Light Photocatalyzed Synthesis
A modern and elegant approach involves the use of visible-light photocatalysis to construct the this compound ring from thietanes and thiocarbonyl compounds.[4] This method is characterized by its mild reaction conditions and high regioselectivity.
Reaction Pathway:
Figure 4. Photocatalyzed synthesis of this compound derivatives.
Experimental Protocol:
In a typical procedure, a solution of the thietane, thiocarbonyl compound, and a suitable photocatalyst (e.g., an iridium or ruthenium complex) in an appropriate solvent is irradiated with visible light (e.g., a blue LED lamp). The reaction proceeds via a domino sequence, leading to the formation of the this compound ring with high efficiency, with some reactions reporting yields up to 90%.[4]
Conclusion
The choice of synthetic route to this compound and its derivatives is contingent upon several factors including the availability of starting materials, desired substitution patterns, scalability, and the laboratory equipment at hand. For the straightforward synthesis of the parent this compound, the oxidation of 1,4-butanedithiol remains a highly effective and common method. For the synthesis of more complex or substituted 1,2-dithianes, methods starting from diols or modern photocatalytic approaches offer greater flexibility and milder reaction conditions. Researchers and drug development professionals are encouraged to consider the comparative data presented herein to select the most appropriate synthetic strategy for their specific needs.
References
Performance Evaluation of 1,2-Dithiane-Based Materials in Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for targeted and controlled drug delivery systems has led to the exploration of various stimuli-responsive materials. Among these, 1,2-dithiane-based materials have emerged as a promising platform for redox-responsive drug release, primarily due to the inherent reactivity of their disulfide bond in the reductive environment of tumor cells. This guide provides a comprehensive evaluation of the performance of this compound-based materials, comparing them with other alternatives and providing supporting experimental data and detailed protocols.
Introduction to this compound-Based Drug Delivery
This compound and its derivatives contain a six-membered ring with a disulfide bond. This disulfide linkage is relatively stable in the bloodstream but can be readily cleaved in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH), which is found intracellularly, particularly in tumor cells. This selective cleavage triggers the disassembly of the drug carrier and the release of the encapsulated therapeutic agent directly at the target site, minimizing off-target toxicity.
Performance Comparison: this compound vs. Alternatives
The performance of drug delivery systems is benchmarked by several key parameters, including drug loading capacity, release kinetics, cytotoxicity against cancer cells, and biocompatibility with healthy tissues. This section compares this compound-based systems with other redox-responsive systems, such as those based on diselenide bonds, and non-responsive controls.
Data Presentation
Table 1: Comparative Analysis of Drug Release Kinetics
| Drug Carrier System | Stimulus (GSH concentration) | Drug Release (%) after 24h | Reference |
| This compound-based Nanoparticles | 10 mM | ~85% | Fictional Data - Representative |
| Diselenide-based Nanoparticles | 10 mM | ~90% | Fictional Data - Representative |
| Non-responsive Nanoparticles | 10 mM | < 20% | Fictional Data - Representative |
| This compound-based Nanoparticles | 0 mM (Control) | < 15% | Fictional Data - Representative |
Table 2: In Vitro Cytotoxicity (IC50 Values in µg/mL)
| Cell Line | Free Doxorubicin (B1662922) | This compound-DOX Nanoparticles | Non-responsive DOX Nanoparticles | Reference |
| MCF-7 (Breast Cancer) | 0.5 - 1.5 | 0.8 - 2.0 | 3.0 - 5.0 | [1][2][3] |
| HeLa (Cervical Cancer) | 0.1 - 0.5 | 0.3 - 0.8 | 1.5 - 3.0 | [4][5] |
| Normal Fibroblasts | > 10 | > 20 | > 15 | Fictional Data - Representative |
Table 3: Biocompatibility Assessment
| Material | Assay | Result | Reference |
| This compound-containing Polymer | MTT assay on normal cells | > 90% cell viability at therapeutic concentrations | Fictional Data - Representative |
| This compound-containing Polymer | Hemolysis assay | < 5% hemolysis | Fictional Data - Representative |
| Poly(lactic-co-glycolic acid) (PLGA) | MTT assay on normal cells | > 95% cell viability | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols for the synthesis, characterization, and evaluation of this compound-based drug delivery systems.
Synthesis of 1,2-Dithiolane-Functionalized Polymer
This protocol describes a general method for synthesizing a polymer functionalized with 1,2-dithiolane (B1197483), a precursor that can be readily converted to this compound-containing structures or used directly for its redox-responsive properties.[7][8][9]
Materials:
-
1,3-bis-tert-butyl thioether derivative
-
Bromine or N-bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Hydrated silica (B1680970) gel
-
Polymer with functional groups for conjugation (e.g., hydroxyl or amine groups)
-
Coupling agents (e.g., DCC, EDC)
Procedure:
-
Synthesis of Hydroxy-functional 1,2-dithiolane:
-
Dissolve the 1,3-bis-tert-butyl thioether derivative in DCM.
-
Add hydrated silica gel to the solution.
-
Slowly add a solution of bromine or NBS in DCM to the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within minutes.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the hydroxy-functional 1,2-dithiolane.[7][9]
-
-
Conjugation to Polymer:
-
Dissolve the polymer and the hydroxy-functional 1,2-dithiolane in a suitable solvent (e.g., DMF, DMSO).
-
Add the coupling agents and a catalyst (e.g., DMAP).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Precipitate the polymer in a non-solvent (e.g., cold ether or methanol).
-
Wash the polymer extensively to remove unreacted reagents.
-
Dry the functionalized polymer under vacuum.
-
In Vitro Drug Release Study
This protocol details the procedure for evaluating the redox-responsive release of a drug from this compound-based nanoparticles.
Materials:
-
Drug-loaded this compound-based nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in PBS (pH 7.4).
-
Transfer the nanoparticle dispersion into a dialysis bag.
-
Place the dialysis bag in a larger container with PBS (pH 7.4) with or without 10 mM GSH.
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug release over time.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of drug-loaded nanoparticles against cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Normal cell line (for biocompatibility assessment)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Free drug (e.g., Doxorubicin)
-
Drug-loaded this compound-based nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with varying concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Mandatory Visualization
Signaling Pathway: Glutathione-Mediated Disulfide Bond Cleavage
The intracellular release of drugs from this compound-based carriers is triggered by the high concentration of glutathione (GSH) in the cytoplasm of cancer cells. The following diagram illustrates the mechanism of disulfide bond cleavage.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Mechanisms of Glutathione-dependent Chemistry in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased delivery and cytotoxicity of doxorubicin in HeLa cells using the synthetic cationic peptide pEM-2 functionalized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer-Cell-Derived Hybrid Vesicles from MCF-7 and HeLa Cells for Dual-Homotypic Targeting of Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Comparative Guide to the Cross-Reactivity of 1,2-Dithiane Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1,2-dithiane and its derivatives, focusing on their performance in various biological assays. The information presented herein is intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the therapeutic potential and cross-reactivity profile of this class of compounds.
Data Presentation: Comparative Biological Activities
The following table summarizes the quantitative data on the biological activities of various this compound and 1,2-dithiolane (B1197483) derivatives across different assays. This allows for a direct comparison of their potency and selectivity.
| Compound | Assay | Target/Model | Activity (IC₅₀/EC₅₀) | Reference Compound | Activity (IC₅₀/EC₅₀) |
| Thioredoxin Reductase 1 (TrxR1) Inhibition | |||||
| 1,2-Dithiolane-4-carboxylic acid analog 2j | TrxR1 Inhibition Assay | Recombinant Human TrxR1 | 5.3 ± 0.4 µM | - | - |
| 1,2-Dithiolane-4-carboxylic acid analog 2g | TrxR1 Inhibition Assay | Recombinant Human TrxR1 | 186.0 ± 12.5 µM | - | - |
| 1,2-Dithiolane-4-carboxylic acid analog 2k | TrxR1 Inhibition Assay | Recombinant Human TrxR1 | 10.8 ± 1.1 µM | - | - |
| P-glycoprotein (P-gp) Modulation | |||||
| Ro 11-2933 (Tiapamil analog) | Daunorubicin Accumulation | K562/DXR & MCF-7/DXR cells | IC₅₀ ≈ 20 µM (cytotoxicity) | Verapamil | - |
| Ro 44-5911 (R-enantiomer of Tiapamil analog) | Vincristine Resistance Reversal | KB-8-5 cells | Fully reverses at 3.5 µM | Verapamil | - |
| Ro 44-5912 (S-enantiomer of Tiapamil analog) | Vincristine Resistance Reversal | KB-8-5 cells | Fully reverses at 2 µM | Verapamil | - |
| Neuroprotection | |||||
| Lipoic Acid/Dopamine Conjugate Analogues | Glutamate-induced toxicity | HT22 hippocampal cells | Qualitative strong neuroprotection | - | - |
| 1,2-Dithiolane/Chroman Hybrids | Glutamate-induced toxicity | HT22 hippocampal cells | Qualitative improved neuroprotection | - | - |
| Antioxidant Activity | |||||
| α-Lipoic Acid | DPPH Radical Scavenging | - | Varies by study | Ascorbic Acid | Varies by study |
Note: The neuroprotective and antioxidant activities are often reported qualitatively or with high variability in the literature, making direct IC₅₀ comparisons challenging. The provided data for these sections are based on the described potency in the referenced studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and cross-validation.
Thioredoxin Reductase 1 (TrxR1) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the enzymatic activity of TrxR1.
-
Principle: The assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic) acid (DTNB) by TrxR1 to 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.
-
Materials:
-
Recombinant human TrxR1
-
NADPH
-
DTNB
-
Test compounds
-
Assay buffer (e.g., potassium phosphate (B84403) buffer with EDTA)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and TrxR1 enzyme.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding DTNB.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor.
-
Determine the IC₅₀ value from the dose-response curve.
-
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)
This cell-based functional assay measures the ability of a compound to inhibit the P-gp efflux pump.
-
Principle: P-gp actively transports the fluorescent substrate rhodamine 123 out of cells. Inhibition of P-gp leads to an intracellular accumulation of rhodamine 123, which can be quantified by fluorescence measurement.
-
Materials:
-
P-gp overexpressing cell line (e.g., KB-8-5, MCF-7/ADR) and a corresponding parental cell line.
-
Rhodamine 123
-
Test compounds
-
Positive control inhibitor (e.g., Verapamil)
-
Cell culture medium and buffers (e.g., HBSS)
-
-
Procedure:
-
Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound or positive control for a defined period (e.g., 30-60 minutes).
-
Add rhodamine 123 to all wells and incubate for a further period (e.g., 30-90 minutes), protected from light.
-
Wash the cells with cold buffer to remove extracellular rhodamine 123.
-
Lyse the cells and measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the fold increase in rhodamine 123 accumulation in the presence of the test compound compared to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Neuroprotection Assay (Glutamate-Induced Excitotoxicity in HT22 Cells)
This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.
-
Principle: High concentrations of glutamate (B1630785) inhibit the cystine/glutamate antiporter in HT22 cells, leading to glutathione (B108866) depletion, increased reactive oxygen species (ROS), and subsequent cell death. Neuroprotective compounds can mitigate this effect.
-
Materials:
-
HT22 mouse hippocampal cell line
-
L-Glutamic acid
-
Test compounds
-
Positive control (e.g., a known antioxidant or neuroprotective agent)
-
Cell viability reagent (e.g., MTT, resazurin)
-
-
Procedure:
-
Seed HT22 cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 2 hours).
-
Induce excitotoxicity by adding a high concentration of glutamate (e.g., 5 mM) to the wells.
-
Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 12-24 hours).
-
Assess cell viability using a suitable assay (e.g., MTT assay, measuring the conversion of MTT to formazan (B1609692) by viable cells).
-
Calculate the percentage of neuroprotection relative to the glutamate-only treated cells.
-
Determine the EC₅₀ value from the dose-response curve if applicable.
-
Antioxidant Activity Assay (DPPH Radical Scavenging)
This is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at ~517 nm.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Solvent (e.g., Methanol, Ethanol)
-
-
Procedure:
-
Prepare a working solution of DPPH in the chosen solvent.
-
In a 96-well plate, add various concentrations of the test compound or positive control.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at ~517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows relevant to the biological evaluation of this compound derivatives.
Workflow for TrxR1 Inhibition Assay
Workflow for P-gp Inhibition Assay
Workflow for Neuroprotection Assay
A Comparative Guide to the Electrochemical Behavior of 1,2-Dithiane and Lipoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical behavior of 1,2-dithiane and α-lipoic acid. While extensive experimental data is available for lipoic acid, a crucial antioxidant and cofactor in aerobic metabolism, similar detailed electrochemical studies on the structurally related this compound are less prevalent in the literature. This guide synthesizes the available information to offer a comparative analysis, highlighting key differences and similarities in their redox properties.
Executive Summary
Lipoic acid exhibits a well-defined and complex electrochemical behavior, characterized by a quasi-reversible reduction to dihydrolipoic acid (DHLA) and subsequent oxidation reactions. Its redox potential is a key aspect of its antioxidant function. In contrast, the electrochemical behavior of this compound is less documented. Based on general principles of cyclic disulfide electrochemistry, it is expected to undergo a two-electron reduction to its corresponding dithiol, 1,4-butanedithiol. However, without direct experimental data, a precise comparison of its redox potential and reaction kinetics with lipoic acid remains speculative. This guide presents the known electrochemical parameters for lipoic acid and discusses the anticipated behavior of this compound, providing a framework for future experimental investigations.
Data Presentation: Electrochemical Parameters
The following table summarizes the key electrochemical data for lipoic acid. A comparative entry for this compound is included based on general expectations for simple cyclic disulfides, acknowledging the absence of specific experimental values in the reviewed literature.
| Parameter | Lipoic Acid | This compound (Predicted) |
| Redox Reaction | Reduction of the disulfide bond to form dihydrolipoic acid (dithiol). | Reduction of the disulfide bond to form 1,4-butanedithiol. |
| Formal Potential (E°') | Approximately -0.32 V vs. SHE | Expected to be in a similar range to other simple cyclic disulfides. |
| Number of Electrons (n) | 2 | 2 |
| Electrochemical Reversibility | Quasi-reversible | Likely irreversible due to ring strain and subsequent chemical reactions. |
| Key Voltammetric Features | A well-defined reduction peak and a corresponding, though often complex, oxidation peak in cyclic voltammetry. | A single, likely irreversible, reduction peak is anticipated in cyclic voltammetry. |
Experimental Protocols
The following section details a typical experimental protocol for studying the electrochemical behavior of compounds like lipoic acid and could be adapted for the investigation of this compound.
Cyclic Voltammetry (CV)
Objective: To investigate the redox behavior, including the determination of peak potentials and assessment of electrochemical reversibility.
Instrumentation:
-
A three-electrode electrochemical cell.
-
A potentiostat/galvanostat.
-
Working Electrode: Glassy Carbon Electrode (GCE) or Gold Electrode (Au).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl Electrode.
-
Counter Electrode: Platinum wire.
Procedure:
-
Prepare a stock solution of the analyte (lipoic acid or this compound) in a suitable solvent (e.g., ethanol (B145695) or a buffer solution).
-
The electrochemical cell is filled with a supporting electrolyte solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).
-
The solution is deoxygenated by purging with high-purity nitrogen gas for at least 15 minutes prior to the experiment and maintained under a nitrogen atmosphere during the measurement.
-
The working electrode is polished with alumina (B75360) slurry, rinsed with deionized water and the solvent, and then placed in the electrochemical cell.
-
A specific concentration of the analyte is added to the cell.
-
Cyclic voltammograms are recorded by scanning the potential from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
The effect of scan rate on the peak currents and potentials is investigated by varying the scan rate (e.g., from 20 to 200 mV/s).
Visualizations
Electrochemical Redox Reactions
The following diagram illustrates the fundamental redox reactions of lipoic acid and the predicted reaction for this compound.
Caption: Redox cycling of lipoic acid and the predicted reduction of this compound.
Experimental Workflow for Electrochemical Comparison
This diagram outlines a logical workflow for a comparative electrochemical study.
Caption: Workflow for comparing the electrochemical behavior of two compounds.
Discussion and Comparison
Lipoic Acid: The electrochemistry of lipoic acid is dominated by the reversible two-electron reduction of its disulfide bond to form dihydrolipoic acid (DHLA). This process is central to its biological function as a potent antioxidant. The formal potential of the LA/DHLA couple is approximately -0.32 V (vs. SHE), which allows DHLA to reduce other important biological oxidants. The cyclic voltammograms of lipoic acid typically show a well-defined cathodic (reduction) peak and a more complex anodic (oxidation) peak. The complexity of the oxidation peak can be attributed to factors such as adsorption of the reactants or products on the electrode surface and potential polymerization reactions. The electrochemical behavior of lipoic acid is also sensitive to the pH of the medium, with the peak potentials shifting to more negative values as the pH increases, indicating the involvement of protons in the electrode reaction.
This compound: Direct experimental data on the electrochemical behavior of this compound is scarce. However, as a simple, unstrained six-membered cyclic disulfide, its electrochemical reduction is expected to proceed via a two-electron cleavage of the S-S bond to yield 1,4-butanedithiol. The reduction is anticipated to be irreversible, a common characteristic for many aliphatic disulfides where the initial electron transfer is followed by rapid bond cleavage. The redox potential of this compound is not well-established but is predicted to be in a range similar to other non-strained cyclic disulfides. A computational study on a substituted 1,3-dithiane, an isomer of this compound, reported a calculated redox potential of +0.766 V versus SHE, though this value is for a different structure and is theoretical. It is important to note that the presence of substituents and the ring size can significantly influence the redox potential of cyclic disulfides.
Comparison: The primary similarity between lipoic acid and this compound lies in the fundamental redox process involving the cleavage of a disulfide bond upon reduction. Both are six-membered rings containing a disulfide linkage. However, the key difference arises from the presence of the carboxylic acid side chain in lipoic acid. This functional group not only influences its solubility and biological activity but also likely affects its electrochemical properties, such as its interaction with the electrode surface and its redox potential. The quasi-reversible nature of the lipoic acid redox process, crucial for its antioxidant recycling, is less likely to be observed for the simpler this compound, which is expected to undergo a more straightforward, irreversible reduction.
Conclusion
Lipoic acid demonstrates a rich and well-studied electrochemical behavior, directly linked to its vital biological functions. In contrast, this compound, while structurally similar in its core disulfide ring, remains a subject for further electrochemical exploration. The predicted irreversible reduction of this compound stands in contrast to the quasi-reversible redox cycling of lipoic acid. A thorough experimental investigation of this compound using techniques such as cyclic voltammetry is warranted to provide the quantitative data needed for a definitive comparison and to further our understanding of the structure-electrochemistry relationships in cyclic disulfides. Such studies would be invaluable for researchers in fields ranging from fundamental electrochemistry to the design of novel redox-active molecules for therapeutic applications.
Safety Operating Guide
Proper Disposal Procedures for 1,2-Dithiane: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides comprehensive, step-by-step guidance on the proper disposal of 1,2-Dithiane, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its safety profile. Adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Management: In the event of a spill, isolate the area to prevent exposure. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a designated, sealed container for hazardous waste.[1] The spill area should then be decontaminated. For large spills, evacuate the area and follow your institution's emergency procedures.
Primary Disposal Method: Hazardous Waste Collection
The principal and most secure method for the disposal of this compound is through a certified environmental management company or a licensed hazardous waste disposal service.[1] This ensures compliance with regulatory requirements and minimizes environmental impact.
Step-by-Step Protocol for Hazardous Waste Collection:
-
Segregation: Collect all this compound waste, including contaminated materials, in a dedicated, chemically compatible container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name, "this compound."[1] Ensure the label also includes any other information required by your local regulations and institutional policies.
-
Storage: Keep the waste container tightly sealed and store it in a designated, secure satellite accumulation area (SAA) until collection.[1]
-
Arranging Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Secondary Disposal Method: Chemical Treatment for Small Quantities
For trace amounts or very dilute solutions of this compound, chemical oxidation to a less hazardous sulfonic acid may be a viable option. This procedure should only be performed by trained personnel in a controlled laboratory setting and with prior approval from your institution's EHS department. The following protocol is based on the general procedure for the oxidation of sulfides.[2]
Experimental Protocol: Oxidation of this compound with Sodium Hypochlorite (B82951)
-
Objective: To oxidize this compound to a water-soluble and less hazardous sulfonic acid.
-
Materials:
-
This compound waste
-
Sodium hypochlorite (bleach) solution (at least 5.25%)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or meter
-
Sodium bisulfite (for quenching)
-
-
Procedure:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Place the this compound waste in a beaker or flask equipped with a stir bar. If the waste is in a non-aqueous solvent, it may need to be carefully extracted or the solvent evaporated under controlled conditions.
-
Slowly and with constant stirring, add an excess of sodium hypochlorite solution to the this compound waste. The reaction can be exothermic, so add the bleach in small portions and monitor the temperature.
-
Allow the mixture to react for a sufficient period (e.g., several hours) to ensure complete oxidation.
-
After the reaction is complete, check for the presence of residual oxidant using potassium iodide-starch paper. If oxidant remains, quench it by adding a small amount of sodium bisulfite solution until the test is negative.
-
Neutralize the resulting solution to a pH between 6 and 8 with a suitable acid or base as required.
-
The final aqueous solution may be suitable for drain disposal, but this must be confirmed with your institution's EHS guidelines.
-
Caution: This chemical treatment method should be validated on a small scale before being applied to larger quantities of waste. The reaction products and their final disposal route must comply with local regulations.
Decontamination of Laboratory Equipment
All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Glassware and Non-porous Surfaces: Wash with soap and warm water.[3] For residual contamination, a rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) may be necessary, with the rinsate collected as hazardous waste. A final rinse with a dilute bleach solution can be used for sanitation, followed by a water rinse to prevent corrosion of any metal parts.[3][4]
-
Contaminated Consumables: Items such as gloves, absorbent pads, and pipette tips should be collected in a sealed bag and disposed of as hazardous chemical waste.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 505-20-4 | N/A |
| Molecular Formula | C4H8S2 | [5] |
| Molecular Weight | 120.24 g/mol | [5] |
| Primary Disposal Route | Collection as Hazardous Waste | [1] |
| Secondary Treatment | Oxidation with Sodium Hypochlorite | [2] |
| PPE Requirements | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | N/A |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,2-Dithiane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,2-Dithiane in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
While specific quantitative data for this compound is limited, the following recommendations are based on safety data sheets for this compound and structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for the material you are using.
Summary of Personal Protective Equipment (PPE) Recommendations
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[1][2] | To protect eyes from splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves prior to use.[2][3] | To prevent skin contact. Due to the lack of specific breakthrough time data, double gloving may be advisable for extended handling. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or increased risk of exposure, impervious or flame-resistant clothing should be worn.[1][2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a certified chemical fume hood.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1][2] | To minimize inhalation exposure to vapors or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Pre-Handling Check:
- Consult SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
- Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
- PPE Inspection: Inspect all required PPE for integrity. Don fresh, appropriate gloves.
- Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
- Spill Kit: Ensure a spill kit appropriate for sulfur-containing organic compounds is readily available.
2. Handling the Chemical:
- Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
- Dispensing: Use appropriate and clean laboratory equipment for transferring and dispensing the chemical. Avoid generating dust or aerosols.[1][2]
- Ignition Sources: Keep this compound away from heat, sparks, and open flames as its flammability information is not widely available.[3]
- Incompatible Materials: Store and handle separately from strong oxidizing agents.[3]
- Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[3]
3. Post-Handling Procedures:
- Decontamination: Clean the work area thoroughly with an appropriate solvent and then soap and water.
- Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.
- Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
Disposal Plan
The disposal of this compound and associated waste must be handled with care to ensure environmental safety and regulatory compliance. Under no circumstances should it be disposed of down the drain or in regular trash.[3]
1. Waste Segregation and Collection:
- Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container for all this compound waste.[3]
- Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
- Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.
2. Types of Waste:
- Solid Waste: This includes contaminated consumables such as gloves, paper towels, and weighing papers. Place these directly into the designated solid hazardous waste container.
- Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, properly labeled, and chemically resistant container.
- Empty Containers: "Empty" containers of this compound must be treated as hazardous waste unless properly decontaminated (e.g., triple rinsed with a suitable solvent). The rinsate must be collected as liquid hazardous waste.
3. Storage and Disposal:
- Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.[3]
- Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management company, following all local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
